molecular formula C6H12O5 B15547792 6-deoxy-L-talose

6-deoxy-L-talose

Cat. No.: B15547792
M. Wt: 164.16 g/mol
InChI Key: SHZGCJCMOBCMKK-CGDLOXFJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-deoxy-L-talose is a useful research compound. Its molecular formula is C6H12O5 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(3R,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5+,6?/m0/s1

InChI Key

SHZGCJCMOBCMKK-CGDLOXFJSA-N

Origin of Product

United States

Foundational & Exploratory

The Biological Significance of 6-Deoxy-L-talose in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Deoxy-L-talose, a rare deoxy sugar, is an important constituent of the cell surface glycans of various pathogenic and non-pathogenic bacteria. Its presence in lipopolysaccharides (LPS) and capsular polysaccharides (CPS) implicates it in a range of biological functions, from structural integrity and serotype specificity to host-pathogen interactions and immune modulation. This technical guide provides a comprehensive overview of the biological role of this compound in bacteria, with a focus on its biosynthesis, its impact on bacterial physiology, and its interactions with the host immune system. Detailed experimental protocols and quantitative data are presented to facilitate further research and the development of novel therapeutic strategies targeting this unique bacterial sugar.

Introduction

Bacterial cell surface polysaccharides are critical determinants of cell viability, virulence, and interaction with the surrounding environment. Among the diverse monosaccharide units that constitute these complex glycans, 6-deoxy sugars represent a class of molecules that are rare in eukaryotes but prevalent in bacteria. This compound is one such rare sugar, found in the cell walls of a variety of bacteria, including both Gram-positive and Gram-negative species[1][2]. It is a key component of O-antigens in the lipopolysaccharide (LPS) of bacteria like Escherichia coli and Plesiomonas shigelloides, as well as the capsular polysaccharides of pathogens such as Acinetobacter baumannii and the serotype-specific antigens of Actinobacillus actinomycetemcomitans[3][4][5][6].

The unique structural properties conferred by this compound contribute to the antigenic diversity of bacteria and play a significant role in host-pathogen interactions[3]. As such, the biosynthetic pathways leading to the formation of this sugar and its incorporation into cell surface glycans are attractive targets for the development of novel antimicrobial agents and vaccines. This guide aims to provide a detailed technical overview of the current understanding of the biological role of this compound in bacteria.

Biosynthesis of dTDP-6-deoxy-L-talose

The precursor for the incorporation of this compound into bacterial polysaccharides is deoxythymidine diphosphate (B83284) (dTDP)-6-deoxy-L-talose. The biosynthesis of this activated sugar nucleotide begins with α-D-glucose-1-phosphate and dTTP and proceeds through a series of enzymatic reactions. The pathway is well-characterized in Actinobacillus actinomycetemcomitans[2][7][8].

The key enzymes and steps in the pathway are:

  • RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-glucose from dTTP and α-D-glucose-1-phosphate.

  • RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.

  • RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization of dTDP-4-keto-6-deoxy-D-glucose to produce dTDP-4-keto-6-deoxy-L-mannose.

  • Tll (dTDP-6-deoxy-L-lyxo-4-hexulose reductase): This key enzyme stereospecifically reduces the 4-keto group of dTDP-4-keto-6-deoxy-L-mannose to a hydroxyl group, yielding the final product, dTDP-6-deoxy-L-talose[7]. In some bacteria, an alternative final step involves a dTDP-L-rhamnose 4-epimerase (WbiB) that converts dTDP-L-rhamnose to dTDP-6-deoxy-L-talose[9][10].

The genes encoding these enzymes are often found clustered together in the bacterial chromosome, facilitating their coordinated regulation[3].

Diagram of the dTDP-6-deoxy-L-talose Biosynthesis Pathway

biosynthesis_pathway cluster_0 dTDP-6-deoxy-L-talose Biosynthesis G1P α-D-Glucose-1-Phosphate + dTTP dTDP_Glc dTDP-D-Glucose G1P->dTDP_Glc RmlA dTDP_Keto_Glc dTDP-4-keto-6-deoxy-D-glucose dTDP_Glc->dTDP_Keto_Glc RmlB dTDP_Keto_Man dTDP-4-keto-6-deoxy-L-mannose dTDP_Keto_Glc->dTDP_Keto_Man RmlC dTDP_Tal dTDP-6-deoxy-L-talose dTDP_Keto_Man->dTDP_Tal Tll

Biosynthesis of dTDP-6-deoxy-L-talose.

Biological Roles and Quantitative Data

The presence of this compound in bacterial cell surface polysaccharides has been linked to several key biological functions.

Structural Component and Serotype Specificity

This compound is a fundamental building block of the O-antigen in the LPS of several Gram-negative bacteria and the capsular polysaccharides of others. The specific linkages and modifications of this sugar contribute to the vast diversity of serotypes observed in species like E. coli and A. actinomycetemcomitans[11]. For instance, the serotype c antigen of A. actinomycetemcomitans is a homopolymer of this compound[11]. In Acinetobacter baumannii, this compound is found in the capsular polysaccharides of several K-types, such as K11 and K83, where it contributes to the structural integrity of the capsule[5].

Role in Biofilm Formation

While direct quantitative data is limited, the involvement of surface polysaccharides in biofilm formation suggests an indirect role for this compound. In Mycobacterium abscessus, a mutant lacking the epimerase required for dTDP-6-deoxy-L-talose synthesis exhibited impaired biofilm formation[12][13]. This suggests that the presence of this sugar in glycopeptidolipids is crucial for the proper development of the biofilm matrix.

Organism Polysaccharide Effect of this compound absence Reference
Mycobacterium abscessusGlycopeptidolipidImpaired biofilm formation[12][13]
Contribution to Antimicrobial Resistance

The bacterial capsule and the outer membrane of Gram-negative bacteria, both of which can contain this compound, act as physical barriers to antibiotics. While specific studies quantifying the direct contribution of this compound to antibiotic resistance are scarce, the loss of capsular polysaccharide in Acinetobacter baumannii has been shown to resensitize the bacteria to certain antimicrobials[14]. It is plausible that alterations in the composition of these surface structures, including the absence of this compound, could impact their permeability and, consequently, antibiotic susceptibility. A study on Microbacterium mcarthurae noted the presence of this compound in its cell wall and reported its antibiotic susceptibility profile, though a direct causal link was not established[6].

Interaction with the Host Immune System

Bacterial surface polysaccharides are potent modulators of the host immune response. Polysaccharides containing this compound have been shown to elicit specific immune responses.

The capsular-like polysaccharide of A. actinomycetemcomitans serotype c, which is composed of this compound, was found to induce the release of interleukin-1 (IL-1) from murine macrophages[2]. Interestingly, deacetylation of this polysaccharide enhanced its IL-1-releasing ability, suggesting that structural modifications of the sugar play a role in its immunogenicity[2].

Exopolysaccharides from Bifidobacterium longum containing this compound have been shown to suppress allergic responses in mice by reducing IL-4 expression and increasing the level of the anti-inflammatory cytokine IL-10[1]. This suggests a role for this compound-containing polysaccharides in modulating the Th1/Th2 balance and promoting regulatory T-cell responses[1]. The interaction of these polysaccharides with Toll-like receptors (TLRs), particularly TLR2 and TLR4, is thought to be a key mechanism for initiating these signaling pathways[3][4][15].

Bacterial Product Host Cell/Model Observed Immune Response Reference
A. actinomycetemcomitans serotype c polysaccharideMurine macrophagesInduction of IL-1 release[2]
B. longum exopolysaccharideMurine model of allergyReduction of IL-4, increase in IL-10[1]
B. longum exopolysaccharideHuman PBMCsDose-dependent increase in IL-10 secretion[16]

Diagram of Immune Signaling Pathway

immune_signaling cluster_1 Host Cell LPS LPS with This compound TLR4 TLR4 LPS->TLR4 Binds TLR2 TLR2 LPS->TLR2 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates Cytokines Pro-inflammatory Cytokines (e.g., IL-1) NFkB->Cytokines Induces Treg Treg Activation TLR2->Treg Promotes IL10 IL-10 Production Treg->IL10 Secretes

Immune signaling by this compound polysaccharides.

Experimental Protocols

Extraction and Purification of this compound-containing Polysaccharides

Objective: To isolate capsular or lipopolysaccharides from bacteria for structural and functional analysis.

Methodology:

  • Bacterial Culture: Grow the bacterial strain of interest to the late logarithmic or early stationary phase in an appropriate liquid medium.

  • Cell Harvesting: Centrifuge the culture to pellet the bacterial cells. Wash the cells several times with phosphate-buffered saline (PBS).

  • Extraction:

    • For Capsular Polysaccharides: A common method involves autoclaving the cell suspension in a saline solution, followed by precipitation with ethanol[11].

    • For Lipopolysaccharides (from Gram-negative bacteria): The hot phenol-water extraction method is widely used.

  • Purification:

    • Enzymatic Digestion: Treat the crude extract with nucleases (DNase and RNase) and proteases to remove contaminating nucleic acids and proteins.

    • Dialysis: Dialyze the extract extensively against deionized water to remove small molecules.

    • Chromatography: Further purify the polysaccharide using ion-exchange chromatography and/or size-exclusion chromatography[11].

  • Analysis: The purity and composition of the polysaccharide can be assessed by techniques such as NMR spectroscopy and mass spectrometry to confirm the presence of this compound[7][8][17].

Diagram of Polysaccharide Extraction Workflow

extraction_workflow Start Bacterial Cell Culture Harvest Cell Harvesting (Centrifugation) Start->Harvest Extract Extraction (Autoclaving or Phenol-Water) Harvest->Extract Enzyme Enzymatic Digestion (DNase, RNase, Protease) Extract->Enzyme Dialyze Dialysis Enzyme->Dialyze Chromatography Chromatographic Purification Dialyze->Chromatography Analyze Structural Analysis (NMR, MS) Chromatography->Analyze End Pure Polysaccharide Analyze->End

Workflow for polysaccharide extraction.

Characterization of dTDP-6-deoxy-L-talose Biosynthesis Enzymes

Objective: To express, purify, and characterize the activity of the enzymes involved in the dTDP-6-deoxy-L-talose biosynthesis pathway.

Methodology:

  • Gene Cloning and Expression: Clone the genes encoding the biosynthetic enzymes (e.g., rmlA, rmlB, rmlC, tll) into an appropriate expression vector and transform into a suitable host strain like E. coli. Induce protein expression.

  • Protein Purification: Lyse the cells and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Enzyme Assays:

    • The activity of the enzymes can be assayed by monitoring the conversion of substrates to products using High-Performance Liquid Chromatography (HPLC)[7][17].

    • For the reductase (Tll), the assay mixture would typically contain the purified enzyme, the substrate (dTDP-4-keto-6-deoxy-L-mannose), and the cofactor NADPH. The reaction can be monitored by the decrease in NADPH absorbance at 340 nm.

  • Product Identification: The enzymatic products can be purified by HPLC and their structures confirmed by NMR spectroscopy and mass spectrometry[7][17].

Conclusion and Future Directions

This compound is a fascinating and biologically significant rare sugar in the bacterial world. Its role as a key component of cell surface polysaccharides places it at the forefront of host-pathogen interactions, influencing bacterial antigenicity, biofilm formation, and the host immune response. The elucidation of its biosynthetic pathway has opened up new avenues for the development of targeted antibacterial therapies.

Future research should focus on several key areas:

  • Quantitative analysis: More studies are needed to quantify the precise impact of this compound on bacterial fitness, including growth rates, biofilm formation, and antibiotic resistance, through the use of isogenic mutant strains.

  • Host-pathogen interactions: Detailed investigations into the specific host receptors that recognize this compound-containing polysaccharides and the downstream signaling pathways they activate will provide a deeper understanding of its role in immunity and pathogenesis.

  • Therapeutic targeting: The enzymes in the dTDP-6-deoxy-L-talose biosynthesis pathway, particularly the terminal reductase or epimerase, represent promising targets for the development of novel inhibitors that could serve as new antimicrobial agents.

A thorough understanding of the biological role of this compound will undoubtedly contribute to the development of innovative strategies to combat bacterial infections and modulate immune responses.

References

The Enigmatic Deoxy Sugar: A Technical Guide to the Natural Sources and Occurrence of 6-deoxy-L-talose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-deoxy-L-talose is a rare deoxyhexose sugar that has garnered increasing interest within the scientific community, particularly in the fields of microbiology, immunology, and drug development. Unlike more common sugars, this compound is not a ubiquitous component of biological systems. Its presence is largely restricted to the intricate carbohydrate structures of specific microorganisms. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for this compound, with a focus on empowering researchers to explore its potential applications.

Natural Occurrence of this compound

The primary natural sources of this compound are bacteria, where it is a constituent of cell wall glycopolymers and lipopolysaccharides (LPS). Its presence is often serotype-specific and contributes to the antigenic diversity of these microorganisms.

Table 1: Documented Bacterial Sources of this compound

Bacterial SpeciesLocation within the CellAssociated Serotype(s)
Actinobacillus actinomycetemcomitansO-specific polysaccharide of LPSSerotype c[1]
Streptococcus bovisCell wall glycan (triheteroglycan)Not applicable
Escherichia coliO-specific polysaccharide of LPSO45, O66[2]
Pseudomonas maltophiliaLipopolysaccharideStrain N.C.I.B. 9204[2]
Mycobacterium aviumSurface glycopeptidolipidsNot specified[2]
Acinetobacter baumanniiCapsular polysaccharidesK106, K112
Plesiomonas shigelloidesO-specific polysaccharide of LPSSerotype O74:H5

Biosynthesis of this compound

The biosynthesis of this compound in bacteria is a multi-step enzymatic process that begins with common sugar precursors. The activated form of this sugar for transfer into polysaccharides is thymidine (B127349) diphosphate (B83284) (dTDP)-6-deoxy-L-talose. The pathway is initiated from D-glucose-1-phosphate and dTTP.

The key enzymatic steps are catalyzed by a suite of enzymes encoded by the rml and tal (or tll) genes:

  • RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-glucose from dTTP and α-D-glucose-1-phosphate.

  • RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.

  • RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization of dTDP-4-keto-6-deoxy-D-glucose to produce dTDP-4-keto-6-deoxy-L-mannose.

  • Tal or Tll (dTDP-4-keto-6-deoxy-L-mannose reductase): The final and determining step, this enzyme reduces the keto group at the C4 position of dTDP-4-keto-6-deoxy-L-mannose to a hydroxyl group, yielding dTDP-6-deoxy-L-talose. The stereospecificity of this reductase is crucial for the formation of the L-talo configuration.

Biosynthesis_of_6_deoxy_L_talose cluster_0 Biosynthesis of dTDP-6-deoxy-L-talose dTTP dTTP dTDP-D-Glucose dTDP-D-Glucose dTTP->dTDP-D-Glucose RmlA alpha-D-Glucose-1-Phosphate alpha-D-Glucose-1-Phosphate alpha-D-Glucose-1-Phosphate->dTDP-D-Glucose dTDP-4-keto-6-deoxy-D-Glucose dTDP-4-keto-6-deoxy-D-Glucose dTDP-D-Glucose->dTDP-4-keto-6-deoxy-D-Glucose RmlB dTDP-4-keto-6-deoxy-L-Mannose dTDP-4-keto-6-deoxy-L-Mannose dTDP-4-keto-6-deoxy-D-Glucose->dTDP-4-keto-6-deoxy-L-Mannose RmlC dTDP-6-deoxy-L-talose dTDP-6-deoxy-L-talose dTDP-4-keto-6-deoxy-L-Mannose->dTDP-6-deoxy-L-talose Tal / Tll

Caption: Biosynthesis pathway of dTDP-6-deoxy-L-talose.

Experimental Protocols

Isolation and Purification of this compound from Bacterial Sources

The following protocol outlines a general workflow for the isolation and purification of this compound from a bacterial source, such as Actinobacillus actinomycetemcomitans serotype c.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Isolation and Analysis A Bacterial Culture (e.g., A. actinomycetemcomitans) B Cell Lysis and LPS Extraction (e.g., Hot Phenol-Water Method) A->B C Acid Hydrolysis of LPS (e.g., 2M TFA) B->C D Neutralization and Desalting C->D E Monosaccharide Purification (e.g., Ion-Exchange Chromatography) D->E F Derivatization (e.g., Alditol Acetates) E->F H Structural Confirmation (NMR Spectroscopy) E->H G Quantitative Analysis (GC-MS) F->G

Caption: General experimental workflow.

1. Bacterial Culture and Harvest:

  • Culture the desired bacterial strain (e.g., Actinobacillus actinomycetemcomitans serotype c) in an appropriate growth medium and conditions.

  • Harvest the bacterial cells by centrifugation.

  • Wash the cell pellet with phosphate-buffered saline (PBS) to remove residual media.

2. Lipopolysaccharide (LPS) Extraction:

  • A common method for LPS extraction is the hot phenol-water method.

  • Resuspend the bacterial pellet in distilled water.

  • Add an equal volume of hot (65-70°C) 90% phenol.

  • Stir the mixture vigorously at 65-70°C for 30-60 minutes.

  • Cool the mixture on ice and centrifuge to separate the phases.

  • The LPS will be in the aqueous (upper) phase. Carefully collect this phase.

  • Dialyze the aqueous phase extensively against distilled water to remove phenol.

  • Lyophilize the dialyzed solution to obtain crude LPS.

3. Acid Hydrolysis of LPS:

  • To release the constituent monosaccharides, the purified LPS must be hydrolyzed.

  • Resuspend the lyophilized LPS in 2 M trifluoroacetic acid (TFA).

  • Heat the sample at 121°C for 1-2 hours in a sealed tube.

  • Cool the hydrolysate and remove the TFA by evaporation under a stream of nitrogen.

4. Purification of this compound:

  • The hydrolysate will contain a mixture of monosaccharides.

  • Purification of neutral sugars like this compound can be achieved using ion-exchange chromatography to remove charged molecules.

  • Pass the neutralized and desalted hydrolysate through a column packed with a mixed-bed ion-exchange resin.

  • Collect the eluate containing the neutral monosaccharides.

  • Further purification can be performed using size-exclusion or partition chromatography if necessary.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For quantitative analysis, the purified monosaccharides are derivatized to make them volatile for GC-MS analysis. The alditol acetate (B1210297) derivatization method is robust and yields a single peak for each sugar.

1. Reduction to Alditols:

  • Dissolve the dried monosaccharide sample in a solution of sodium borohydride (B1222165) in a suitable solvent (e.g., 1 M NH4OH).

  • Incubate at room temperature for 1 hour.

  • Stop the reaction by adding glacial acetic acid.

2. Acetylation:

  • Evaporate the sample to dryness.

  • Add acetic anhydride (B1165640) and a catalyst (e.g., 1-methylimidazole).

  • Incubate at room temperature for 10-30 minutes.

  • Stop the reaction by adding water.

  • Extract the alditol acetates into an organic solvent (e.g., dichloromethane).

  • Wash the organic phase with water and then dry it over anhydrous sodium sulfate.

3. GC-MS Analysis:

  • Inject the prepared alditol acetate sample into a GC-MS system equipped with a suitable capillary column (e.g., a mid-polarity phase).

  • Use an appropriate temperature program to separate the different sugar derivatives.

  • Identify the this compound alditol acetate peak based on its retention time and mass spectrum, compared to a pure standard.

  • Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve prepared with known concentrations of this compound.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural identification of this compound.

  • Dissolve the purified this compound in deuterium (B1214612) oxide (D₂O).

  • Acquire ¹H and ¹³C NMR spectra.

  • The chemical shifts and coupling constants will be characteristic of the this compound structure. In aqueous solution, the sugar will exist as an equilibrium of α and β anomers in both pyranose and furanose forms, leading to multiple signals for each proton and carbon.

Table 2: Reported ¹H and ¹³C NMR Chemical Shifts for 6-deoxy-D-altrose (a close isomer, data for L-talose is sparse)

Atomα-pyranose (δ, ppm)β-pyranose (δ, ppm)α-furanose (δ, ppm)β-furanose (δ, ppm)
H-14.935.105.265.29
H-61.231.241.281.30
C-194.595.9697.83103.83
C-618.8220.0120.1420.24

Note: The chemical shifts for this compound are expected to be very similar to its D-enantiomer, 6-deoxy-D-talose, and closely related to 6-deoxy-D-altrose. Precise assignments for this compound should be confirmed with 2D NMR experiments (e.g., COSY, HSQC, HMBC) on a purified sample.

Conclusion

This compound remains a fascinating and relatively underexplored monosaccharide. Its specific occurrence in bacterial pathogens makes it a compelling target for the development of novel diagnostics, vaccines, and antimicrobial agents. The methodologies outlined in this guide provide a framework for researchers to isolate, quantify, and structurally characterize this rare sugar from its natural sources, thereby paving the way for future discoveries and applications in drug development and beyond.

References

physical and chemical properties of 6-deoxy-L-talose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Deoxy-L-talose is a rare deoxy sugar, a derivative of L-talose, distinguished by the absence of a hydroxyl group at the C-6 position. This monosaccharide is a significant component of the cell walls of certain bacteria, particularly in their lipopolysaccharides (LPS).[1][2] Its presence in these bacterial structures makes it a molecule of interest in the fields of immunology, bacteriology, and drug development, as it plays a role in pathogenicity and the host immune response.[1] This technical guide provides an in-depth overview of the known physical and chemical properties of this compound, along with insights into its biological role, synthesis, and analysis.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, characterization, and application in research and development.

Physical Properties
PropertyValueSource(s)
Molecular Formula C₆H₁₂O₅[3][4][5]
Molecular Weight 164.16 g/mol [3][4][5]
Appearance White crystalline powder-
Melting Point 121 °C[2]
Boiling Point 399.09 °C[2]
Solubility Soluble in DMF (10 mg/mL), DMSO (20 mg/mL), and PBS (pH 7.2; 10 mg/mL)[3]
Optical Rotation Specific value not available in publicly accessible literature.-
CAS Number 7658-10-8[2][3][5]
Chemical Properties and Stability

This compound is a stable compound under appropriate storage conditions. It is hygroscopic and should be stored at -20°C under an inert atmosphere.[2] As a deoxy sugar, it exhibits reactivity characteristic of monosaccharides, including the potential for glycosidic bond formation. It is a key component of the O-specific polysaccharide (O-antigen) regions of lipopolysaccharides in some Gram-negative bacteria.[6]

Stability: The compound is stable for at least four years when stored at -20°C.

Biological Role and Signaling Pathways

This compound is an integral part of the lipopolysaccharides (LPS) found in the outer membrane of various bacteria. LPS are potent elicitors of the innate immune response in mammals. The lipid A portion of LPS is a classic pathogen-associated molecular pattern (PAMP) that is recognized by the Toll-like receptor 4 (TLR4). However, certain LPS variants, which may contain this compound in their O-antigen, are known to signal through Toll-like receptor 2 (TLR2).

The signaling cascade initiated by the recognition of LPS by TLR2 is a critical aspect of the host's defense against bacterial infections. This pathway culminates in the activation of the transcription factor NF-κB, which orchestrates the expression of a wide array of pro-inflammatory genes.

Below is a diagram illustrating the TLR2 signaling pathway initiated by LPS.

TLR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS (containing this compound) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR2 TLR2 CD14->TLR2 Presents LPS MyD88 MyD88 TLR2->MyD88 Recruitment IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB NF-κB NFkB->IkB Nucleus Nucleus NFkB->Nucleus Translocation p65 p65 p50 p50 Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes

Caption: TLR2 signaling pathway initiated by bacterial lipopolysaccharide.

Experimental Protocols

Synthesis of this compound

Chemical Synthesis: A chemical synthesis for this compound was reported by Collins and Overend in 1965.[6][7][8] While the detailed experimental protocol from this publication is not readily available, chemical syntheses of deoxy sugars typically involve multi-step procedures with protection and deprotection of hydroxyl groups to achieve the desired stereochemistry.

Enzymatic Synthesis: The biosynthesis of this compound in bacteria provides a basis for enzymatic synthesis strategies.[1] The pathway generally starts from dTDP-D-glucose and involves a series of enzymatic reactions, including dehydration, epimerization, and reduction, to yield dTDP-6-deoxy-L-talose.[1][9] The key enzyme in the final step is dTDP-6-deoxy-L-talose 4-dehydrogenase.[1]

A general workflow for the enzymatic synthesis is outlined below:

Enzymatic_Synthesis_Workflow Start dTDP-D-Glucose Step1 Dehydration (e.g., RmlB) Start->Step1 Intermediate1 dTDP-4-keto-6-deoxy-D-glucose Step1->Intermediate1 Step2 Epimerization (e.g., RmlC) Intermediate1->Step2 Intermediate2 dTDP-4-keto-6-deoxy-L-mannose Step2->Intermediate2 Step3 Reduction (dTDP-6-deoxy-L-talose 4-dehydrogenase) Intermediate2->Step3 Product dTDP-6-deoxy-L-talose Step3->Product Hydrolysis Hydrolysis Product->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: General workflow for the enzymatic synthesis of this compound.

Purification and Analysis

Purification: Following synthesis or extraction from bacterial sources, this compound can be purified using standard chromatographic techniques. Column chromatography, such as size-exclusion or ion-exchange chromatography, is often employed to separate the desired sugar from other components.[4]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of monosaccharides.[10][11] Due to the low volatility of sugars, a derivatization step is necessary.

General GC-MS Protocol for Monosaccharide Analysis:

  • Hydrolysis: If the sugar is part of a polysaccharide, acid hydrolysis (e.g., with trifluoroacetic acid or hydrochloric acid) is performed to release the individual monosaccharides.[10]

  • Derivatization: The hydroxyl groups of the sugar are derivatized to increase volatility. Common methods include:

    • Silylation: Reaction with a silylating agent (e.g., trimethylsilyl (B98337) ethers) to form trimethylsilyl (TMS) derivatives.[12]

    • Acetylation: Conversion to alditol acetates by reduction followed by acetylation.

  • GC-MS Analysis: The derivatized sample is injected into the gas chromatograph.

    • Separation: The components are separated on a capillary column (e.g., DB-5).[11]

    • Detection: The separated components are detected by a mass spectrometer, providing a mass spectrum that can be used for identification by comparison to spectral libraries and standards.[10][11]

Conclusion

This compound is a rare sugar with significant biological relevance due to its presence in bacterial cell walls and its role in modulating the host immune system. While much is known about its basic physical and chemical properties, further research is needed to fully elucidate its biological functions and to develop efficient and scalable synthetic methods. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this intriguing monosaccharide.

References

An In-Depth Technical Guide to the Enzymatic Synthesis of dTDP-6-deoxy-L-talose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of deoxythymidine diphosphate (B83284) (dTDP)-6-deoxy-L-talose, a crucial intermediate in the biosynthesis of various bacterial polysaccharides and secondary metabolites. This document details the enzymatic pathway, kinetic parameters of the involved enzymes, experimental protocols for its synthesis and purification, and analytical methods for its characterization. This guide is intended to serve as a valuable resource for researchers in glycobiology, natural product synthesis, and drug development.

Introduction

Deoxy-sugars play a critical role in the biological activity of many natural products, including antibiotics and anticancer agents. The unique structures of these sugars are often essential for molecular recognition and binding to their biological targets. dTDP-6-deoxy-L-talose is a key activated sugar precursor for the incorporation of 6-deoxy-L-talose into these bioactive molecules. Understanding and harnessing its enzymatic synthesis is therefore of significant interest for the chemoenzymatic synthesis of novel drug candidates and for elucidating biosynthetic pathways of interest.

The synthesis of dTDP-6-deoxy-L-talose from central metabolism precursors is a multi-step enzymatic cascade. This guide will focus on the well-characterized pathway from glucose-1-phosphate and deoxythymidine triphosphate (dTTP).

The Enzymatic Pathway

The biosynthesis of dTDP-6-deoxy-L-talose proceeds through a series of four enzymatic reactions, starting from glucose-1-phosphate and dTTP. The pathway is initiated by the formation of dTDP-D-glucose, which then undergoes dehydration, epimerization, and a final reduction to yield the target molecule.

The enzymes involved in this pathway are:

  • Glucose-1-phosphate thymidylyltransferase (RmlA) : Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP.

  • dTDP-D-glucose 4,6-dehydratase (RmlB) : Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.[1]

  • dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC) : Catalyzes the epimerization of dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-keto-6-deoxy-L-mannose.[2][3]

  • dTDP-6-deoxy-L-lyxo-4-hexulose reductase (TII or Tal/Tll) : A reductase that stereospecifically reduces the 4-keto group of the intermediate to a hydroxyl group, yielding dTDP-6-deoxy-L-talose.[4][5]

The overall biosynthetic pathway is depicted below:

Enzymatic_Synthesis_of_dTDP_6_deoxy_L_talose cluster_start G1P Glucose-1-phosphate RmlA RmlA G1P->RmlA dTTP dTTP dTTP->RmlA dTDP_Glc dTDP-D-glucose RmlB RmlB dTDP_Glc->RmlB dTDP_keto_Glc dTDP-4-keto-6-deoxy- D-glucose RmlC RmlC dTDP_keto_Glc->RmlC dTDP_keto_Man dTDP-4-keto-6-deoxy- L-mannose TII TII / Tal / Tll dTDP_keto_Man->TII dTDP_Tal dTDP-6-deoxy-L-talose RmlA->dTDP_Glc RmlB->dTDP_keto_Glc RmlC->dTDP_keto_Man TII->dTDP_Tal

Diagram 1: Enzymatic synthesis pathway of dTDP-6-deoxy-L-talose.

Quantitative Data: Enzyme Kinetics

The efficiency of the enzymatic synthesis is dependent on the kinetic properties of each enzyme in the pathway. While comprehensive kinetic data for every enzyme from every organism is not available, this section summarizes the known parameters.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)VmaxOptimal pHOptimal Temp. (°C)Reference
RmlA Saccharothrix syringaedTTP49.565.39-9.037
Glucose-1-P117.303.46-
RmlB Escherichia colidTDP-D-glucose427-0.93 µmol/min/µg--[4]
Salmonella entericadTDP-D-glucose32-335 nmol/min/mg--[4]
Escherichia colidTDP-3-deoxyglucose200-130 µmol/h/mg--[6]
Escherichia colidTDP-3-azido-3-deoxyglucose300-90 µmol/h/mg--[6]
RmlC Arabidopsis thaliana (bifunctional with reductase)dTDP-4-keto-6-deoxy-Glc16.9--5.5-7.530[6]
NADPH90--[6]
TII Actinobacillus actinomycetemcomitansdTDP-4-keto-6-deoxy-D-glucose97.3----[7]
NADPH28.7--[7]

Note: Kinetic parameters can vary significantly depending on the source of the enzyme and the specific assay conditions. The data for RmlC from Arabidopsis thaliana is for a bifunctional enzyme with both epimerase and reductase activities. The data for TII is for a reductase that produces dTDP-D-fucose, but provides an estimate for a similar reductase class.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of dTDP-6-deoxy-L-talose.

Overexpression and Purification of Enzymes

The enzymes RmlA, RmlB, RmlC, and TII (or a similar reductase) are typically overexpressed in Escherichia coli and purified using affinity chromatography.

Workflow for Enzyme Production and Purification:

Enzyme_Purification_Workflow Transformation Transformation of E. coli with expression plasmids (pET vectors) Culture Culturing of transformed E. coli (e.g., in LB medium with antibiotic) Transformation->Culture Induction Induction of protein expression (e.g., with IPTG) Culture->Induction Harvesting Cell harvesting by centrifugation Induction->Harvesting Lysis Cell lysis (e.g., sonication) Harvesting->Lysis Clarification Clarification of lysate by centrifugation Lysis->Clarification Purification Affinity chromatography (e.g., Ni-NTA for His-tagged proteins) Clarification->Purification Dialysis Dialysis to remove imidazole and for buffer exchange Purification->Dialysis Storage Enzyme storage (e.g., at -80°C with glycerol) Dialysis->Storage

Diagram 2: General workflow for the overexpression and purification of enzymes.

Detailed Protocol for RmlC Purification: A two-step protocol involving anion-exchange and hydrophobic chromatography has been successfully used for the purification of RmlC from Salmonella enterica serovar Typhimurium.[8]

  • Cell Lysis: Resuspend harvested E. coli cells in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing lysozyme, PMSF, and DTT) and lyse by sonication.

  • Clarification: Centrifuge the lysate to remove cell debris.

  • Anion-Exchange Chromatography: Load the supernatant onto an anion-exchange column (e.g., Q-Sepharose) and elute with a salt gradient (e.g., NaCl).

  • Hydrophobic Interaction Chromatography: Pool the RmlC-containing fractions, add ammonium (B1175870) sulfate (B86663) to a final concentration of 1 M, and load onto a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing ammonium sulfate gradient.

  • Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 25 mM Tris-HCl, pH 7.75) and store at -80°C.[2]

One-Pot Enzymatic Synthesis of dTDP-6-deoxy-L-talose

A one-pot, multi-enzyme cascade reaction is an efficient method for the synthesis of dTDP-sugars.[1][9]

Reaction Mixture Composition:

ComponentFinal Concentration
dTMP20 mM
Glucose-1-phosphate80 mM
Acetyl phosphate (B84403)60 mM
ATP1 mM
NADH or NADPH10 mM
MgCl220 mM
Buffer50 mM Ammonium Bicarbonate, pH 7.5
Enzyme extracts (6 enzymes)As required

Procedure:

  • Combine all reactants except the enzyme extracts in a reaction vessel.

  • Initiate the reaction by adding the cell extracts or purified enzymes. The required enzymes for the full synthesis from dTMP are: dTMP kinase, acetate (B1210297) kinase, dTDP-glucose synthase (RmlA), dTDP-glucose 4,6-dehydratase (RmlB), dTDP-4-keto-6-deoxy-glucose 3,5-epimerase (RmlC), and dTDP-6-deoxy-L-lyxo-4-hexulose reductase (TII).

  • Incubate the reaction mixture at 37°C.[9]

  • Monitor the progress of the reaction by HPLC.

  • Once the reaction is complete, terminate it by heating or by adding a quenching agent.

Purification of dTDP-6-deoxy-L-talose

The purification of the synthesized dTDP-sugar is typically achieved through a combination of chromatographic techniques.

Purification Workflow:

Purification_Workflow Reaction_Quench Reaction Quenching and Protein Removal (Ultrafiltration) Anion_Exchange Anion-Exchange Chromatography (e.g., Dowex 1x2, Cl- form) Reaction_Quench->Anion_Exchange Desalting Desalting by Gel Filtration (e.g., Sephadex G-15) Anion_Exchange->Desalting Lyophilization Lyophilization to obtain pure product as a powder Desalting->Lyophilization

Diagram 3: Workflow for the purification of dTDP-6-deoxy-L-talose.

Detailed Protocol:

  • Protein Removal: After the enzymatic reaction, remove the proteins by ultrafiltration using a membrane with an appropriate molecular weight cut-off (e.g., 10 kDa).[9]

  • Anion-Exchange Chromatography: Load the protein-free reaction mixture onto an anion-exchange column (e.g., Dowex 1x2, Cl- form). Elute the bound dTDP-sugar with a salt gradient (e.g., LiCl or ammonium bicarbonate).[9]

  • Gel Filtration: Desalt the fractions containing the product using a gel filtration column (e.g., Sephadex G-15).[9]

  • Lyophilization: Lyophilize the desalted product to obtain a white powder.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for monitoring the reaction progress and assessing the purity of the final product.

  • Column: A C18 reversed-phase column or a specialized column for sugar analysis (e.g., amino column) can be used.[5][10]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile) is commonly employed.[10]

  • Detection: UV detection at 267 nm is suitable for the thymine (B56734) base of the dTDP moiety. A refractive index (RI) detector can also be used for sugar analysis.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of the synthesized dTDP-6-deoxy-L-talose. Both 1H and 13C NMR are used to elucidate the structure and stereochemistry of the sugar moiety. The chemical shifts and coupling constants of the sugar protons are diagnostic for the talose configuration. For example, the 1H NMR spectrum of dTDP-6-deoxy-β-D-allose, a related compound, shows characteristic signals for the sugar protons.[11]

Mass Spectrometry (MS)

Mass spectrometry, particularly electrospray ionization (ESI-MS), is used to confirm the molecular weight of the synthesized dTDP-sugar.

Conclusion

The enzymatic synthesis of dTDP-6-deoxy-L-talose offers a powerful and stereospecific route to this important biosynthetic precursor. This guide provides a detailed framework for researchers to produce and characterize this molecule. The combination of recombinant enzyme technology, one-pot synthesis strategies, and robust analytical techniques enables the efficient production of dTDP-6-deoxy-L-talose for applications in synthetic biology, drug discovery, and glycobiology research. Further research into the kinetic characterization of all enzymes in the pathway from various organisms will undoubtedly lead to even more efficient and optimized synthetic routes.

References

The Genetic Blueprint for 6-Deoxy-L-Talose: A Technical Guide to Bacterial Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the genetic and biochemical basis of 6-deoxy-L-talose production in bacteria. This rare sugar is a constituent of various bacterial cell surface polysaccharides, including lipopolysaccharides (LPS) and extracellular polysaccharides (EPS), which play crucial roles in host-pathogen interactions and structural integrity. Understanding the biosynthesis of this compound is paramount for the development of novel therapeutics and diagnostics targeting bacterial pathogens. This guide details the enzymatic pathways, presents key quantitative data, outlines experimental protocols, and visualizes the intricate molecular processes involved.

Biosynthetic Pathways of 6-Deoxy-Talose in Bacteria

Bacteria have evolved two primary pathways for the synthesis of activated 6-deoxy-talose, utilizing either deoxythymidine diphosphate (B83284) (dTDP) or guanosine (B1672433) diphosphate (GDP) as the nucleotide carrier. The L-form of 6-deoxy-talose is synthesized via the dTDP-linked pathway, while the D-form is produced through the GDP-linked pathway.

The dTDP-6-deoxy-L-talose Pathway

The biosynthesis of dTDP-6-deoxy-L-talose is a four-step enzymatic cascade that begins with α-D-glucose-1-phosphate and deoxythymidine triphosphate (dTTP). This pathway is well-characterized in several bacteria, including Actinobacillus actinomycetemcomitans and Kitasatospora kifunensis.[1][2] The enzymes involved are encoded by the rmlA, rmlB, rmlC, and tll genes, which are often found clustered together in the bacterial genome.

The enzymatic reactions are as follows:

  • RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-glucose from α-D-glucose-1-phosphate and dTTP.[3][4]

  • RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.[1][5][6][7]

  • RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Mediates the epimerization of dTDP-4-keto-6-deoxy-D-glucose to produce dTDP-4-keto-6-deoxy-L-mannose.

  • Tll (dTDP-6-deoxy-L-lyxo-4-hexulose reductase): Reduces the 4-keto group of dTDP-4-keto-6-deoxy-L-mannose to yield the final product, dTDP-6-deoxy-L-talose.[8] It is important to note that the stereospecificity of this final reductase determines the production of dTDP-6-deoxy-L-talose instead of its epimer, dTDP-L-rhamnose, which is synthesized by the reductase RmlD.[8]

dTDP_6_deoxy_L_talose_pathway cluster_0 dTDP-6-deoxy-L-talose Biosynthesis G1P α-D-Glucose-1-Phosphate + dTTP dTDP_Glc dTDP-D-Glucose G1P->dTDP_Glc RmlA dTDP_4k_6d_Glc dTDP-4-keto-6-deoxy-D-glucose dTDP_Glc->dTDP_4k_6d_Glc RmlB dTDP_4k_6d_Man dTDP-4-keto-6-deoxy-L-mannose dTDP_4k_6d_Glc->dTDP_4k_6d_Man RmlC dTDP_6d_Tal dTDP-6-deoxy-L-talose dTDP_4k_6d_Man->dTDP_6d_Tal Tll

Figure 1. Biosynthetic pathway of dTDP-6-deoxy-L-talose.
The GDP-6-deoxy-D-talose Pathway

The synthesis of GDP-6-deoxy-D-talose, an enantiomer of the L-form, proceeds through a two-step pathway starting from GDP-D-mannose. This pathway has been identified in bacteria such as Actinobacillus actinomycetemcomitans serotype a.[9][10]

The enzymatic reactions are as follows:

  • GMD (GDP-mannose 4,6-dehydratase): Catalyzes the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose.[11][12][13]

  • GTS (GDP-6-deoxy-D-talose synthetase): Reduces the 4-keto intermediate to form GDP-6-deoxy-D-talose.[9][10]

GDP_6_deoxy_D_talose_pathway cluster_1 GDP-6-deoxy-D-talose Biosynthesis GDP_Man GDP-D-Mannose GDP_4k_6d_Man GDP-4-keto-6-deoxy-D-mannose GDP_Man->GDP_4k_6d_Man GMD GDP_6d_Tal GDP-6-deoxy-D-talose GDP_4k_6d_Man->GDP_6d_Tal GTS

Figure 2. Biosynthetic pathway of GDP-6-deoxy-D-talose.

Quantitative Data on Biosynthetic Enzymes

The kinetic parameters of the enzymes involved in the biosynthesis of 6-deoxy-talose are crucial for understanding the efficiency and regulation of these pathways. The following tables summarize the available quantitative data for the key enzymes.

Table 1: Kinetic Parameters of dTDP-6-deoxy-L-talose Biosynthetic Enzymes

EnzymeOrganismSubstrateKm (µM)kcat (s-1)VmaxSpecific ActivityReference
RmlAPseudomonas aeruginosadTTP7.8---[3]
Glucose-1-Phosphate9.5---[3]
RmlAStreptococcus suisdTTP49.565.39--[14]
Glucose-1-Phosphate117.303.46--[14]
RmlBStreptococcus suisdTDP-glucose98.6011.2--[14]

Table 2: Kinetic Parameters of GDP-6-deoxy-D-talose Biosynthetic Enzymes

EnzymeOrganismSubstrateKmkcatVmaxSpecific ActivityReference
GMDEscherichia coliGDP-mannose----[15]
GTSActinobacillus actinomycetemcomitansGDP-4-keto-6-deoxy-D-mannose----[9][10]

Note: A hyphen (-) indicates that the data was not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and characterization of the enzymes involved in this compound biosynthesis.

Recombinant Enzyme Expression and Purification

A common strategy for obtaining large quantities of the biosynthetic enzymes is through heterologous expression in Escherichia coli using expression vectors such as pET or pGEX, which allow for the production of N-terminal His-tagged or GST-tagged fusion proteins, respectively.

protein_purification_workflow cluster_2 Recombinant Protein Purification Workflow Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli Cloning->Transformation Culture Cell Culture and Induction Transformation->Culture Lysis Cell Lysis Culture->Lysis Chromatography Affinity Chromatography (Ni-NTA or Glutathione) Lysis->Chromatography Elution Elution of Tagged Protein Chromatography->Elution Analysis SDS-PAGE and Western Blot Elution->Analysis

Figure 3. General workflow for recombinant protein purification.

Protocol for GST-Tagged Protein Purification: [16][17][18][19][20]

  • Transformation and Culture: Transform competent E. coli cells (e.g., BL21(DE3)) with the pGEX plasmid containing the gene of interest. Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight. The next day, subculture into a larger volume and grow to an OD600 of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., PBS with lysozyme (B549824) and protease inhibitors). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble protein fraction.

  • Affinity Chromatography: Equilibrate a glutathione-Sepharose column with binding buffer (e.g., PBS). Load the clarified lysate onto the column. Wash the column extensively with binding buffer to remove unbound proteins.

  • Elution: Elute the GST-tagged protein with an elution buffer containing reduced glutathione. Collect the fractions.

  • Analysis: Analyze the purified protein by SDS-PAGE to assess purity and by Western blot using an anti-GST antibody to confirm its identity.

Enzyme Activity Assays

Enzyme activity can be monitored using various techniques, including spectrophotometric assays and High-Performance Liquid Chromatography (HPLC).

Protocol for a Coupled Spectrophotometric Assay for RmlA: [21]

This assay measures the production of pyrophosphate (PPi) from the RmlA-catalyzed reaction.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 8.0), MgCl2, dTTP, glucose-1-phosphate, and the coupling enzymes inorganic pyrophosphatase, purine (B94841) nucleoside phosphorylase, and xanthine (B1682287) oxidase. The final component to add is inosine.

  • Initiation: Start the reaction by adding the purified RmlA enzyme.

  • Measurement: Monitor the increase in absorbance at 293 nm, which corresponds to the formation of uric acid from the coupled reactions.

  • Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.

Protocol for HPLC-Based Enzyme Assays: [22][23][24][25]

HPLC is a powerful tool for separating and quantifying the nucleotide-sugar substrates and products of the biosynthetic pathways.

  • Enzyme Reaction: Set up the enzyme reaction in a suitable buffer with the necessary substrates and cofactors. Incubate at the optimal temperature for a defined period. Stop the reaction by heat inactivation or by adding a quenching solution (e.g., acid or organic solvent).

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis: Inject the filtered sample onto an appropriate HPLC column (e.g., a C18 reverse-phase column). Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer) to separate the nucleotide sugars.

  • Detection: Detect the separated compounds using a UV detector at a wavelength of 267 nm (for thymine) or 254 nm (for guanine).

  • Quantification: Quantify the amount of product formed by comparing the peak area to a standard curve of the purified product.

Genetic Organization and Diversity

The genes for this compound biosynthesis are often organized in clusters within bacterial genomes. Comparative genomic analysis reveals both conservation and diversity in the organization of these gene clusters across different bacterial species.

In many bacteria, the rmlA, rmlB, rmlC, and rmlD (or its analogue tll) genes are found in a single operon, suggesting coordinated regulation of their expression.[26][27][28] However, the gene order and the presence of other genes within the cluster can vary. For instance, in Actinobacillus actinomycetemcomitans, the tll gene, which is specific for this compound synthesis, is found in place of the rmlD gene, which is responsible for L-rhamnose synthesis.[8]

Phylogenetic analysis of the Tll and RmlD reductases indicates that they belong to the short-chain dehydrogenase/reductase (SDR) superfamily but form distinct clades, reflecting their different stereospecificities.[29][30] This diversity in the terminal reductase is a key determinant of the final 6-deoxysugar produced.

The study of these gene clusters in various pathogenic and non-pathogenic bacteria provides valuable insights into the evolution of carbohydrate biosynthesis pathways and can aid in the identification of novel targets for antimicrobial drug development.[31][32]

gene_cluster_comparison cluster_3 Representative this compound/rhamnose Gene Clusters cluster_A Actinobacillus actinomycetemcomitans (L-talose) cluster_S Salmonella enterica (L-rhamnose) A_rmlA rmlA A_rmlB rmlB A_rmlA->A_rmlB A_rmlC rmlC A_rmlB->A_rmlC A_tll tll A_rmlC->A_tll S_rmlB rmlB S_rmlA rmlA S_rmlB->S_rmlA S_rmlC rmlC S_rmlA->S_rmlC S_rmlD rmlD S_rmlC->S_rmlD

References

An In-depth Technical Guide to the Intermediates of the 6-deoxy-L-talose Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core intermediates in the 6-deoxy-L-talose metabolic pathway. This compound is a rare sugar found in the lipopolysaccharides (LPS) of certain Gram-negative bacteria, playing a role in their pathogenicity and interaction with host organisms. A thorough understanding of its biosynthetic pathway and the associated intermediates is crucial for the development of novel antibacterial therapeutics. This document details the enzymatic transformations, quantitative data, and experimental protocols for the analysis of these key metabolic players.

The this compound Metabolic Pathway: An Overview

The biosynthesis of this compound initiates from the central metabolite D-glucose-1-phosphate and the nucleotide thymidine (B127349) triphosphate (dTTP). The pathway proceeds through a series of enzymatic reactions, sharing its initial steps with the well-characterized dTDP-L-rhamnose biosynthetic pathway. The key activated form of this compound is dTDP-6-deoxy-L-talose.

The core metabolic route involves four key enzymatic steps:

  • Formation of dTDP-D-glucose: The pathway begins with the conversion of D-glucose-1-phosphate and dTTP to dTDP-D-glucose, catalyzed by glucose-1-phosphate thymidylyltransferase (RmlA).

  • Dehydration to a 4-keto-6-deoxy intermediate: dTDP-D-glucose is then converted to dTDP-4-keto-6-deoxy-D-glucose by dTDP-D-glucose 4,6-dehydratase (RmlB).[1]

  • Epimerization at C3 and C5: The intermediate, dTDP-4-keto-6-deoxy-D-glucose, undergoes a double epimerization at the C3 and C5 positions to yield dTDP-4-keto-6-deoxy-L-mannose (also known as dTDP-6-deoxy-L-lyxo-4-hexulose), a reaction catalyzed by dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC).[1]

  • Stereospecific Reduction: The final and pathway-defining step is the reduction of the 4-keto group of dTDP-4-keto-6-deoxy-L-mannose. This reduction is catalyzed by a stereospecific dTDP-6-deoxy-L-lyxo-4-hexulose reductase, which can be an enzyme designated as Tal or Tll, to form dTDP-6-deoxy-L-talose.[2][3] Alternatively, in some organisms, dTDP-L-rhamnose can be converted to dTDP-6-deoxy-L-talose by a 4-epimerase (WbiB).[2]

The intermediates in this pathway are all nucleotide-activated sugars, which are common precursors in the biosynthesis of complex carbohydrates.

Quantitative Data on Pathway Intermediates and Enzymes

Quantitative analysis of the this compound metabolic pathway provides crucial insights into its efficiency and regulation. The following tables summarize key quantitative data for the enzymes and intermediates involved.

EnzymeSubstrateKm (µM)kcat (s-1)Optimal pHOptimal Temperature (°C)Source Organism
RmlA dTTP49.565.399.037Streptomyces sp.
D-glucose-1-phosphate117.303.469.037Streptomyces sp.
RmlB dTDP-D-glucose98.6011.27.550Streptomyces sp.
dTDP-4-keto-6-deoxy-D-glucose reductase (Fcd) dTDP-4-keto-6-deoxy-D-glucose97.3---Actinobacillus actinomycetemcomitans
NADPH28.7---Actinobacillus actinomycetemcomitans

Note: Kinetic data for the specific dTDP-6-deoxy-L-lyxo-4-hexulose reductase producing this compound is limited. The data for Fcd, a reductase involved in a related pathway, is provided for comparative purposes. Further research is needed to fully characterize the kinetics of the terminal enzyme in the this compound pathway.

IntermediateMolecular FormulaMolecular Weight ( g/mol )
D-Glucose-1-PhosphateC₆H₁₃O₉P260.14
dTDP-D-GlucoseC₁₆H₂₄N₂O₁₅P₂566.32
dTDP-4-keto-6-deoxy-D-glucoseC₁₆H₂₂N₂O₁₄P₂548.30
dTDP-4-keto-6-deoxy-L-mannoseC₁₆H₂₂N₂O₁₄P₂548.30
dTDP-6-deoxy-L-taloseC₁₆H₂₄N₂O₁₄P₂550.31

Experimental Protocols

This section provides detailed methodologies for key experiments related to the this compound metabolic pathway.

Enzymatic Assay of RmlA (Glucose-1-Phosphate Thymidylyltransferase)

This colorimetric assay measures the activity of RmlA by quantifying the release of inorganic pyrophosphate (PPi).[4]

Materials:

  • Purified RmlA enzyme

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 5 mM MgCl₂

  • Substrates: 0.2 mM dTTP, 1 mM D-glucose-1-phosphate

  • Saccharomyces cerevisiae pyrophosphatase (0.04 units)

  • Malachite Green Reagent: 0.03% (w/v) malachite green, 0.2% (w/v) ammonium (B1175870) molybdate, and 0.05% (v/v) Triton X-100 in 0.7 N HCl

Procedure:

  • Prepare a 50 µL reaction mixture containing reaction buffer, dTTP, D-glucose-1-phosphate, and pyrophosphatase.

  • Initiate the reaction by adding 5 µg of purified RmlA.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of the malachite green reagent.

  • Incubate at 37°C for 5 minutes to allow for color development.

  • Measure the absorbance at 620 nm using a spectrophotometer.

  • Calculate the amount of PPi released using a standard curve prepared with known concentrations of phosphate (B84403).

Coupled Enzyme Assay for the Synthesis of dTDP-6-deoxy-L-talose

This assay reconstitutes the entire pathway in vitro to produce and quantify dTDP-6-deoxy-L-talose.[1][5]

Materials:

  • Purified RmlA, RmlB, RmlC, and dTDP-6-deoxy-L-lyxo-4-hexulose reductase (Tal/Tll)

  • Reaction Buffer: 50 mM sodium phosphate buffer (pH 7.5)

  • Substrates and Cofactors: 1 mM D-glucose-1-phosphate, 2 mM dTTP, 4 mM NADH or NADPH, 1 mM MgCl₂

Procedure:

  • Combine the reaction buffer, substrates, and cofactors in a reaction vessel.

  • Add purified RmlA, RmlB, RmlC, and the reductase to the reaction mixture.

  • Incubate the reaction at 37°C for 2-3 hours.

  • Quench the reaction by heating at 70°C for 1 minute.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Analyze the supernatant for the presence of dTDP-6-deoxy-L-talose using HPLC.

Purification of Recombinant dTDP-6-deoxy-L-lyxo-4-hexulose Reductase

This protocol describes the purification of a recombinant reductase, a key enzyme in the pathway.[6]

Materials:

  • E. coli cells overexpressing the reductase with a purification tag (e.g., His-tag).

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole.

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20-50 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250-500 mM imidazole.

  • Anion-exchange chromatography column.

  • Hydrophobic interaction chromatography column.

Procedure:

  • Harvest the E. coli cells by centrifugation and resuspend in lysis buffer.

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation.

  • Apply the supernatant to a Ni-NTA affinity column (if His-tagged).

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the reductase with elution buffer.

  • Further purify the eluted protein using anion-exchange chromatography followed by hydrophobic interaction chromatography.

  • Assess the purity of the final protein sample by SDS-PAGE.

HPLC Analysis of dTDP-sugar Intermediates

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of dTDP-sugar intermediates.[7][8]

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column.

Mobile Phase:

  • A gradient of a suitable buffer system, such as potassium phosphate buffer and methanol.

Procedure:

  • Prepare standards of known concentrations for each dTDP-sugar intermediate.

  • Inject the standards to establish retention times and create a standard curve for quantification.

  • Inject the supernatant from the enzymatic reactions or cell extracts.

  • Monitor the elution profile at 267 nm (the absorbance maximum for the thymine (B56734) base).

  • Identify and quantify the intermediates by comparing their retention times and peak areas to the standards.

NMR Spectroscopic Characterization of dTDP-6-deoxy-L-talose

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of the synthesized dTDP-sugars.[2][9]

Sample Preparation:

  • Lyophilize the purified dTDP-6-deoxy-L-talose sample.

  • Dissolve the sample in deuterium (B1214612) oxide (D₂O).

Data Acquisition:

  • Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectra on a high-field NMR spectrometer.

Data Analysis:

  • Assign the proton and carbon signals of the sugar and nucleotide moieties by analyzing the chemical shifts, coupling constants, and cross-peaks in the 2D spectra.

  • Confirm the stereochemistry of the sugar by analyzing the coupling constants between the sugar protons.

Visualizing the Pathway and Workflows

The following diagrams, generated using the DOT language, illustrate the this compound metabolic pathway and a typical experimental workflow for its in vitro reconstitution and analysis.

This compound Metabolic Pathway D-Glucose-1-Phosphate D-Glucose-1-Phosphate dTDP-D-Glucose dTDP-D-Glucose D-Glucose-1-Phosphate->dTDP-D-Glucose RmlA dTTP dTTP dTTP->dTDP-D-Glucose dTDP-4-keto-6-deoxy-D-glucose dTDP-4-keto-6-deoxy-D-glucose dTDP-D-Glucose->dTDP-4-keto-6-deoxy-D-glucose RmlB dTDP-4-keto-6-deoxy-L-mannose dTDP-4-keto-6-deoxy-L-mannose dTDP-4-keto-6-deoxy-D-glucose->dTDP-4-keto-6-deoxy-L-mannose RmlC dTDP-6-deoxy-L-talose dTDP-6-deoxy-L-talose dTDP-4-keto-6-deoxy-L-mannose->dTDP-6-deoxy-L-talose Reductase (Tal/Tll)

Biosynthetic pathway of dTDP-6-deoxy-L-talose.

Experimental Workflow for In Vitro Synthesis and Analysis cluster_synthesis In Vitro Synthesis cluster_analysis Analysis Substrates & Cofactors Substrates & Cofactors Incubation (37°C) Incubation (37°C) Substrates & Cofactors->Incubation (37°C) Enzyme Mix (RmlA, B, C, Reductase) Enzyme Mix (RmlA, B, C, Reductase) Enzyme Mix (RmlA, B, C, Reductase)->Incubation (37°C) Reaction Quenching Reaction Quenching Incubation (37°C)->Reaction Quenching Centrifugation Centrifugation Reaction Quenching->Centrifugation HPLC Analysis HPLC Analysis Centrifugation->HPLC Analysis NMR Spectroscopy NMR Spectroscopy HPLC Analysis->NMR Spectroscopy

Workflow for enzymatic synthesis and analysis.

Conclusion

The this compound metabolic pathway represents a specialized branch of bacterial carbohydrate metabolism, leading to the formation of a key component of the bacterial cell surface. The intermediates of this pathway are activated nucleotide sugars, and their synthesis is catalyzed by a series of specific enzymes. This technical guide has provided a detailed overview of these intermediates, including their structures, the enzymes responsible for their formation, available quantitative data, and comprehensive experimental protocols for their study. A deeper understanding of this pathway and its intermediates will undoubtedly facilitate the development of novel strategies to combat bacterial infections by targeting the biosynthesis of their essential cell surface components. Further research focusing on the detailed kinetic characterization of all enzymes in the pathway and the in vivo concentrations of the intermediates will provide a more complete picture of this important metabolic route.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 6-Deoxy-L-talose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the enzymatic synthesis of 6-deoxy-L-talose, a rare sugar of interest in drug development and glycobiology. Two primary enzymatic pathways are described: a one-pot synthesis from L-fucose (B3030135) and a multi-enzyme biosynthesis starting from glucose-1-phosphate.

Introduction

This compound is a naturally occurring deoxyhexose that is a constituent of some bacterial polysaccharides and secondary metabolites. Its unique structure makes it a valuable building block in medicinal chemistry for the synthesis of novel therapeutics. Traditional chemical synthesis of this compound is often complex and low-yielding. Enzymatic synthesis offers a highly specific and efficient alternative.

Pathway 1: One-Pot Synthesis from L-Fucose

This protocol describes the direct conversion of L-fucose to this compound using a coupled enzyme system of D-arabinose isomerase and L-rhamnose isomerase.[1] This method is advantageous for its simplicity, employing a one-pot reaction setup.

Quantitative Data Summary
ParameterValueReference
Starting SubstrateL-Fucose[1]
EnzymesImmobilized D-arabinose isomerase, Immobilized L-rhamnose isomerase[1]
Equilibrium Ratio (L-fucose:L-fuculose:this compound)80:9:11[1]
Final Production Yield of this compound7.1% (based on initial L-fucose)[1]
Experimental Protocol

1. Materials and Reagents:

  • L-Fucose

  • Immobilized D-arabinose isomerase

  • Immobilized L-rhamnose isomerase

  • Sodium phosphate (B84403) buffer (50 mM, pH 7.5)

  • Reaction vessel

  • Shaking incubator

  • High-Performance Liquid Chromatography (HPLC) system for analysis

2. Enzyme Immobilization (General Procedure):

  • Note: The specific method for immobilization can vary. A general approach is provided. Follow the manufacturer's instructions if using a commercial immobilization kit.

  • Activate a suitable support matrix (e.g., CNBr-activated Sepharose).

  • Couple the purified D-arabinose isomerase or L-rhamnose isomerase to the activated support according to standard protocols.

  • Wash the immobilized enzyme thoroughly to remove any unbound protein.

  • Store the immobilized enzymes at 4°C in an appropriate buffer.

3. One-Pot Synthesis Reaction:

  • Prepare a reaction mixture containing 100 g/L of L-fucose in 50 mM sodium phosphate buffer (pH 7.5).

  • Add immobilized D-arabinose isomerase and immobilized L-rhamnose isomerase to the reaction mixture. The optimal enzyme loading should be determined empirically.

  • Incubate the reaction mixture at 50°C with gentle agitation for 24-48 hours, or until equilibrium is reached.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing the sugar composition by HPLC.

4. Purification of this compound:

  • Separate the immobilized enzymes from the reaction mixture by filtration or centrifugation.

  • The resulting supernatant will contain a mixture of L-fucose, L-fuculose, and this compound.

  • Purify this compound from the mixture using preparative HPLC with an appropriate column (e.g., a Ca2+ form ion-exchange column).

Diagrams

Enzymatic_Pathway_from_L_Fucose LFucose L-Fucose LFuculose L-Fuculose LFucose->LFuculose D-arabinose isomerase L6dTalose This compound LFuculose->L6dTalose L-rhamnose isomerase

Caption: Enzymatic conversion of L-Fucose to this compound.

Experimental_Workflow_One_Pot Start Start: L-Fucose Solution Reaction One-Pot Reaction: - Immobilized D-arabinose isomerase - Immobilized L-rhamnose isomerase - 50°C, 24-48h Start->Reaction Separation Separation of Immobilized Enzymes Reaction->Separation Purification Preparative HPLC Purification Separation->Purification Product Final Product: this compound Purification->Product

Caption: Experimental workflow for the one-pot synthesis.

Pathway 2: Multi-Enzyme Biosynthesis via dTDP-Intermediate

This protocol outlines the de novo biosynthesis of dTDP-6-deoxy-L-talose from glucose-1-phosphate and deoxythymidine triphosphate (dTTP), followed by the release of this compound. This pathway mimics the natural biosynthesis route found in some bacteria.[2][3]

Quantitative Data Summary
EnzymeEC NumberSubstrate(s)Product
RmlA (Glucose-1-phosphate thymidylyltransferase)2.7.7.24Glucose-1-phosphate, dTTPdTDP-D-glucose, PPi
RmlB (dTDP-D-glucose 4,6-dehydratase)4.2.1.46dTDP-D-glucosedTDP-4-keto-6-deoxy-D-glucose
RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase)5.1.3.13dTDP-4-keto-6-deoxy-D-glucosedTDP-4-keto-6-deoxy-L-mannose
Tll (dTDP-4-keto-6-deoxy-L-mannose reductase)1.1.1.n/adTDP-4-keto-6-deoxy-L-mannose, NADPHdTDP-6-deoxy-L-talose, NADP+
Experimental Protocol

1. Materials and Reagents:

  • Glucose-1-phosphate

  • Deoxythymidine triphosphate (dTTP)

  • NADPH

  • Purified enzymes: RmlA, RmlB, RmlC, Tll (typically obtained by recombinant expression and purification)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • MgCl₂

  • Alkaline phosphatase

  • Reaction vessel

  • Incubator

  • HPLC or Mass Spectrometry system for analysis

2. Recombinant Enzyme Expression and Purification (General Procedure):

  • Clone the genes encoding RmlA, RmlB, RmlC, and Tll into suitable expression vectors (e.g., pET vectors with a His-tag).

  • Transform the expression plasmids into an appropriate E. coli strain (e.g., BL21(DE3)).

  • Induce protein expression with IPTG.

  • Harvest the cells and lyse them to release the recombinant proteins.

  • Purify the His-tagged enzymes using Ni-NTA affinity chromatography.

  • Verify the purity and concentration of the enzymes (e.g., by SDS-PAGE and Bradford assay).

3. Multi-Enzyme Synthesis of dTDP-6-deoxy-L-talose:

  • Prepare a reaction mixture containing:

    • 50 mM Tris-HCl (pH 8.0)

    • 10 mM MgCl₂

    • 2 mM Glucose-1-phosphate

    • 3 mM dTTP

    • 2 mM NADPH

    • Purified RmlA, RmlB, RmlC, and Tll (e.g., 10 µg of each enzyme)

  • Incubate the reaction mixture at 37°C for 4-6 hours.

  • Monitor the formation of dTDP-6-deoxy-L-talose by HPLC or mass spectrometry.

4. Hydrolysis to this compound:

  • After the multi-enzyme reaction is complete, add alkaline phosphatase to the reaction mixture.

  • Incubate at 37°C for 1-2 hours to hydrolyze the dTDP moiety, releasing free this compound.

  • Terminate the reaction by heat inactivation of the enzymes (e.g., 95°C for 5 minutes).

5. Purification:

  • Centrifuge the reaction mixture to remove any precipitated protein.

  • Purify this compound from the supernatant using appropriate chromatographic techniques, such as ion-exchange chromatography followed by size-exclusion chromatography.

Diagrams

Biosynthesis_Pathway cluster_0 Starting Materials G1P Glucose-1-Phosphate dTDP_Glc dTDP-D-glucose G1P->dTDP_Glc RmlA dTTP dTTP dTTP->dTDP_Glc RmlA dTDP_4k6d_Glc dTDP-4-keto-6-deoxy-D-glucose dTDP_Glc->dTDP_4k6d_Glc RmlB dTDP_4k6d_Man dTDP-4-keto-6-deoxy-L-mannose dTDP_4k6d_Glc->dTDP_4k6d_Man RmlC dTDP_6d_Tal dTDP-6-deoxy-L-talose dTDP_4k6d_Man->dTDP_6d_Tal Tll (NADPH) L6dTalose This compound dTDP_6d_Tal->L6dTalose Alkaline Phosphatase

Caption: Biosynthetic pathway of this compound.

Experimental_Workflow_Multi_Enzyme Start Start: Glucose-1-P, dTTP, NADPH Reaction Multi-Enzyme Reaction: - RmlA, RmlB, RmlC, Tll - 37°C, 4-6h Start->Reaction Hydrolysis Hydrolysis: - Alkaline Phosphatase - 37°C, 1-2h Reaction->Hydrolysis Purification Chromatographic Purification Hydrolysis->Purification Product Final Product: this compound Purification->Product

Caption: Experimental workflow for multi-enzyme synthesis.

References

Application Notes and Protocols for the Structural Elucidation of 6-deoxy-L-talose using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-deoxy-L-talose is a rare monosaccharide that has been identified as a key component of various bacterial lipopolysaccharides (LPS) and other glycoconjugates.[1][2] Its unique structure contributes to the biological activity and antigenicity of these macromolecules, making its unambiguous identification and structural elucidation crucial in fields such as microbiology, immunology, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed structural characterization of carbohydrates like this compound in solution. This document provides a comprehensive guide, including detailed experimental protocols and data interpretation, for the structural elucidation of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

In aqueous solution, this compound, like many other reducing sugars, exists as a complex equilibrium mixture of α and β pyranose and furanose anomers. This results in a complex NMR spectrum with multiple sets of signals corresponding to each form. The application of a suite of NMR experiments is essential to fully resolve and assign these signals.

Principles of NMR-Based Structural Elucidation

The complete structural characterization of this compound by NMR spectroscopy involves the following key steps:

  • Identification of Spin Systems: Each anomer of this compound will give rise to a distinct set of coupled proton signals (a spin system). These are identified using 1D ¹H NMR and 2D Correlation SpectroscopY (COSY) experiments.

  • Determination of Anomeric Configuration: The configuration of the anomeric center (α or β) for each form is determined by the magnitude of the three-bond coupling constant between the anomeric proton (H-1) and the proton on the adjacent carbon (H-2) (³JH1,H2).

  • Assignment of ¹H and ¹³C Resonances: The complete and unambiguous assignment of all proton and carbon signals for each anomer is achieved through a combination of 2D NMR experiments, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).

  • Confirmation of the 6-deoxy Nature: The presence of a high-field methyl group signal in the ¹H NMR spectrum, coupled to H-5, and a corresponding methyl carbon signal in the ¹³C NMR spectrum confirms the 6-deoxy nature of the sugar.

Quantitative NMR Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for the Anomers of 6-deoxy-D-altrose in D₂O [3]

Protonα-pyranoseβ-pyranoseα-furanoseβ-furanose
H-1 4.93 (d, J=1.5)5.10 (d, J=1.0)5.26 (d, J=4.0)5.30 (d, J=1.5)
H-2 3.82 (dd, J=1.5, 3.5)3.65 (dd, J=1.0, 3.0)4.21 (dd, J=4.0, 6.5)4.15 (dd, J=1.5, 4.5)
H-3 3.95 (dd, J=3.5, 8.5)3.91 (dd, J=3.0, 8.0)4.35 (dd, J=6.5, 8.0)4.28 (dd, J=4.5, 7.0)
H-4 3.60 (t, J=8.5)3.55 (t, J=8.0)4.10 (dd, J=8.0, 5.0)4.05 (dd, J=7.0, 5.5)
H-5 4.08 (dq, J=8.5, 6.5)3.98 (dq, J=8.0, 6.0)4.25 (dq, J=5.0, 6.5)4.18 (dq, J=5.5, 6.0)
H-6 1.23 (d, J=6.5)1.25 (d, J=6.0)1.29 (d, J=6.5)1.31 (d, J=6.0)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for the Anomers of 6-deoxy-D-altrose in D₂O [3]

Carbonα-pyranoseβ-pyranoseα-furanoseβ-furanose
C-1 94.596.097.8103.8
C-2 68.271.578.577.8
C-3 69.870.576.275.5
C-4 72.172.882.181.2
C-5 68.969.570.269.8
C-6 18.820.020.120.2

Experimental Protocols

Sample Preparation
  • Sample Quantity: Dissolve 5-10 mg of this compound in 0.5 mL of high-purity deuterium (B1214612) oxide (D₂O, 99.9 atom % D).

  • Internal Standard: For accurate chemical shift referencing, add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or acetone (B3395972) (δH = 2.22 ppm, δC = 31.07 ppm). TSP is generally preferred as its chemical shift is set to 0.00 ppm for both ¹H and ¹³C.

  • pH Adjustment: The chemical shifts of sugar hydroxyl groups are pH-dependent. While in D₂O the hydroxyl protons are exchanged for deuterons and are not observed, the chemical shifts of ring protons can still be slightly affected by pH. For consistency, ensure the pD is in the neutral range (around 7.0).

  • Sample Filtration: If any particulate matter is present, filter the sample into a clean 5 mm NMR tube using a syringe filter.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (500 MHz or higher is recommended for better signal dispersion) equipped with a probe capable of performing 2D experiments.

1. 1D ¹H NMR

  • Purpose: To obtain an overview of the proton signals, identify the anomeric and methyl protons, and determine the relative proportions of the different anomers.

  • Pulse Program: A standard single-pulse experiment with presaturation for solvent suppression.

  • Key Parameters:

    • Spectral Width: 10-12 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay (d1): 5 seconds (to allow for full relaxation of all protons for accurate integration)

    • Number of Scans: 16-64

2. 1D ¹³C NMR

  • Purpose: To identify the number of carbon signals and their chemical shift ranges, which helps in identifying the different anomeric forms.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

  • Key Parameters:

    • Spectral Width: 200-220 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay (d1): 2-5 seconds

    • Number of Scans: 1024-4096 (due to the low natural abundance and sensitivity of ¹³C)

3. 2D COSY (Correlation SpectroscopY)

  • Purpose: To identify scalar-coupled protons, which allows for the tracing of the proton connectivity within each anomeric form.

  • Pulse Program: Gradient-selected COSY (e.g., cosygpqf).

  • Key Parameters:

    • Spectral Width (F1 and F2): 6-8 ppm (covering the proton region of interest)

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 2-8

4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate directly bonded proton and carbon atoms. This is a crucial step for assigning the carbon signals based on the already assigned proton signals.

  • Pulse Program: Edited HSQC with gradient selection (e.g., hsqcedetgpsisp2.2). This experiment also provides information about the multiplicity of the carbon (CH, CH₂, CH₃).

  • Key Parameters:

    • Spectral Width (F2 - ¹H): 6-8 ppm

    • Spectral Width (F1 - ¹³C): 80-100 ppm (covering the carbon region of interest)

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 2-16

5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2- and 3-bond) correlations between protons and carbons. This is essential for confirming the overall structure and the connectivity between different parts of the molecule.

  • Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).

  • Key Parameters:

    • Spectral Widths (F1, F2): Similar to HSQC.

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 4-32

    • Long-range coupling delay (d6): Optimized for a J-coupling of 8-10 Hz.

Data Analysis and Interpretation

Step-by-Step Structural Elucidation Workflow

workflow A 1. Acquire 1D ¹H NMR B 2. Identify Anomeric (δ 4.5-5.5) and Methyl (δ ~1.2) Signals A->B C 3. Acquire 2D COSY B->C D 4. Trace Spin Systems for each Anomer C->D E 5. Measure ³J(H1,H2) to Determine Anomeric Configuration D->E F 6. Acquire 2D HSQC E->F G 7. Assign ¹³C Signals F->G H 8. Acquire 2D HMBC G->H I 9. Confirm Assignments and Structure H->I

Caption: Workflow for the structural elucidation of this compound by NMR.

Key NMR Correlations for Structure Confirmation

The following diagram illustrates the key correlations expected in the 2D NMR spectra of the α-pyranose form of this compound.

correlations cluster_structure α-L-6-deoxytalopyranose C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 O O H1 H1 H1->C2 ²J H1->C5 ³J H2 H2 H1->H2 ³J H2->C1 ²J H2->C3 ²J H3 H3 H2->H3 ³J H4 H4 H3->H4 ³J H5 H5 H4->H5 ³J H6 H6 H5->H6 ³J H6->C4 ³J H6->C5 ²J

Caption: Key COSY and HMBC correlations for α-L-6-deoxytalopyranose.

Conclusion

The structural elucidation of this compound using NMR spectroscopy is a systematic process that relies on the application of a suite of 1D and 2D NMR experiments. By following the protocols outlined in this application note, researchers can confidently identify and characterize this rare sugar, even in complex mixtures. The key to a successful analysis lies in the careful acquisition of high-quality data and a systematic approach to spectral interpretation, starting with the identification of individual spin systems and culminating in the complete assignment of all ¹H and ¹³C resonances confirmed by long-range correlations. This detailed structural information is invaluable for understanding the role of this compound in biological systems and for the development of new therapeutic agents.

References

Application Notes and Protocols for the GC-MS Analysis of 6-deoxy-L-talose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of 6-deoxy-L-talose derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a deoxy sugar found in the lipopolysaccharides (LPS) of certain Gram-negative bacteria and is of significant interest in drug development and immunology due to its role in bacterial pathogenesis and host-pathogen interactions.

Application Note 1: Quantitative Analysis of this compound by GC-MS of Alditol Acetate (B1210297) Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of non-volatile sugars like this compound, a derivatization step is necessary to increase their volatility. The alditol acetate derivatization method is a robust and widely used technique for the analysis of monosaccharides from complex biological matrices such as bacterial cell walls.[1][2] This method involves the reduction of the monosaccharide to its corresponding alditol, followed by acetylation of the hydroxyl groups, resulting in a single, stable derivative for each sugar that can be readily analyzed by GC-MS.[3][4]

Experimental Protocol: Alditol Acetate Derivatization of this compound

This protocol is adapted from established methods for the analysis of monosaccharides in bacterial polysaccharides.[1][5]

1. Hydrolysis of Polysaccharide:

  • To 1-5 mg of dried bacterial cell wall material or isolated lipopolysaccharide, add 1 mL of 2 M trifluoroacetic acid (TFA).

  • Seal the tube and heat at 121°C for 2 hours to hydrolyze the polysaccharide into its constituent monosaccharides.

  • Cool the sample to room temperature and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to a new tube and evaporate the TFA under a stream of nitrogen or using a rotary evaporator.

2. Reduction to Alditols:

  • Dissolve the dried hydrolysate in 1 mL of deionized water.

  • Add 10 mg of sodium borohydride (B1222165) (NaBH₄) and incubate at room temperature for 2 hours to reduce the monosaccharides to their corresponding alditols.

  • Terminate the reaction by the dropwise addition of glacial acetic acid until effervescence ceases.

3. Acetylation:

  • Evaporate the sample to dryness. To remove borate (B1201080) complexes, add 1 mL of methanol (B129727) and evaporate to dryness; repeat this step three times.

  • Add 0.5 mL of acetic anhydride (B1165640) and 0.5 mL of pyridine.

  • Seal the tube and heat at 100°C for 1 hour.

  • Cool the sample to room temperature.

4. Extraction of Alditol Acetates:

  • Add 1 mL of deionized water to the reaction mixture.

  • Add 1 mL of dichloromethane (B109758) (DCM) and vortex thoroughly.

  • Centrifuge to separate the phases and carefully collect the lower organic layer containing the alditol acetates.

  • Wash the organic layer with 1 mL of deionized water twice.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Transfer the dried organic phase to a new vial and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a suitable volume of ethyl acetate or acetone (B3395972) for GC-MS analysis.

GC-MS Analysis Parameters
  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 5°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-550.

Data Presentation: Quantitative Analysis of this compound Derivatives

The following table summarizes the expected data for the GC-MS analysis of this compound derivatives. Retention times and mass spectra are dependent on the specific instrumentation and conditions used.

Derivative NameRetention Time (min)Characteristic Mass Fragments (m/z)
This compound alditol acetateTo be determined experimentallyTo be determined experimentally
3-O-methyl-6-deoxytalose alditol acetateAs observed in chromatogram[6]To be determined experimentally

Note: The retention time for 3-O-methyl-6-deoxytalose alditol acetate has been observed in the analysis of O-chain polysaccharides from Rhizobium etli.[6] The exact retention time and mass spectrum for the this compound alditol acetate standard should be determined by running a pure standard through the same derivatization and GC-MS analysis protocol.

Experimental Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis start Bacterial Cell Material / LPS hydrolysis Acid Hydrolysis (TFA, 121°C) start->hydrolysis 1 reduction Reduction (NaBH4) hydrolysis->reduction 2 acetylation Acetylation (Acetic Anhydride, Pyridine) reduction->acetylation 3 extraction Liquid-Liquid Extraction (DCM) acetylation->extraction 4 derivatized_sample Alditol Acetate Derivatives extraction->derivatized_sample 5 gc_injection GC Injection derivatized_sample->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometry Detection gc_separation->ms_detection data_analysis Data Analysis (Quantification & Identification) ms_detection->data_analysis

GC-MS analysis workflow for this compound derivatives.

Application Note 2: this compound in Bacterial Lipopolysaccharide and Innate Immune Signaling

This compound is a known component of the O-antigen of lipopolysaccharides (LPS) in the outer membrane of certain Gram-negative bacteria.[6] LPS is a potent pathogen-associated molecular pattern (PAMP) that is recognized by the innate immune system of host organisms. The recognition of LPS is primarily mediated by the Toll-like receptor 4 (TLR4) in complex with its co-receptor MD-2.[7][8] The binding of LPS to the TLR4/MD-2 complex on the surface of immune cells, such as macrophages and dendritic cells, initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of an immune response. While the lipid A portion of LPS is the principal mediator of TLR4 activation, the O-antigen, which can contain sugars like this compound, plays a role in bacterial virulence and can modulate the host immune response.

Toll-like Receptor 4 (TLR4) Signaling Pathway

The binding of LPS to the TLR4/MD-2 complex triggers the recruitment of intracellular adaptor proteins, leading to the activation of two distinct signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

  • MyD88-dependent pathway: This pathway is initiated at the plasma membrane and leads to the rapid activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • TRIF-dependent pathway: This pathway is initiated from the endosome following internalization of the TLR4 complex and leads to the activation of the transcription factor IRF3, resulting in the production of type I interferons.

The activation of these pathways is crucial for the innate immune response to Gram-negative bacterial infections.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS Bacterial LPS (containing this compound) TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88-dependent Pathway TLR4_MD2->MyD88 Recruits TRIF TRIF-dependent Pathway TLR4_MD2->TRIF Recruits (from endosome) NFkB NF-κB Activation MyD88->NFkB IRF3 IRF3 Activation TRIF->IRF3 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Interferons Type I Interferons IRF3->Interferons Induces

Simplified TLR4 signaling pathway initiated by bacterial LPS.

References

Application Notes and Protocols for the Purification of 6-Deoxy-L-Talose from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Deoxy-L-talose is a rare deoxyhexose that is a constituent of the lipopolysaccharides (LPS) and other cell surface polysaccharides of certain bacterial species. Notably, it is found in the serotype c-specific polysaccharide antigen of the Gram-negative bacterium Actinobacillus actinomycetemcomitans, a pathogen implicated in periodontal diseases. Its unique structure and presence in pathogenic bacteria make it a molecule of interest for microbiological research, diagnostics, and as a potential target for novel therapeutic agents.

These application notes provide a detailed protocol for the purification of this compound from bacterial cultures of Actinobacillus actinomycetemcomitans serotype c. The process involves the isolation of the this compound-containing polysaccharide, followed by its hydrolysis and the subsequent purification of the target monosaccharide.

Overall Workflow

The purification of this compound is a multi-step process that begins with the cultivation of the appropriate bacterial strain, followed by the extraction and purification of the polysaccharide containing the sugar. The purified polysaccharide is then hydrolyzed to release the individual monosaccharides, from which this compound is isolated.

This compound Purification Workflow cluster_0 Polysaccharide Purification cluster_1 Monosaccharide Isolation Bacterial Culture Bacterial Culture Extraction Extraction Bacterial Culture->Extraction Harvest Ethanol (B145695) Precipitation Ethanol Precipitation Extraction->Ethanol Precipitation Crude Extract Ion-Exchange Chromatography Ion-Exchange Chromatography Ethanol Precipitation->Ion-Exchange Chromatography Precipitate Gel Filtration Gel Filtration Chromatography Ion-Exchange Chromatography->Gel Filtration Partially Purified Polysaccharide Hydrolysis Acid Hydrolysis Gel Filtration->Hydrolysis Purified Polysaccharide Purification Preparative HPLC Hydrolysis->Purification Hydrolysate Analysis GC-MS Analysis Purification->Analysis Purified this compound

Caption: Overall workflow for the purification of this compound.

Part 1: Purification of 6-Deoxy-L-Talan from Actinobacillus actinomycetemcomitans

The serotype c-specific polysaccharide antigen from A. actinomycetemcomitans, a homopolymer of this compound known as 6-deoxy-L-talan, is the starting material for obtaining the pure monosaccharide.

Experimental Protocol: Polysaccharide Purification
  • Bacterial Culture and Harvest:

    • Culture Actinobacillus actinomycetemcomitans serotype c (e.g., NCTC 9710) in an appropriate broth medium (e.g., Brain Heart Infusion broth) under required conditions (e.g., 37°C, 10% CO₂).

    • Harvest bacterial cells from the culture by centrifugation at 10,000 x g for 20 minutes at 4°C.

    • Wash the cell pellet twice with sterile phosphate-buffered saline (PBS), pH 7.2.

  • Extraction of Polysaccharide:

    • Resuspend the washed cell pellet in distilled water.

    • Extract the polysaccharide by autoclaving the cell suspension at 121°C for 1 hour.[1]

    • Cool the suspension and centrifuge at 20,000 x g for 30 minutes to remove cell debris.

    • Collect the supernatant containing the crude polysaccharide extract.

  • Fractional Ethanol Precipitation:

    • To the crude extract, add cold ethanol to a final concentration of 25% (v/v) while gently stirring on ice.

    • Allow the precipitate (primarily nucleic acids) to form overnight at 4°C.

    • Centrifuge at 10,000 x g for 20 minutes to pellet the precipitate. Discard the pellet.

    • Increase the ethanol concentration of the supernatant to 75% (v/v) and allow the polysaccharide to precipitate overnight at 4°C.

    • Collect the polysaccharide precipitate by centrifugation at 10,000 x g for 30 minutes.

    • Dissolve the pellet in a minimal amount of distilled water and dialyze extensively against distilled water.

    • Lyophilize the dialyzed sample to obtain the crude polysaccharide.

  • Ion-Exchange Chromatography:

    • Dissolve the lyophilized crude polysaccharide in 20 mM Tris-HCl buffer, pH 8.0.

    • Apply the sample to a DEAE-Sephadex A-50 column pre-equilibrated with the same buffer.

    • Wash the column with the starting buffer to remove unbound material.

    • Elute the bound polysaccharide with a linear gradient of 0 to 1.0 M NaCl in the starting buffer.

    • Collect fractions and monitor for carbohydrate content using the phenol-sulfuric acid method.

    • Pool the polysaccharide-containing fractions, dialyze against distilled water, and lyophilize.

  • Gel Filtration Chromatography:

    • Dissolve the partially purified polysaccharide from the previous step in PBS, pH 7.2.

    • Apply the sample to a Sephacryl S-300 column equilibrated with PBS.

    • Elute with PBS at a constant flow rate.

    • Collect fractions and monitor for carbohydrate content.

    • Pool the fractions containing the purified polysaccharide, dialyze against distilled water, and lyophilize.

Quantitative Data: Polysaccharide Purification (Illustrative Example)

The following table presents illustrative data for the purification of the this compound-containing polysaccharide from a 10-liter bacterial culture. Actual yields may vary.

Purification StepTotal Carbohydrate (mg)Protein (mg)Nucleic Acids (mg)Purity (% Carbohydrate)Yield (%)
Crude Extract2500150080052100
Ethanol Precipitation (75%)1800150509072
Ion-Exchange Chromatography150030<109860
Gel Filtration Chromatography1350<15Not Detected>9854

Part 2: Isolation of this compound

This part describes the hydrolysis of the purified polysaccharide to release the monosaccharide units and the subsequent purification of this compound.

Experimental Protocol: Monosaccharide Isolation
  • Acid Hydrolysis of Polysaccharide:

    • Weigh 100 mg of the purified, lyophilized polysaccharide into a screw-cap tube.

    • Add 10 mL of 2 M trifluoroacetic acid (TFA).

    • Seal the tube and heat at 121°C for 2 hours.

    • Cool the tube to room temperature and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to a clean flask.

    • Remove the TFA by repeated evaporation under a stream of nitrogen or by lyophilization.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Dissolve the dried hydrolysate in a minimal volume of the HPLC mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample onto a preparative aminopropyl-silica HPLC column.

    • Elute with an isocratic mobile phase of acetonitrile:water (e.g., 80:20 v/v) at a suitable flow rate.

    • Monitor the elution profile using a refractive index (RI) detector.

    • Collect the fractions corresponding to the this compound peak based on the retention time of a standard (if available) or by subsequent analytical confirmation.

    • Pool the fractions containing the purified this compound.

    • Remove the solvent by evaporation under reduced pressure.

Quantitative Data: this compound Isolation (Illustrative Example)
StepStarting MaterialProductYield (%)Purity (%)
Acid Hydrolysis100 mg Purified Polysaccharide~95 mg Crude Hydrolysate~95-
Preparative HPLC95 mg Crude Hydrolysate~85 mg this compound89>99

Part 3: Quality Control and Analysis

The identity and purity of the final this compound product should be confirmed by analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis of Alditol Acetates
  • Reduction of Monosaccharide:

    • Dissolve a small amount (e.g., 1 mg) of the purified this compound in 1 mL of 1 M ammonium (B1175870) hydroxide (B78521) containing 10 mg/mL sodium borohydride (B1222165) (NaBH₄).

    • Incubate at room temperature for 1 hour.

    • Destroy excess NaBH₄ by adding a few drops of glacial acetic acid until effervescence ceases.

  • Acetylation:

    • Evaporate the sample to dryness under a stream of nitrogen.

    • Add 1 mL of methanol (B129727) and evaporate to dryness; repeat this step three times to remove borate.

    • Add 100 µL of acetic anhydride (B1165640) and 100 µL of pyridine.

    • Seal the vial and heat at 100°C for 1 hour.

  • Extraction and Analysis:

    • Cool the sample and add 1 mL of water.

    • Extract the alditol acetates with 1 mL of dichloromethane.

    • Collect the organic (lower) phase and wash it with 1 mL of water.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Analyze the sample by GC-MS. The resulting mass spectrum of the this compound alditol acetate (B1210297) can be compared to known standards or literature data for confirmation.

Signaling Pathways and Logical Relationships

The biosynthetic pathway for dTDP-6-deoxy-L-talose in A. actinomycetemcomitans provides the molecular basis for the production of the polysaccharide.

dTDP-6-Deoxy-L-Talose Biosynthesis G-1-P α-D-Glucose-1-Phosphate dTDP-G dTDP-D-Glucose G-1-P->dTDP-G RmlA dTDP-4k-6d-G dTDP-4-keto-6-deoxy-D-Glucose dTDP-G->dTDP-4k-6d-G RmlB dTDP-4k-6d-L-M dTDP-4-keto-6-deoxy-L-Mannose dTDP-4k-6d-G->dTDP-4k-6d-L-M RmlC dTDP-6d-L-T dTDP-6-deoxy-L-Talose dTDP-4k-6d-L-M->dTDP-6d-L-T Tal Polysaccharide Polysaccharide dTDP-6d-L-T->Polysaccharide Glycosyltransferase

Caption: Biosynthesis of dTDP-6-deoxy-L-talose in A. actinomycetemcomitans.

References

Application Notes and Protocols for Isotopic Labeling of 6-deoxy-L-talose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-deoxy-L-talose is a rare sugar found in the lipopolysaccharides of some bacteria and is of significant interest in drug development and glycobiology research. Isotopic labeling of this sugar with stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) provides a powerful tool for tracing its metabolic fate, elucidating biosynthetic pathways, and for use as an internal standard in quantitative mass spectrometry. These application notes provide detailed protocols for the enzymatic and chemical synthesis of isotopically labeled this compound, focusing on practical laboratory-scale production.

Labeling Strategies

The primary strategy for isotopic labeling of this compound involves a multi-enzyme, one-pot synthesis starting from an isotopically labeled precursor, typically glucose. This chemoenzymatic approach offers high stereospecificity and yields. Chemical methods, while less common for this specific sugar, offer alternative routes for deuterium incorporation.

Isotopes for Labeling:

  • Carbon-13 (¹³C): Incorporated by using uniformly ¹³C-labeled glucose ([U-¹³C]-glucose) as the starting material in the enzymatic synthesis. This allows for tracing the carbon backbone of the molecule.

  • Deuterium (²H): Can be introduced through the use of deuterated glucose precursors or through chemical exchange reactions on the final product or intermediates. Deuterium labeling is useful for metabolic studies and can alter the pharmacokinetic properties of molecules.[1][2]

Enzymatic Synthesis of Isotopically Labeled dTDP-6-deoxy-L-talose

The most efficient method for producing this compound is through the enzymatic synthesis of its activated nucleotide sugar form, deoxythymidine diphosphate (B83284) (dTDP)-6-deoxy-L-talose. This process starts from the corresponding isotopically labeled glucose-1-phosphate.

The enzymatic cascade involves a series of enzymes that convert the precursor into the final product. The key enzymes in this pathway are:

  • dTDP-glucose synthase (RmlA): Catalyzes the formation of dTDP-D-glucose from dTTP and D-glucose-1-phosphate.

  • dTDP-D-glucose 4,6-dehydratase (RmlB): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.[3]

  • dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC): Catalyzes the epimerization to form dTDP-4-keto-6-deoxy-L-mannose.

  • dTDP-6-deoxy-L-lyxo-4-hexulose reductase (TII or Tle): The terminal enzyme that reduces the keto-intermediate to yield dTDP-6-deoxy-L-talose.[4]

A one-pot synthesis approach is highly effective for this pathway, where all enzymes and substrates are combined in a single reaction vessel.[3][5]

Experimental Workflow: Enzymatic Synthesis

Enzymatic_Synthesis_Workflow Workflow for Enzymatic Synthesis of Labeled dTDP-6-deoxy-L-talose cluster_precursors Precursor Preparation cluster_synthesis One-Pot Enzymatic Reaction cluster_purification Purification cluster_analysis Analysis Isotope_Glucose Isotopically Labeled Glucose (e.g., [U-13C]-glucose) Labeled_G1P Labeled Glucose-1-Phosphate Isotope_Glucose->Labeled_G1P Hexokinase/ Phosphoglucomutase Reaction_Mix Reaction Mixture: - Labeled G1P - dTTP - RmlA, RmlB, RmlC, TII/Tle - Buffer, MgCl2, NAD(P)H Labeled_G1P->Reaction_Mix Incubation Incubation (e.g., 37°C, overnight) Reaction_Mix->Incubation Anion_Exchange Anion-Exchange Chromatography Incubation->Anion_Exchange Gel_Filtration Gel Filtration (Desalting) Anion_Exchange->Gel_Filtration MS_Analysis Mass Spectrometry (Isotopic Enrichment) Gel_Filtration->MS_Analysis NMR_Analysis NMR Spectroscopy (Structural Confirmation) Gel_Filtration->NMR_Analysis

Caption: Workflow for enzymatic synthesis of labeled dTDP-6-deoxy-L-talose.

Protocol 1: One-Pot Enzymatic Synthesis of [U-¹³C]-dTDP-6-deoxy-L-talose

This protocol is adapted from established procedures for the synthesis of dTDP-deoxysugars.[3][6][7]

Materials:

  • [U-¹³C]-D-glucose

  • ATP (Adenosine triphosphate)

  • dTTP (Deoxythymidine triphosphate)

  • Phosphoenolpyruvate (PEP)

  • NADH or NADPH

  • MgCl₂

  • Tris-HCl buffer (pH 7.5-8.0)

  • Hexokinase and Phosphoglucomutase (for in-situ generation of labeled glucose-1-phosphate)

  • Recombinant enzymes: RmlA, RmlB, RmlC, and TII (or Tle), overexpressed and purified from E. coli.

  • Pyruvate (B1213749) kinase (for ATP regeneration)

  • Anion-exchange chromatography column (e.g., Dowex 1x2)

  • Gel filtration column (e.g., Sephadex G-15)

Procedure:

  • Preparation of Labeled Glucose-1-Phosphate: While isotopically labeled glucose-1-phosphate can be purchased, it can also be generated in situ from the more readily available labeled glucose. In a preliminary step, incubate [U-¹³C]-D-glucose with hexokinase and ATP to produce [U-¹³C]-glucose-6-phosphate, followed by the addition of phosphoglucomutase to yield [U-¹³C]-glucose-1-phosphate.

  • One-Pot Reaction Setup: In a single reaction vessel, combine the following components in Tris-HCl buffer (e.g., 50 mM, pH 8.0):

    • [U-¹³C]-glucose-1-phosphate (e.g., 20 mM)

    • dTTP (e.g., 25 mM)

    • ATP (catalytic amount, e.g., 1 mM)

    • PEP (for ATP regeneration, e.g., 60 mM)

    • NAD(P)H (e.g., 10 mM)

    • MgCl₂ (e.g., 20 mM)

    • Purified enzymes: RmlA, RmlB, RmlC, TII (or Tle), and pyruvate kinase (add in appropriate catalytic amounts).

  • Incubation: Incubate the reaction mixture at 37°C. Monitor the reaction progress by HPLC. The reaction is typically complete within 12-24 hours.

  • Purification:

    • Terminate the reaction by heating (e.g., 95°C for 5 minutes) and centrifuge to remove precipitated proteins.

    • Load the supernatant onto a pre-equilibrated anion-exchange column.

    • Elute with a gradient of a suitable salt solution (e.g., triethylammonium (B8662869) bicarbonate or NaCl).

    • Collect fractions containing the product, identified by HPLC analysis.

    • Pool the product-containing fractions and desalt using a gel filtration column.

    • Lyophilize the purified product to obtain a white powder.

  • Analysis:

    • Confirm the identity and purity of the product by ¹H and ¹³C NMR spectroscopy.

    • Determine the isotopic enrichment by high-resolution mass spectrometry.

Chemical Synthesis of Deuterated this compound

Direct chemical synthesis of this compound with isotopic labels is more challenging due to the need for stereospecific reactions. However, deuterium can be introduced at specific positions through established chemical transformations on protected sugar intermediates.[8]

Protocol 2: Deuterium Labeling via Reduction of a Halogenated Intermediate

This protocol outlines a general strategy for introducing deuterium at the C6 position.

Materials:

  • A suitable protected L-talose precursor with a free 6-hydroxyl group.

  • Tosyl chloride or mesyl chloride

  • Sodium iodide or other halide source

  • Lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄)

  • Appropriate organic solvents (e.g., pyridine (B92270), DMF, THF)

  • Silica (B1680970) gel for column chromatography

  • Deprotection reagents (e.g., acid or catalytic hydrogenation)

Procedure:

  • Activation of the 6-Hydroxyl Group: React the protected L-talose precursor with tosyl chloride or mesyl chloride in pyridine to convert the primary hydroxyl group at C6 into a good leaving group.

  • Halogenation: Displace the tosyl or mesyl group with a halide (e.g., iodide) by reacting with sodium iodide in a suitable solvent like DMF.

  • Reductive Deuteration: Reduce the 6-halo intermediate with a deuterium source such as LiAlD₄ or NaBD₄ in an anhydrous solvent like THF. This step introduces deuterium at the C6 position.

  • Purification of the Labeled Intermediate: Purify the deuterated protected sugar by silica gel column chromatography.

  • Deprotection: Remove the protecting groups using standard procedures (e.g., acid hydrolysis for acetals, catalytic hydrogenation for benzyl (B1604629) ethers) to yield the final deuterated this compound.

  • Analysis: Confirm the structure and deuterium incorporation by NMR spectroscopy and mass spectrometry.

Data Presentation

The following tables summarize expected quantitative data from the enzymatic synthesis of isotopically labeled dTDP-sugars. The data is representative and may vary depending on specific experimental conditions.

Table 1: Representative Yields of Enzymatically Synthesized dTDP-deoxysugars

ProductStarting MaterialYield (%)Reference
dTDP-4-keto-6-deoxy-D-glucosedTMP and glucose-1-phosphate~95% (conversion)[3]
dTDP-4-keto-6-deoxy-D-glucosedTDP and sucrose (B13894)73% (overall)[6]
TDP-α-D-mycaminoseTDP-4-keto-6-deoxy-α-D-glucose11%[9]
dTDP-L-rhamnosedTMP and glucose-1-phosphate82% (conversion)[7]
TDP-2-deoxy-glucoseTMP and 2-deoxy-glucose-6-phosphate63%[5]

Table 2: Isotopic Enrichment Analysis

Labeled CompoundIsotopeAnalytical MethodExpected EnrichmentReference
[U-¹³C]-Sugars¹³CLC-HRMS>98%[4]
Deuterated Glucose²HGC-MSVaries based on precursor[10]
¹³C-labeled metabolites¹³CGC-MSDetectable below 1%[11]

Signaling Pathways and Logical Relationships

The enzymatic synthesis of dTDP-6-deoxy-L-talose is a linear pathway starting from glucose-1-phosphate.

Biosynthetic_Pathway Biosynthetic Pathway of dTDP-6-deoxy-L-talose G1P [¹³C/²H]-Glucose-1-Phosphate dTDP_Glc [¹³C/²H]-dTDP-D-Glucose G1P->dTDP_Glc RmlA (dTDP-glucose synthase) dTDP_Keto_Glc [¹³C/²H]-dTDP-4-keto-6-deoxy-D-Glucose dTDP_Glc->dTDP_Keto_Glc RmlB (dTDP-D-glucose 4,6-dehydratase) dTDP_Keto_Man [¹³C/²H]-dTDP-4-keto-6-deoxy-L-Mannose dTDP_Keto_Glc->dTDP_Keto_Man RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase) dTDP_Tal [¹³C/²H]-dTDP-6-deoxy-L-Talose dTDP_Keto_Man->dTDP_Tal TII/Tle (reductase/epimerase)

Caption: Biosynthetic pathway of isotopically labeled dTDP-6-deoxy-L-talose.

Conclusion

The chemoenzymatic, one-pot synthesis is a highly effective method for producing isotopically labeled this compound in its activated dTDP form. This approach allows for high yields and specific incorporation of ¹³C or deuterium, starting from commercially available labeled glucose. The provided protocols and workflows offer a comprehensive guide for researchers to produce these valuable labeled compounds for a wide range of applications in metabolic research and drug development. Chemical methods, while more complex, provide alternative strategies for specific deuterium labeling. Proper purification and analytical verification are crucial steps to ensure the quality of the final labeled product.

References

Application Notes and Protocols for Developing Inhibitors of 6-deoxy-L-talose Biosynthetic Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-deoxy-L-talose is a rare sugar found in the lipopolysaccharides (LPS) of certain Gram-negative and Gram-positive bacteria, where it can contribute to serotype diversity and pathogenesis.[1][2] The biosynthesis of this sugar is a potential target for the development of novel antibacterial agents. These application notes provide an overview of the enzymatic pathways involved in this compound synthesis and detailed protocols for developing and characterizing inhibitors against the key enzymes in this pathway.

Biosynthetic Pathways of this compound

In bacteria, this compound is synthesized as a nucleotide-activated sugar, primarily dTDP-6-deoxy-L-talose.[2] This pathway starts from glucose-1-phosphate and involves four enzymatic steps. The first three enzymes, RmlA, RmlB, and RmlC, are also involved in the biosynthesis of dTDP-L-rhamnose. The final step, which confers specificity for L-talose, is catalyzed by a stereospecific reductase.[2]

A related pathway, the biosynthesis of GDP-L-fucose, another 6-deoxy sugar, shares mechanistic similarities and some enzyme functionalities. This pathway begins with GDP-D-mannose and involves the enzymes GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (GMER, also known as WcaG or FX).[2][3] Understanding both pathways can provide insights into inhibitor design and potential cross-reactivity.

Below is a diagram illustrating the biosynthetic pathway of dTDP-6-deoxy-L-talose.

dTDP-6-deoxy-L-talose Biosynthesis cluster_rhamnose dTDP-L-rhamnose pathway cluster_talose dTDP-6-deoxy-L-talose pathway Glucose-1-Phosphate + dTTP Glucose-1-Phosphate + dTTP dTDP-D-glucose dTDP-D-glucose Glucose-1-Phosphate + dTTP->dTDP-D-glucose RmlA dTDP-4-keto-6-deoxy-D-glucose dTDP-4-keto-6-deoxy-D-glucose dTDP-D-glucose->dTDP-4-keto-6-deoxy-D-glucose RmlB dTDP-L-rhamnose dTDP-L-rhamnose dTDP-4-keto-6-deoxy-D-glucose->dTDP-L-rhamnose RmlC, RmlD dTDP-6-deoxy-L-talose dTDP-6-deoxy-L-talose dTDP-4-keto-6-deoxy-D-glucose->dTDP-6-deoxy-L-talose Tll (reductase)

Caption: Biosynthetic pathway of dTDP-6-deoxy-L-talose.

Key Enzymes as Drug Targets

The enzymes in the this compound biosynthetic pathway represent attractive targets for the development of novel antibacterial drugs. Inhibiting these enzymes would block the formation of essential components of the bacterial cell wall, potentially leading to bacterial cell death or attenuation of virulence.

Application Note 1: High-Throughput Screening for Inhibitors

This section outlines a general workflow for a high-throughput screening (HTS) campaign to identify inhibitors of a selected this compound biosynthetic enzyme.

HTS Workflow for Inhibitor Screening cluster_prep Assay Preparation cluster_hts High-Throughput Screen cluster_followup Hit-to-Lead Target Enzyme Expression & Purification Target Enzyme Expression & Purification Primary Screen (Single Concentration) Primary Screen (Single Concentration) Target Enzyme Expression & Purification->Primary Screen (Single Concentration) Substrate Synthesis Substrate Synthesis Substrate Synthesis->Primary Screen (Single Concentration) Compound Library Preparation Compound Library Preparation Compound Library Preparation->Primary Screen (Single Concentration) Hit Confirmation Hit Confirmation Primary Screen (Single Concentration)->Hit Confirmation Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Confirmation->Dose-Response & IC50 Determination Mechanism of Action Studies Mechanism of Action Studies Dose-Response & IC50 Determination->Mechanism of Action Studies Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Mechanism of Action Studies->Structure-Activity Relationship (SAR) Lead Optimization Lead Optimization Structure-Activity Relationship (SAR)->Lead Optimization

Caption: General workflow for HTS-based inhibitor discovery.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant dTDP-glucose-4,6-dehydratase (RmlB)
  • Gene Cloning and Expression Vector Construction:

    • Amplify the rmlB gene from the target bacterium's genomic DNA using PCR with primers containing appropriate restriction sites.

    • Ligate the PCR product into a suitable expression vector (e.g., pET-28a(+) for an N-terminal His-tag).

    • Transform the ligation product into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate 1 L of LB medium and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow for 4-6 hours at 30°C.

    • Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.

  • Protein Purification:

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Dialyze the eluted fractions against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Assess purity by SDS-PAGE and determine protein concentration using a Bradford assay.

Protocol 2: Activity Assay for dTDP-glucose-4,6-dehydratase (RmlB)

This assay measures the formation of the product, dTDP-4-keto-6-deoxy-D-glucose, which has a characteristic absorbance at 320 nm after treatment with alkali.

  • Reaction Mixture:

    • Prepare a reaction mixture containing 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM dTDP-D-glucose, and the purified RmlB enzyme (e.g., 5-10 µg).

    • For inhibitor screening, pre-incubate the enzyme with the inhibitor for 10 minutes before adding the substrate.

  • Reaction Conditions:

    • Incubate the reaction at 37°C for 30 minutes.

    • Stop the reaction by adding 0.1 M NaOH.

  • Detection:

    • Incubate at 37°C for 15 minutes to allow for the formation of the chromophore.

    • Measure the absorbance at 320 nm using a spectrophotometer.

    • A standard curve can be generated using known concentrations of dTDP-4-keto-6-deoxy-D-glucose.

Quantitative Data on Inhibitors

The following table summarizes known inhibitors of enzymes in the related GDP-L-fucose biosynthetic pathway. While not specific to this compound, these provide a starting point for inhibitor design and highlight the types of compounds that can be effective. Data for specific inhibitors of the dTDP-6-deoxy-L-talose pathway is currently limited in publicly available literature.

Enzyme TargetInhibitorType of InhibitionIC50 / KiOrganism/Source
GDP-mannose 4,6-dehydratase (GMD)GDP-L-fucoseFeedback Inhibition-E. coli[4]
GDP-mannose 4,6-dehydratase (GMD)6,6,6-trifluoro-L-fucose (metabolized to GDP-6,6,6-trifluoro-L-fucose)Allosteric-Human[5]
α1,6-fucosyltransferase (FUT8)GDP-2-deoxy-2-fluoro-L-fucoseCompetitive92% inhibition at 5 µMHuman[5]
α1,6-fucosyltransferase (FUT8)GDP-2-deoxy-2,6-difluoro-L-fucoseCompetitive70% inhibition at 5 µMHuman[5]

Conclusion

The biosynthetic pathway of this compound presents a promising avenue for the development of novel antibacterial agents. The protocols and information provided herein offer a framework for researchers to begin screening for and characterizing inhibitors of the key enzymes in this pathway. Further research into the specific inhibitors of the dTDP-dependent enzymes will be crucial for advancing this field.

References

Troubleshooting & Optimization

improving the yield of 6-deoxy-L-talose chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical and enzymatic synthesis of 6-deoxy-L-talose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield in Glycosylation Reactions

Q: I am attempting a chemical synthesis of a this compound derivative via a glycosylation reaction, but I am observing very low to no product formation. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in glycosylation reactions is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Verify Starting Material Quality:

    • Donor Purity: Ensure the glycosyl donor is pure and has been stored correctly to prevent degradation, especially from moisture.

    • Acceptor Reactivity: The nucleophilicity of the acceptor's hydroxyl group is crucial. Sterically hindered or electronically deactivated acceptors may necessitate more forceful reaction conditions.[1]

  • Check Activation of the Glycosyl Donor:

    • Activator/Promoter Choice: The selection of the activator is critical and is dependent on the leaving group at the anomeric position of your donor (e.g., halide, trichloroacetimidate (B1259523), thioglycoside). For instance, trichloroacetimidate donors are often activated by Lewis acids like trimethylsilyl (B98337) triflate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).[1]

    • Activator Stoichiometry and Quality: Confirm the use of the correct stoichiometry for the activator and ensure it is of high quality, as some activators are sensitive to air and moisture.[1]

  • Optimize Reaction Conditions:

    • Temperature: Glycosylation reactions are often sensitive to temperature. If the reaction is being run at a low temperature to control stereoselectivity, a gradual increase in temperature might be necessary.[1]

    • Solvent: The solvent must be anhydrous. Common choices include dichloromethane (B109758) (DCM), diethyl ether, and acetonitrile, with the selection influencing reaction rate and selectivity.[1]

Issue 2: Poor Stereoselectivity in Glycosylation

Q: My glycosylation reaction is producing a mixture of anomers, and I am struggling to achieve the desired stereoselectivity for my this compound derivative. How can I improve this?

A: Achieving high stereoselectivity with 6-deoxyglycosyl donors is a known challenge due to the absence of a participating group at the C-2 position.[1] The following factors can be optimized to favor the desired anomer:

  • Protecting Groups at C-2: For β-glycosides (1,2-trans), utilizing a "participating" protecting group at the C-2 position, such as an acetyl or benzoyl group, is a highly effective strategy.[1]

  • Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product.[1]

  • Leaving Group and Activator: The combination of the leaving group and the activator can significantly impact the stereochemical outcome.[1]

Issue 3: Difficult Purification of the Final Product

Q: I have successfully synthesized this compound, but I am facing challenges in purifying it from the reaction mixture, especially in enzymatic synthesis from L-fucose (B3030135). What purification strategies can be employed?

A: The purification of this compound from a mixture containing structurally similar sugars like L-fucose and L-fuculose can indeed be challenging.[2] An effective strategy involves a multi-step enzymatic approach coupled with a specific purification method:

  • One-Pot Enzymatic Conversion and Phosphorylation: Couple the isomerization of L-fucose and epimerization to 6-deoxy-L-sorbose with a targeted phosphorylation of the 6-deoxy-L-sorbose in a one-pot reaction.[2]

  • Silver Nitrate (B79036) Precipitation: The resulting 6-deoxy-L-sorbose 1-phosphate can be purified using a silver nitrate precipitation method. This technique selectively precipitates ATP and ADP, while the desired sugar phosphate (B84403) remains in solution.[2]

  • Desalting and Dephosphorylation: The solution is then desalted, for example, using a Bio-Gel P-2 column, to yield pure 6-deoxy-L-sorbose 1-phosphate.[2] The phosphate group is subsequently removed by hydrolysis with an acid phosphatase to give the final product.[2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials for the synthesis of this compound include L-rhamnose and L-fucose (6-deoxy-L-galactose).[2][3] L-fucose is a readily available sugar in nature.[2]

Q2: Are there enzymatic methods available for the synthesis of this compound?

A2: Yes, enzymatic methods offer an alternative to chemical synthesis. One such method involves a coupling reaction of immobilized D-arabinose isomerase and immobilized L-rhamnose isomerase to directly produce this compound from L-fucose.[4] Another two-step enzymatic strategy involves the isomerization of L-fucose to L-fuculose, followed by epimerization to 6-deoxy-L-sorbose, which can then be further converted.[2]

Q3: What kind of yields can be expected from enzymatic synthesis routes?

A3: The yields from enzymatic synthesis can vary depending on the specific pathway and reaction conditions. For example, a two-step enzymatic strategy starting from L-fucose has been reported to produce 6-deoxy-L-sorbose in an 81% yield.[2] A direct enzymatic conversion of L-fucose to this compound resulted in an equilibrium ratio where this compound was 11% of the mixture.[4]

Data Presentation

Table 1: Comparison of Enzymatic Synthesis Yields for this compound and Related Sugars

Starting MaterialProductKey EnzymesReported Yield/RatioReference
L-FucoseThis compoundD-arabinose isomerase, L-rhamnose isomerase11% at equilibrium[4]
L-Fucose6-deoxy-L-sorboseL-fucose isomerase, D-tagatose 3-epimerase, Fructose (B13574) kinase, Acid phosphatase81% overall yield[2]

Experimental Protocols

Protocol 1: Two-Step Enzymatic Synthesis of 6-deoxy-L-sorbose from L-fucose

This protocol is adapted from a reported efficient synthesis of 6-deoxy-L-sorbose, a related rare sugar.[2]

Step 1: One-Pot Enzymatic Phosphorylation

  • Prepare a reaction mixture containing L-fucose, L-fucose isomerase (FucI), D-tagatose 3-epimerase (DTE), and a fructose kinase in an appropriate buffer.

  • Incubate the mixture to allow for the isomerization of L-fucose to L-fuculose, epimerization to 6-deoxy-L-sorbose, and subsequent phosphorylation to 6-deoxy-L-sorbose 1-phosphate.

  • Monitor the reaction progress for the formation of the phosphorylated product.

  • Purify the resulting 6-deoxy-L-sorbose 1-phosphate using silver nitrate precipitation to remove adenosine (B11128) phosphates.

  • Desalt the solution using a suitable chromatography column (e.g., Bio-Gel P-2) to obtain pure 6-deoxy-L-sorbose 1-phosphate. A yield of 92% for this step has been reported.[2]

Step 2: Dephosphorylation

  • Hydrolyze the phosphate group of 6-deoxy-L-sorbose 1-phosphate using an acid phosphatase (AphA) at an optimal pH (e.g., pH 5.5).[2]

  • Monitor the reaction until no detectable sugar phosphate remains.

  • Stop the reaction by adding cooled ethanol.

  • Purify the final product, 6-deoxy-L-sorbose, using a chromatography column (e.g., Bio-Rad P-2). An 81% yield with respect to L-fucose for the final product has been achieved.[2]

Visualizations

experimental_workflow cluster_step1 Step 1: One-Pot Enzymatic Conversion & Phosphorylation cluster_purification1 Purification cluster_step2 Step 2: Dephosphorylation start L-Fucose reaction1 Isomerization & Epimerization (L-fucose isomerase, D-tagatose 3-epimerase) start->reaction1 intermediate1 6-deoxy-L-sorbose reaction1->intermediate1 reaction2 Targeted Phosphorylation (Fructose kinase) intermediate1->reaction2 intermediate2 6-deoxy-L-sorbose 1-phosphate reaction2->intermediate2 purification1 Silver Nitrate Precipitation intermediate2->purification1 purification2 Desalting (Bio-Gel P-2 column) purification1->purification2 intermediate3 Purified 6-deoxy-L-sorbose 1-phosphate purification2->intermediate3 reaction3 Hydrolysis (Acid phosphatase) intermediate3->reaction3 final_product 6-deoxy-L-sorbose reaction3->final_product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low/No Glycosylation Yield cause1 Poor Starting Material Quality start->cause1 cause2 Ineffective Donor Activation start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 solution1a Verify Donor & Acceptor Purity cause1->solution1a solution1b Check Acceptor Reactivity cause1->solution1b solution2a Select Appropriate Activator cause2->solution2a solution2b Verify Activator Stoichiometry & Quality cause2->solution2b solution3a Optimize Temperature cause3->solution3a solution3b Ensure Anhydrous Solvent cause3->solution3b

References

Technical Support Center: Enzymatic Synthesis of dTDP-6-deoxy-L-talose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges associated with the enzymatic synthesis of dTDP-6-deoxy-L-talose, with a focus on improving low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general enzymatic pathway for dTDP-6-deoxy-L-talose synthesis?

The synthesis is a multi-step enzymatic cascade that typically starts from deoxythymidine triphosphate (dTTP) and D-glucose-1-phosphate (Glc-1-P). It proceeds through a key intermediate, dTDP-4-keto-6-deoxy-D-glucose. From there, two primary routes have been characterized to reach the final product.

  • Core Pathway (First two steps):

    • RmlA (Glucose-1-phosphate thymidylyltransferase) catalyzes the formation of dTDP-D-glucose.

    • RmlB (dTDP-D-glucose 4,6-dehydratase) converts dTDP-D-glucose into the crucial branch-point intermediate, dTDP-4-keto-6-deoxy-D-glucose.[1]

  • Route A (RmlC + Tal/Tll): 3. RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase) epimerizes the intermediate to dTDP-4-keto-6-deoxy-L-mannose. 4. Tal/Tll (A specific 4-reductase) reduces this product to yield dTDP-6-deoxy-L-talose.

  • Route B (RmlC + RmlD + WbiB): 3. RmlC acts as in Route A. 4. RmlD (dTDP-4-dehydrorhamnose reductase) reduces the intermediate to dTDP-L-rhamnose. 5. WbiB (dTDP-L-rhamnose 4-epimerase) performs a final epimerization to convert dTDP-L-rhamnose into dTDP-6-deoxy-L-talose.

The following diagram illustrates the primary enzymatic pathway.

G cluster_0 Core Pathway cluster_1 Route A cluster_2 Route B Glc-1-P Glc-1-P RmlA RmlA Glc-1-P->RmlA dTTP dTTP dTTP->RmlA dTDP_Glc dTDP-D-glucose RmlA->dTDP_Glc PPi RmlB RmlB dTDP_Glc->RmlB NAD+ Intermediate dTDP-4-keto-6-deoxy-D-glucose RmlB->Intermediate NADH, H2O RmlC_A RmlC Intermediate->RmlC_A RmlC_B RmlC Intermediate->RmlC_B Keto_L_Mannose_A dTDP-4-keto-6-deoxy-L-mannose RmlC_A->Keto_L_Mannose_A Tal_Tll Tal / Tll (4-Reductase) Keto_L_Mannose_A->Tal_Tll NADPH Final_Product_A dTDP-6-deoxy-L-talose Tal_Tll->Final_Product_A NADP+ Keto_L_Mannose_B dTDP-4-keto-6-deoxy-L-mannose RmlC_B->Keto_L_Mannose_B RmlD RmlD Keto_L_Mannose_B->RmlD NADPH dTDP_Rha dTDP-L-rhamnose RmlD->dTDP_Rha NADP+ WbiB WbiB (4-Epimerase) dTDP_Rha->WbiB Final_Product_B dTDP-6-deoxy-L-talose WbiB->Final_Product_B

Caption: Enzymatic synthesis pathways for dTDP-6-deoxy-L-talose.

Q2: My one-pot synthesis has a very low yield. What are the most common bottlenecks?

Low yield in a one-pot, multi-enzyme synthesis is a frequent issue. The most common bottlenecks include:

  • Sub-optimal Reaction Conditions: A single buffer condition (pH, temperature) is often a compromise and may not be optimal for all enzymes in the cascade. For instance, the optimal pH for a one-pot synthesis of the related dTDP-L-rhamnose was found to be 8.5, which differed from the individual optima of the enzymes involved.[2][3]

  • Cofactor Limitation: The RmlB enzyme requires catalytic NAD+, while the final reductase step (RmlD or Tal/Tll) requires a stoichiometric amount of a reductant like NADPH.[1][2][3] Without a system to regenerate NADPH, it will be quickly depleted, halting the reaction.

  • Enzyme Concentration Imbalance: The relative concentrations of the four or five enzymes are critical. Accumulation of an intermediate can indicate that a downstream enzyme is rate-limiting. Studies have shown that increasing the concentration of a slower enzyme, like RmlC, can improve the overall yield.[2][3]

  • Feedback Inhibition: The initial enzyme, RmlA, can be inhibited by the final products of related pathways, such as dTDP-L-rhamnose. This can shut down the entire synthesis cascade as the final product accumulates.

Q3: Should I use a one-pot or a stepwise approach for synthesis?

Both approaches have advantages and disadvantages. A one-pot synthesis is efficient and avoids the lengthy purification of intermediates. However, it is more susceptible to the bottlenecks mentioned in Q2. A stepwise or two-step synthesis allows for the optimization of reaction conditions for each enzymatic step and removes potentially inhibitory intermediates.[2] For example, a two-step method has been used where RmlB first converts the substrate, followed by the addition of RmlC and RmlD.[2]

Recommendation: For initial trials and troubleshooting, a stepwise approach can help identify the problematic enzyme or step. Once each step is confirmed to be working efficiently, these conditions can be adapted to develop a more optimized and robust one-pot reaction.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

G Start Low Overall Yield of dTDP-6-deoxy-L-talose CheckIntermediates Analyze reaction by HPLC. Are intermediates accumulating? Start->CheckIntermediates NoIntermediates No or low levels of any intermediates. CheckIntermediates->NoIntermediates No Intermediate1 dTDP-D-glucose accumulates. CheckIntermediates->Intermediate1 Yes Intermediate2 dTDP-4-keto-6-deoxy-D-glucose accumulates. CheckIntermediates->Intermediate2 Yes Intermediate3 dTDP-4-keto-6-deoxy-L-mannose accumulates. CheckIntermediates->Intermediate3 Yes Troubleshoot_RmlA Problem with RmlA. 1. Confirm RmlA activity. 2. Check dTTP & Glc-1-P concentration. 3. Check for feedback inhibition. NoIntermediates->Troubleshoot_RmlA OptimizeConditions No specific intermediate accumulates. Consider global issues: 1. Optimize pH and temperature. 2. Check enzyme quality/folding. 3. Rule out buffer component inhibition. NoIntermediates->OptimizeConditions Troubleshoot_RmlB Problem with RmlB. 1. Confirm RmlB activity. 2. Ensure NAD+ is present. Intermediate1->Troubleshoot_RmlB Troubleshoot_RmlC Problem with RmlC. 1. Confirm RmlC activity. 2. Increase RmlC concentration. Intermediate2->Troubleshoot_RmlC Troubleshoot_Reductase Problem with Reductase (Tal/Tll or RmlD). 1. Confirm enzyme activity. 2. Check NADPH supply. 3. Add an NADPH regeneration system. Intermediate3->Troubleshoot_Reductase

Caption: Troubleshooting workflow for low-yield synthesis.
Problem 1: The reaction stalls, and HPLC analysis shows only starting materials.

Possible Cause: The first enzyme in the pathway, RmlA, is inactive or inhibited.

Solutions:

  • Confirm RmlA Activity: Perform an independent assay for RmlA. A common method is a colorimetric assay that measures the release of pyrophosphate (PPi) during the reaction.[4]

  • Check for Feedback Inhibition: If you are running a one-pot synthesis, the accumulating final product may be inhibiting RmlA. Try running the reaction for a shorter time or using a two-step approach where the final product of the RmlA/RmlB steps is used as a substrate for the downstream enzymes.

  • Verify Substrates: Ensure the integrity and concentration of your dTTP and Glc-1-P stocks.

Problem 2: The intermediate dTDP-D-glucose accumulates.

Possible Cause: The second enzyme, RmlB (dTDP-D-glucose 4,6-dehydratase), is inactive.

Solutions:

  • Confirm RmlB Activity: Assay the purified RmlB enzyme using dTDP-D-glucose as a substrate. The formation of the product, dTDP-4-keto-6-deoxy-D-glucose, can be monitored spectrophotometrically.

  • Check for Cofactor: RmlB requires a tightly bound NAD+ cofactor for activity.[1] Ensure that the purification protocol for RmlB does not strip this cofactor. If necessary, include a low concentration of NAD+ (e.g., 0.02 mM) in the reaction buffer.[2][3]

Problem 3: The intermediate dTDP-4-keto-6-deoxy-D-glucose accumulates.

Possible Cause: The third enzyme, RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase), is inactive or rate-limiting.

Solutions:

  • Confirm RmlC Activity: The activity of RmlC is typically confirmed by incubating it with the dTDP-4-keto-6-deoxy-D-glucose intermediate and analyzing the formation of the epimerized product by HPLC.

  • Increase RmlC Concentration: RmlC has been identified as a potential rate-limiting step in some one-pot systems. Increasing the relative concentration of RmlC compared to the other enzymes can significantly boost the overall yield.[2][3]

Problem 4: The intermediate dTDP-4-keto-6-deoxy-L-mannose accumulates.

Possible Cause: The final reductase step (catalyzed by Tal/Tll or RmlD) is failing.

Solutions:

  • Ensure Adequate NADPH: This reduction step is strictly dependent on a hydride donor, typically NADPH. This cofactor is consumed stoichiometrically. If you are not providing it in at least a 1:1 molar ratio with your starting substrate, the reaction will stop once it is depleted.

  • Implement a Cofactor Regeneration System: Adding a catalytic amount of NADPH along with a regeneration system (e.g., glucose dehydrogenase and D-glucose, or isocitrate dehydrogenase and isocitrate) is the most cost-effective and efficient solution.[5][6][7][8][9] This maintains a constant supply of NADPH, driving the reaction to completion.

  • Confirm Reductase Activity: Perform an independent assay for your reductase using the appropriate keto-sugar intermediate and NADPH, monitoring NADPH depletion at 340 nm.

Data & Protocols

Optimization of One-Pot Synthesis Conditions

Optimizing a one-pot reaction is a balancing act between the requirements of multiple enzymes. The following table summarizes reported yields for the closely related one-pot synthesis of dTDP-L-rhamnose, demonstrating the impact of reaction optimization.

Synthesis StrategyKey ParametersReported YieldReference
One-Pot (4 Enzymes) Optimized: pH 8.5, 30°C, 1.5 mM NADPH, Increased RmlC concentration.65% [2][3]
One-Pot (6 Enzymes) Starting from dTMP, includes ATP/NADPH regeneration.82% (in reaction mix)[10][11]
One-Pot (6 Enzymes) Same as above, after purification.60% (isolated)[10][11]
Key Experimental Protocols

Protocol 1: General One-Pot Synthesis of dTDP-Deoxysugars

This protocol is adapted from optimized conditions for dTDP-L-rhamnose synthesis and serves as an excellent starting point.[2][3]

  • Prepare Reaction Buffer: Prepare a 40 mM Tris-HCl buffer, adjust the pH to 8.5.

  • Assemble Reaction Mixture: In a microcentrifuge tube, combine the following components to their final concentrations:

    • dTTP: 10 mM

    • α-D-glucose-1-phosphate: 10 mM

    • MgCl₂: 2.5 mM

    • NAD⁺: 0.02 mM

    • NADPH: 1.5 mM (For best results, use an NADPH regeneration system).

    • RmlA, RmlB, Reductase (Tal/Tll or RmlD): 100 µg/mL each

    • RmlC: 200 µg/mL

    • (If using Route B, add WbiB: 100 µg/mL)

  • Incubate: Incubate the reaction at 30°C.

  • Monitor Progress: Withdraw aliquots at various time points (e.g., 30, 60, 90, 120 minutes). Quench the reaction by adding an equal volume of cold ethanol (B145695) or by boiling.

  • Analyze: Centrifuge to remove precipitated proteins and analyze the supernatant by HPLC to determine the concentration of the final product and any remaining intermediates.

Protocol 2: Activity Assay for RmlB (dTDP-D-glucose 4,6-dehydratase)

This assay relies on the formation of a chromophore from the 4-keto product upon treatment with alkali.

  • Reaction Setup: In a reaction tube, combine:

    • Tris-HCl buffer (50 mM, pH 7.5)

    • dTDP-D-glucose (Substrate): 1 mM

    • NAD⁺: 0.5 mM

    • Purified RmlB enzyme (e.g., 1-5 µg)

  • Incubation: Incubate the reaction at 37°C for 10-20 minutes.

  • Develop Chromophore: Stop the reaction by adding NaOH to a final concentration of 0.1 M. Incubate at 37°C for an additional 10 minutes. This treatment generates a species that absorbs light at 320 nm.

  • Measure Absorbance: Read the absorbance of the solution at 320 nm. Compare this to a control reaction where the enzyme was omitted or heat-inactivated. An increase in absorbance indicates RmlB activity.

Protocol 3: Sequential Activity Assay for RmlC and Reductase by HPLC

This protocol confirms the activity of the downstream enzymes by monitoring the conversion of intermediates.

  • Generate RmlB Product: First, run a scaled-up RmlB reaction as described in Protocol 2 (but do not add NaOH). Stop the reaction by heat inactivation (65°C for 10 min) and centrifugation to remove the denatured RmlB. The supernatant contains the product, dTDP-4-keto-6-deoxy-D-glucose.

  • RmlC Assay:

    • To the supernatant from the previous step, add purified RmlC enzyme.

    • Incubate at 37°C for 30 minutes.

    • Analyze a sample by HPLC. A new peak corresponding to dTDP-4-keto-6-deoxy-L-mannose and a decrease in the RmlB product peak confirms RmlC activity.

  • Reductase (Tal/Tll or RmlD) Assay:

    • To the RmlC reaction mixture, add NADPH (to 1.5 mM) and the purified reductase enzyme.

    • Incubate at 37°C for 30 minutes.

    • Analyze by HPLC. The appearance of the final product (dTDP-6-deoxy-L-talose or dTDP-L-rhamnose) and a decrease in the RmlC product peak confirms reductase activity.

Component Relationships in One-Pot Synthesis

Understanding the interplay between substrates, cofactors, and enzymes is key to optimizing the cascade.

G cluster_substrates Substrates & Cofactors cluster_enzymes Enzyme Cascade dTTP dTTP RmlA RmlA dTTP->RmlA Glc1P Glc-1-P Glc1P->RmlA NAD NAD+ RmlB RmlB NAD->RmlB Required NADPH NADPH Reductase Tal/Tll or RmlD NADPH->Reductase Consumed RmlA->RmlB dTDP-Glc RmlC RmlC RmlB->RmlC Intermediate RmlC->Reductase Intermediate Product Final Product (dTDP-6-deoxy-L-talose) Reductase->Product Product->RmlA Feedback Inhibition Regen NADPH Regeneration System Regen->NADPH Regenerates

Caption: Inter-dependencies of components in the synthesis cascade.

References

troubleshooting overlapping peaks in 1H NMR of 6-deoxy-L-talose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering overlapping peaks in the 1H NMR of 6-deoxy-L-talose.

Troubleshooting Overlapping Peaks in 1H NMR of this compound

Overlapping peaks in the 1H NMR spectrum of this compound are a common challenge due to the molecule's inherent structural complexity in solution. This guide provides a systematic approach to troubleshoot and resolve these issues.

Understanding the Root Cause

In aqueous solution, this compound exists as a mixture of different forms, which is a primary reason for spectral complexity. A similar sugar, 6-deoxy-D-altrose (a stereoisomer), has been shown to exist in at least four forms in solution: the α and β anomers of both the pyranose and furanose ring structures[1]. This equilibrium of multiple species leads to a greater number of proton signals than a single structure would suggest, many with similar chemical environments, inevitably causing peak overlap.

Frequently Asked Questions (FAQs)

Q1: Why is the 1H NMR spectrum of my this compound sample so complex and crowded?

A1: The complexity arises because this compound, like many sugars, exists in solution as an equilibrium mixture of multiple isomers. These include the α- and β-anomers, as well as both pyranose (six-membered ring) and furanose (five-membered ring) forms. Each of these structures in the mixture will produce its own set of proton signals, leading to a crowded and often overlapping spectrum.

Q2: I see more peaks than expected for a single this compound molecule. Is my sample impure?

A2: While sample impurity is always a possibility, the presence of multiple anomeric and ring forms is the most common reason for observing more peaks than expected for a single structure[1]. Before suspecting impurities, it is recommended to employ the troubleshooting techniques outlined in this guide to simplify the spectrum or use 2D NMR methods to resolve the individual spin systems.

Q3: Are there any specific regions of the 1H NMR spectrum of this compound that are particularly prone to overlap?

A3: Yes, the region containing the ring protons (H-2, H-3, H-4, and H-5) is typically the most congested, with chemical shifts often falling within a narrow range. The anomeric protons (H-1) are usually found further downfield and may be better resolved, serving as a good starting point for spectral assignment.

Q4: How can I confirm the presence of different anomers in my sample?

A4: Two-dimensional NMR techniques, particularly COSY and TOCSY, are excellent for identifying separate spin systems belonging to different isomers. Each anomer will have its own set of correlated proton signals. Additionally, techniques that separate signals based on diffusion coefficients, such as DOSY, can sometimes distinguish between different forms in solution.

Q5: What is the biological relevance of this compound for drug development?

A5: this compound is a key component of the lipopolysaccharides (LPS) in the cell walls of certain pathogenic Gram-negative bacteria, such as Actinobacillus actinomycetemcomitans[2]. The biosynthesis of dTDP-6-deoxy-L-talose is essential for the formation of these cell surface glycans, which are important for bacterial viability and virulence[2]. The enzymes in this pathway are attractive targets for the development of novel antibiotics.

Troubleshooting Guide: Resolving Overlapping Peaks

This section provides actionable steps and experimental protocols to address peak overlap in the 1H NMR of this compound.

Step 1: Optimization of Experimental Conditions

Modifying the NMR acquisition parameters can often improve spectral resolution.

ParameterRecommended ActionRationale
Solvent Use a different deuterated solvent (e.g., DMSO-d6, Methanol-d4) or a mixture.Changing the solvent can alter the chemical shifts of protons by affecting hydrogen bonding and solute-solvent interactions, potentially resolving overlapping signals.
Temperature Acquire spectra at different temperatures (e.g., 298 K, 313 K, 323 K).Temperature changes can affect the conformational equilibrium and the rate of exchange of hydroxyl protons, leading to changes in chemical shifts and potentially better resolution.
pH Adjust the pH of the sample.For molecules with ionizable groups, pH can significantly influence chemical shifts. While this compound itself is not ionizable, pH changes can affect the exchange rate of hydroxyl protons.
Concentration Prepare samples at different concentrations.High concentrations can lead to line broadening and shifts in chemical signals due to intermolecular interactions. Lowering the concentration may improve resolution.
Step 2: Advanced 1D NMR Experiments

If optimization of standard 1D 1H NMR is insufficient, consider the following techniques.

Step 3: Two-Dimensional (2D) NMR Spectroscopy

2D NMR is a powerful approach to resolve overlap by spreading the signals into a second dimension.

Protocol 1: 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

  • Methodology:

    • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., D2O) at a concentration of 5-10 mg/mL.

    • Instrument Setup: Tune and match the probe for 1H. Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Shim the magnetic field for optimal homogeneity.

    • Acquisition Parameters:

      • Pulse Program: cosygpqf (or equivalent with gradient selection and presaturation).

      • Number of Scans (NS): 8-16 per increment.

      • Number of Increments (TD in F1): 256-512.

      • Acquisition Time (AQ): ~0.2 s.

      • Relaxation Delay (D1): 1-2 s.

    • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions. Perform a two-dimensional Fourier transform. Phase correct and symmetrize the spectrum.

Protocol 2: 2D TOCSY (Total Correlation Spectroscopy)

  • Purpose: To identify all protons within a spin system, including those not directly coupled.

  • Methodology:

    • Sample Preparation: Same as for COSY.

    • Instrument Setup: Same as for COSY.

    • Acquisition Parameters:

      • Pulse Program: mlevphpr (or equivalent with gradient selection and presaturation).

      • Mixing Time: 60-120 ms (B15284909) (a longer mixing time allows for magnetization transfer to more distant protons in the spin system).

      • Number of Scans (NS): 8-16 per increment.

      • Number of Increments (TD in F1): 256-512.

      • Relaxation Delay (D1): 1-2 s.

    • Processing: Similar to COSY.

Protocol 3: 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate protons with their directly attached carbons. This is highly effective for resolving overlap as 13C spectra are much more dispersed.

  • Methodology:

    • Sample Preparation: Same as for COSY.

    • Instrument Setup: Tune and match the probe for both 1H and 13C.

    • Acquisition Parameters:

      • Pulse Program: hsqcedetgpsp (or equivalent edited HSQC with gradient selection).

      • 1J(C,H) Coupling Constant: Set to ~145 Hz for carbohydrates.

      • Number of Scans (NS): 4-8 per increment.

      • Number of Increments (TD in F1): 128-256.

      • Relaxation Delay (D1): 1-2 s.

    • Processing: Apply appropriate window functions and perform a 2D Fourier transform.

Visualizing Workflows and Pathways

Troubleshooting Workflow for Overlapping Peaks

troubleshooting_workflow start Overlapping Peaks in 1H NMR of this compound step1 Step 1: Optimize Experimental Conditions (Solvent, Temperature, pH, Concentration) start->step1 check1 Are peaks resolved? step1->check1 step2 Step 2: Employ Advanced 1D NMR (e.g., 1D TOCSY, Solvent Suppression) check1->step2 No end_resolved Peaks Resolved and Assigned check1->end_resolved Yes check2 Sufficient resolution? step2->check2 step3 Step 3: Utilize 2D NMR (COSY, TOCSY, HSQC) check2->step3 No check2->end_resolved Yes step3->end_resolved end_unresolved Consult NMR Specialist

Caption: A stepwise workflow for troubleshooting overlapping NMR peaks.

Biosynthetic Pathway of dTDP-6-deoxy-L-talose

The biosynthesis of dTDP-6-deoxy-L-talose is a critical pathway in bacteria that possess this sugar in their cell wall components. The enzymes in this pathway are potential targets for novel antibacterial agents.

biosynthetic_pathway sub1 α-D-Glucose-1-phosphate + dTTP enz1 RmlA (Glucose-1-phosphate thymidylyltransferase) sub1->enz1 sub2 dTDP-D-glucose enz1->sub2 enz2 RmlB (dTDP-D-glucose 4,6-dehydratase) sub2->enz2 sub3 dTDP-4-keto-6-deoxy-D-glucose enz2->sub3 enz3 RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase) sub3->enz3 sub4 dTDP-4-keto-6-deoxy-L-mannose enz3->sub4 enz4 Tal (dTDP-6-deoxy-L-lyxo-4-hexulose reductase) sub4->enz4 sub5 dTDP-6-deoxy-L-talose enz4->sub5

References

Technical Support Center: Separation of 6-Deoxy-L-talose and L-rhamnose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the separation of 6-deoxy-L-talose and L-rhamnose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental separation of these two C2 epimers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is it so difficult to separate this compound from L-rhamnose?

A1: this compound and L-rhamnose are C2 epimers, which means they have the same chemical formula and molecular weight and differ only in the stereochemical arrangement at a single carbon atom (C2). This subtle structural difference results in very similar physical and chemical properties, making their separation by standard chromatographic techniques challenging.

Q2: What is the recommended method for separating these two epimers?

A2: The most effective and widely cited method for separating this compound and L-rhamnose is Borate (B1201080) Complex Anion Exchange Chromatography . This technique leverages the differential ability of the two epimers to form charged complexes with borate ions. The stability of these complexes is influenced by the spatial arrangement of the hydroxyl groups on the sugar molecules, allowing for their separation on an anion exchange column.[1][2]

Q3: My chromatogram shows poor resolution between the this compound and L-rhamnose peaks. What can I do to improve it?

A3: Poor resolution is a common issue in the separation of epimers. Here are several parameters you can adjust to enhance separation:

  • Optimize Borate Concentration: The concentration of borate in the mobile phase is critical. A higher borate concentration generally leads to stronger complex formation and increased retention times, which can improve resolution. However, excessively high concentrations can lead to broader peaks. It is advisable to empirically test a range of borate concentrations.

  • Adjust Mobile Phase pH: The pH of the mobile phase affects both the charge of the sugar-borate complex and the stationary phase. The optimal pH for complex formation is typically in the alkaline range. Systematically varying the pH within the operational range of your column can significantly impact resolution.

  • Modify the Elution Gradient: If using a gradient elution, a shallower gradient can help to better resolve closely eluting peaks.

  • Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the sugar-borate complexes and the stationary phase, often leading to improved resolution.

  • Decrease the Column Temperature: Lowering the column temperature can sometimes enhance the differences in the stability of the diastereomeric borate complexes, thereby improving separation.

Q4: I am observing peak tailing in my chromatogram. What are the possible causes and solutions?

A4: Peak tailing can be caused by several factors in sugar analysis. Here are some common causes and their remedies:

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the sample concentration or injection volume.

  • Secondary Interactions: Unwanted interactions between the sugars and the stationary phase can cause tailing. Ensure the mobile phase composition is optimal and that the column is properly conditioned.

  • Column Contamination or Degradation: Contaminants on the column or degradation of the stationary phase can lead to poor peak shape. Clean the column according to the manufacturer's instructions or replace it if necessary.

  • Inappropriate Mobile Phase pH: A suboptimal pH can contribute to peak tailing. Re-evaluate the pH of your mobile phase.

Q5: My retention times are not reproducible between runs. What should I check?

A5: Irreproducible retention times are often due to a lack of system stability. Here are some key areas to investigate:

  • Mobile Phase Preparation: Ensure your mobile phase is prepared fresh and consistently for each run. The pH and borate concentration must be precise.

  • Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before each injection. Insufficient equilibration is a common cause of shifting retention times.

  • Temperature Fluctuations: Ensure the column oven temperature is stable and consistent.

  • Pump Performance: Inconsistent flow rates from the HPLC pump can lead to variations in retention times. Check for leaks and ensure the pump is properly maintained.

Experimental Protocols

Detailed Protocol for Separation of this compound and L-rhamnose via Borate Complex Anion Exchange Chromatography

This protocol is a representative method and may require optimization for your specific instrumentation and sample matrix.

1. Materials and Reagents:

  • This compound standard
  • L-rhamnose standard
  • Boric Acid (analytical grade)
  • Sodium Hydroxide (NaOH) for pH adjustment
  • Deionized water (18.2 MΩ·cm)
  • HPLC-grade mobile phase solvents

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump
  • Pulse-dampened detector suitable for carbohydrate analysis (e.g., Pulsed Amperometric Detector (PAD) or Refractive Index Detector (RID))
  • Anion exchange column (e.g., a polymer-based column suitable for high pH conditions)
  • Column oven

3. Mobile Phase Preparation:

  • Prepare a stock solution of 1 M boric acid in deionized water.
  • For the mobile phase, dilute the boric acid stock to the desired final concentration (e.g., 0.1 M to 0.5 M).
  • Adjust the pH of the mobile phase to the desired alkaline value (e.g., pH 8.0 - 10.0) using a freshly prepared solution of NaOH.
  • Filter and degas the mobile phase before use.

4. Chromatographic Conditions:

  • Column: Strong Anion Exchange (SAX) column
  • Mobile Phase: Isocratic or gradient elution with borate buffer (refer to the data table below for starting conditions).
  • Flow Rate: 0.5 - 1.0 mL/min
  • Column Temperature: 25 - 40 °C
  • Injection Volume: 10 - 20 µL
  • Detection: Pulsed Amperometric Detection (PAD) with a gold electrode is recommended for high sensitivity.

5. Sample Preparation:

  • Dissolve the mixture of this compound and L-rhamnose in the mobile phase or deionized water to a suitable concentration.
  • Filter the sample through a 0.22 µm syringe filter before injection.

6. Data Analysis:

  • Identify the peaks corresponding to this compound and L-rhamnose by comparing their retention times with those of the individual standards.
  • Quantify the amounts of each sugar by integrating the peak areas.

Data Presentation

The following table summarizes the expected impact of key chromatographic parameters on the separation of this compound and L-rhamnose. These are general trends, and optimal conditions should be determined empirically.

ParameterRange/ValueExpected Impact on Retention TimeExpected Impact on ResolutionNotes
Borate Concentration 0.1 M - 0.5 MIncreases with concentrationGenerally improves up to an optimum, then may decreaseHigher concentration enhances complex formation.
Mobile Phase pH 8.0 - 10.0Increases with higher pHHighly dependent on pH; optimal point needs to be foundAffects the charge of the complex and stationary phase.
Column Temperature 25 °C - 40 °CDecreases with higher temperatureMay improve or decrease; needs optimizationAffects complex stability and mobile phase viscosity.
Flow Rate 0.5 mL/min - 1.0 mL/minDecreases with higher flow rateGenerally improves with lower flow rateSlower flow allows for more effective partitioning.

Visualizations

Logical Relationship: Principle of Borate Complexation for Epimer Separation

G Principle of Borate Complexation cluster_sugars C2 Epimers cluster_complexation Complexation with Borate cluster_separation Anion Exchange Chromatography Rhamnose L-Rhamnose Borate Borate Ion (B(OH)4-) Rhamnose->Borate Forms complex Talose This compound Talose->Borate Forms complex Rhamnose_Complex Rhamnose-Borate Complex Borate->Rhamnose_Complex Talose_Complex Talose-Borate Complex Borate->Talose_Complex Column Anion Exchange Column Rhamnose_Complex->Column Inject Talose_Complex->Column Separation Differential Elution Column->Separation Different affinities G Experimental Workflow for Epimer Separation A Sample Preparation (Dissolve and Filter) D Sample Injection A->D B Mobile Phase Preparation (Borate Buffer) C HPLC System Setup (Column Installation and Equilibration) B->C C->D E Chromatographic Separation (Anion Exchange Column) D->E F Detection (e.g., PAD or RID) E->F G Data Acquisition and Analysis (Chromatogram) F->G

References

Technical Support Center: Optimizing E. coli Expression Systems for 6-Deoxy-L-Talose Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and optimize the production of 6-deoxy-L-talose in E. coli.

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway for producing this compound in engineered E. coli?

A1: The biosynthesis of this compound in a recombinant E. coli host typically involves a heterologously expressed enzymatic pathway that converts a common precursor, such as glucose-1-phosphate, into the final product. The synthesis of the activated nucleotide sugar, dTDP-6-deoxy-L-talose, generally proceeds through a series of enzymatic reactions catalyzed by enzymes like dTDP-glucose 4,6-dehydratase (RmlB), dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC), and dTDP-6-deoxy-L-lyxo-4-hexulose reductase.[1][2]

Q2: Which E. coli strains are recommended for expressing the enzymes for this compound production?

A2: E. coli BL21(DE3) and its derivatives are commonly used for recombinant protein expression due to their deficiency in Lon and OmpT proteases, which helps to minimize the degradation of heterologous proteins.[3] For proteins with codon bias, strains like Rosetta(DE3), which contain a plasmid with tRNAs for rare codons, can be beneficial.[4]

Q3: My recombinant enzymes for the this compound pathway are expressed as inclusion bodies. What can I do?

A3: The formation of inclusion bodies is a common issue when overexpressing proteins in E. coli.[3] To improve the solubility of your enzymes, you can try the following:

  • Lower the induction temperature: Inducing protein expression at a lower temperature (e.g., 16-20°C) for a longer period (12-18 hours) can slow down protein synthesis, allowing more time for proper folding.[3][5]

  • Reduce the inducer concentration: Using a lower concentration of the inducer (e.g., 0.1-0.5 mM IPTG) can decrease the rate of protein expression and may enhance solubility.[5][6]

  • Co-express molecular chaperones: Co-expression with chaperones can assist in the correct folding of the target proteins, thereby increasing their solubility.[7]

  • Use a different expression vector or fusion tag: Certain fusion tags, such as maltose-binding protein (MBP) or glutathione (B108866) S-transferase (GST), are known to enhance the solubility of their fusion partners.

Q4: The yield of this compound is very low. What are the potential bottlenecks?

A4: Low product yield can be due to several factors:

  • Inefficient enzyme expression or activity: One or more enzymes in the pathway may be poorly expressed or have low specific activity. It is crucial to verify the expression and activity of each enzyme individually.

  • Metabolic burden: Overexpression of multiple enzymes can place a significant metabolic load on the host cells, leading to reduced growth and productivity.

  • Precursor and cofactor availability: The biosynthesis of this compound requires precursors like dTTP and glucose-1-phosphate, as well as cofactors like NAD(P)H.[1][2] Limited availability of these molecules can restrict the overall pathway flux.

  • Competing metabolic pathways: Endogenous E. coli pathways may divert intermediates away from the desired biosynthetic route.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low expression of recombinant enzymes - Incorrect plasmid construct- Inefficient induction- mRNA instability- Protein degradation- Verify the plasmid sequence and reading frame.- Optimize inducer concentration (e.g., 0.1-1.0 mM IPTG) and induction time/temperature.[5][9]- Use an E. coli strain deficient in proteases (e.g., BL21(DE3)).[3]- For T7 promoter-driven vectors, ensure you are using a (DE3) lysogen strain.[4]
Expressed enzymes are insoluble (inclusion bodies) - High expression rate- Hydrophobic nature of the protein- Incorrect disulfide bond formation- Lower the induction temperature to 16-20°C and extend the induction time.[3][5]- Reduce the inducer concentration.[6]- Co-express with chaperones to aid in proper folding.[7]- Test different solubility-enhancing fusion tags (e.g., MBP, GST).
Low enzyme activity in cell lysate - Improper protein folding- Absence of necessary cofactors- Suboptimal assay conditions (pH, temperature)- If enzymes are soluble, they may still be misfolded. Try refolding protocols.- Ensure that the necessary cofactors (e.g., NAD(P)H) are added to the assay buffer.- Optimize the enzyme assay conditions for each enzyme in the pathway.
Low final product yield (this compound) - Metabolic bottleneck in the pathway- Limited precursor or cofactor supply- Product degradation or transport out of the cell- Identify the rate-limiting step by measuring the accumulation of intermediates.- Engineer the host strain to increase the pool of precursors (e.g., dTTP) and cofactors.[10]- Knock out competing metabolic pathways that consume intermediates.

Quantitative Data Summary

The following tables provide a template for organizing and comparing experimental data during the optimization process.

Table 1: Optimization of Protein Expression Conditions

ParameterCondition 1Condition 2Condition 3Condition 4
E. coli Strain BL21(DE3)Rosetta(DE3)BL21(DE3)BL21(DE3)
Induction Temperature (°C) 37372016
Inducer (IPTG) Conc. (mM) 1.01.00.50.1
Induction Time (hours) 441618
Soluble Protein Yield (mg/L) User DataUser DataUser DataUser Data
Insoluble Protein Yield (mg/L) User DataUser DataUser DataUser Data

Table 2: Whole-Cell Bioconversion for this compound Production

Strain/ConditionSubstrate Consumed (g/L)This compound Titer (g/L)Productivity (g/L/h)Yield (g/g substrate)
Engineered Strain 1 User DataUser DataUser DataUser Data
Engineered Strain 2 (with pathway optimization) User DataUser DataUser DataUser Data
Engineered Strain 3 (optimized fermentation) User DataUser DataUser DataUser Data

Experimental Protocols

Protocol 1: Recombinant Protein Expression and Induction in E. coli
  • Inoculation: Inoculate a single colony of E. coli harboring the expression plasmid into 5-10 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200-250 rpm).[11]

  • Starter Culture Growth: The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture (typically a 1:100 dilution).[9]

  • Growth Monitoring: Incubate at 37°C with vigorous shaking. Monitor the cell growth by measuring the optical density at 600 nm (OD600).

  • Induction: When the OD600 reaches mid-log phase (0.6-0.8), induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.[6][9]

  • Expression:

    • For expression at 37°C, incubate for 3-4 hours.[5]

    • For expression at lower temperatures (e.g., 16-20°C), transfer the culture to the desired temperature, let it cool for 20-30 minutes, then add the inducer and incubate for 12-18 hours.[3][5]

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Storage: Discard the supernatant and store the cell pellet at -80°C until further processing.

Protocol 2: Preparation of Cell Lysate for Enzyme Assays
  • Resuspension: Thaw the frozen cell pellet on ice and resuspend it in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 7.5).[6] The volume of the buffer depends on the wet weight of the cells.

  • Lysis: Lyse the cells to release the intracellular proteins. Common methods include:

    • Sonication: Perform sonication on ice using short bursts (e.g., 10 seconds on, 30 seconds off) to prevent overheating and protein denaturation.

    • High-pressure homogenization (French press)

    • Enzymatic lysis: Use lysozyme, followed by DNase I treatment to reduce viscosity.

  • Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g for 20-30 minutes at 4°C) to pellet the cell debris and insoluble protein fraction (inclusion bodies).

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction. This is the soluble cell lysate that can be used for enzyme activity assays and purification.

  • Protein Quantification: Determine the total protein concentration in the soluble lysate using a standard method like the Bradford or BCA assay.

Visualizations

Biosynthetic_Pathway_of_dTDP-6-deoxy-L-talose Glucose-1-Phosphate Glucose-1-Phosphate dTDP-Glucose dTDP-Glucose Glucose-1-Phosphate->dTDP-Glucose RmlA (dTTP) dTDP-4-keto-6-deoxy-D-glucose dTDP-4-keto-6-deoxy-D-glucose dTDP-Glucose->dTDP-4-keto-6-deoxy-D-glucose RmlB dTDP-6-deoxy-L-lyxo-4-hexulose dTDP-6-deoxy-L-lyxo-4-hexulose dTDP-4-keto-6-deoxy-D-glucose->dTDP-6-deoxy-L-lyxo-4-hexulose RmlC dTDP-6-deoxy-L-talose dTDP-6-deoxy-L-talose dTDP-6-deoxy-L-lyxo-4-hexulose->dTDP-6-deoxy-L-talose TII (Reductase) (NAD(P)H)

Caption: Biosynthetic pathway of dTDP-6-deoxy-L-talose.

Experimental_Workflow cluster_plasmid Plasmid Construction cluster_expression Expression Optimization cluster_analysis Analysis Gene_Cloning Gene Cloning into Expression Vector Transformation Transformation into Expression Host Gene_Cloning->Transformation Induction Induction (IPTG) & Culture Growth Transformation->Induction Optimization Optimize Temp, IPTG, Time Induction->Optimization Harvest Cell Harvesting Optimization->Harvest Lysis Cell Lysis Harvest->Lysis SDS_PAGE SDS-PAGE Analysis (Solubility Check) Lysis->SDS_PAGE Enzyme_Assay Enzyme Activity Assay Lysis->Enzyme_Assay SDS_PAGE->Optimization Insoluble? Product_Quantification Quantify this compound Enzyme_Assay->Product_Quantification Pathway Active

Caption: Workflow for optimizing enzyme expression.

Troubleshooting_Logic rect_node rect_node Start Low Product Yield Check_Expression Enzymes Expressed? Start->Check_Expression Check_Solubility Enzymes Soluble? Check_Expression->Check_Solubility Yes Optimize_Codons_Promoter Optimize codons, promoter, vector Check_Expression->Optimize_Codons_Promoter No Check_Activity Enzymes Active? Check_Solubility->Check_Activity Yes Optimize_Temp_Inducer Lower temperature, reduce inducer, use fusion tags Check_Solubility->Optimize_Temp_Inducer No Optimize_Pathway Metabolic Bottleneck? Check_Activity->Optimize_Pathway Yes Optimize_Assay_Cofactors Check assay conditions, add cofactors Check_Activity->Optimize_Assay_Cofactors No Optimize_Codons_Promoter->Check_Expression Optimize_Temp_Inducer->Check_Solubility Optimize_Assay_Cofactors->Check_Activity

Caption: Troubleshooting logic for low product yield.

References

preventing degradation of 6-deoxy-L-talose during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-deoxy-L-talose. The focus is on preventing degradation of this rare sugar during extraction from biological sources, particularly bacterial cell walls.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

A1: this compound is a naturally occurring deoxyhexose sugar found in the lipopolysaccharides (LPS) of certain bacteria. Its extraction is challenging due to its susceptibility to degradation under conditions commonly used for sample processing, such as strong acids, bases, and high temperatures.

Q2: What are the primary degradation pathways for this compound during extraction?

A2: The main degradation pathways involve acid- and base-catalyzed reactions. Under both acidic and alkaline conditions, this compound can undergo the Lobry de Bruyn-van Ekenstein transformation. This can lead to a mixture of isomers, including the corresponding ketose (6-deoxy-L-psicose) and epimers like 6-deoxy-L-mannose (L-rhamnose).[1][2] Strong acidic conditions used for polysaccharide hydrolysis can also lead to further degradation products.

Q3: What are the critical parameters to control during extraction to minimize degradation?

A3: The most critical parameters to control are pH, temperature, and reaction time. Extreme pH levels (both acidic and basic) and high temperatures significantly accelerate degradation and epimerization reactions. Therefore, mild extraction and hydrolysis conditions are crucial.

Q4: Can I use standard acid hydrolysis protocols for releasing this compound from lipopolysaccharides?

A4: Standard strong acid hydrolysis (e.g., with high concentrations of sulfuric or hydrochloric acid at high temperatures) should be avoided as it can lead to significant degradation of 6-deoxyhexoses.[3] Milder acid hydrolysis conditions, for example, using trifluoroacetic acid (TFA) at lower temperatures, are recommended to release the monosaccharide from the polysaccharide chain with minimal degradation.[4]

Q5: Are there any methods to protect this compound from degradation during extraction?

A5: While not commonly applied during initial crude extraction, the use of protecting groups is a well-established strategy in carbohydrate chemistry to prevent unwanted reactions during synthesis and modification.[5][6][7][8][9] For specific, high-purity applications, derivatization to a more stable form after initial release and partial purification could be considered, followed by deprotection. However, for most quantitative and analytical purposes, the focus should be on employing mild extraction and purification conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound in the final extract. Degradation during acid hydrolysis of the lipopolysaccharide.Use milder acid hydrolysis conditions. Replace strong acids (e.g., H₂SO₄, HCl) with 2M Trifluoroacetic Acid (TFA) and conduct the hydrolysis at a lower temperature (e.g., 90-100°C) for a shorter duration (e.g., 2-4 hours).[4] Monitor the release of the sugar over time to determine the optimal hydrolysis time for your sample.
Degradation due to harsh alkaline conditions during LPS extraction.If using an alkaline-based LPS extraction method, ensure the pH is not excessively high and that the treatment is performed at a low temperature for the shortest time necessary. Consider alternative, milder LPS extraction methods that do not rely on strong bases.
Presence of other 6-deoxyhexoses (e.g., L-rhamnose) or unexpected sugars in the final analysis. Epimerization of this compound via the Lobry de Bruyn-van Ekenstein transformation.[1][2]This is often caused by exposure to either acidic or basic conditions. Maintain a near-neutral pH (pH 5.5-7.5) whenever possible, especially during heating steps.[10][11] If pH adjustments are necessary, perform them at low temperatures and use buffers to maintain a stable pH.
Formation of brown color (browning) in the sample during processing. Caramelization or Maillard reactions due to excessive heat.Avoid prolonged heating at high temperatures. If a heating step is necessary (e.g., for hydrolysis or solvent evaporation), use the lowest effective temperature and perform it for the shortest possible time. Consider using a rotary evaporator under vacuum for solvent removal at low temperatures.
Co-elution of contaminants during chromatographic purification. Inadequate separation resolution of the chromatography method.Optimize the chromatographic conditions. For purification of a neutral sugar like this compound from a complex hydrolysate, ion-exchange chromatography can be effective for removing charged contaminants.[2][12][13] Consider using a combination of different chromatography techniques (e.g., size-exclusion followed by ion-exchange or reversed-phase chromatography) for higher purity.

Quantitative Data Summary

The following table summarizes kinetic data for the degradation of analogous sugars. This data should be used as a guideline to inform the selection of extraction conditions for this compound, aiming for conditions that minimize these degradation rates.

Sugar Condition Reaction Rate Constant (s⁻¹) Reference
KojibiosepH 7.5, 90°CEpimerization (forward)(1.6 ± 0.1) x 10⁻⁵[10][11]
KojibiosepH 7.5, 90°CEpimerization (reverse)(3.2 ± 0.2) x 10⁻⁵[10][11]
KojibiosepH 7.5, 90°CDecomposition(4.7 ± 1.1) x 10⁻⁷[10][11]
SophorosepH 7.5, 90°CEpimerization (forward)(1.5 ± 0.1) x 10⁻⁵[10][11]
SophorosepH 7.5, 90°CEpimerization (reverse)(3.5 ± 0.4) x 10⁻⁵[10][11]
SophorosepH 7.5, 90°CDecomposition(3.7 ± 0.2) x 10⁻⁶[10][11]

Note: The data above illustrates that even at a near-neutral pH of 7.5, elevated temperatures (90°C) can induce both epimerization and decomposition of sugars. This underscores the importance of maintaining low temperatures during the extraction and purification of this compound.

Experimental Protocols

Protocol 1: Mild Extraction of Lipopolysaccharide (LPS) from Gram-Negative Bacteria

This protocol is adapted from methods designed to preserve the structural integrity of LPS.

  • Cell Harvesting: Grow the bacterial strain of interest to the desired growth phase (typically late-logarithmic phase). Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Washing: Wash the cell pellet twice with pyrogen-free saline or phosphate-buffered saline (PBS) to remove media components.

  • Cell Lysis: Resuspend the cell pellet in pyrogen-free water. Lyse the cells by sonication on ice. The duration and power of sonication should be optimized for the specific bacterial strain.

  • Enzymatic Digestion: To the cell lysate, add RNase A and DNase I to a final concentration of 10 µg/mL each. Incubate at 37°C for 1-2 hours to digest nucleic acids.

  • Protein Digestion: Add Proteinase K to a final concentration of 50 µg/mL and incubate at 56°C for 2-4 hours to digest proteins.

  • LPS Precipitation: Add cold ethanol (B145695) to the digest to a final concentration of 80% (v/v). Incubate at -20°C overnight to precipitate the LPS.

  • LPS Collection: Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the crude LPS.

  • Washing and Lyophilization: Wash the LPS pellet with 70% ethanol, then with acetone. Air-dry the pellet and then lyophilize to obtain a dry powder of crude LPS.

Protocol 2: Mild Acid Hydrolysis and Purification of this compound
  • Hydrolysis: Dissolve the lyophilized crude LPS in 2M Trifluoroacetic Acid (TFA). A typical concentration is 1-5 mg/mL.

  • Incubation: Heat the solution in a sealed, acid-resistant vial at 100°C for 2-4 hours. The optimal time should be determined empirically by analyzing aliquots at different time points.

  • Acid Removal: After hydrolysis, cool the sample and remove the TFA by drying under a stream of nitrogen or by lyophilization. Repeat the addition of water and lyophilization a few times to ensure complete removal of the acid.

  • Reconstitution and Filtration: Reconstitute the dried hydrolysate in a small volume of deionized water and filter through a 0.22 µm syringe filter to remove any particulate matter.

  • Purification by Ion-Exchange Chromatography:

    • Equilibrate a weak anion exchange column (e.g., DEAE-cellulose) with deionized water or a low concentration buffer (e.g., 10 mM Tris-HCl, pH 7.5).

    • Load the filtered hydrolysate onto the column.

    • Wash the column with several column volumes of the equilibration buffer. Neutral sugars like this compound will not bind to the anion exchanger and will elute in the flow-through and early wash fractions. Acidic components and other charged molecules will be retained.

    • Collect fractions and analyze for the presence of this compound using an appropriate method (e.g., HPAEC-PAD, GC-MS after derivatization, or colorimetric assays).

    • Pool the fractions containing the purified this compound.

  • Desalting and Lyophilization: If a buffer was used for chromatography, desalt the pooled fractions using a suitable method (e.g., size-exclusion chromatography with a resin like Bio-Gel P-2 or dialysis). Lyophilize the desalted sample to obtain pure this compound.

Visualizations

degradation_pathway This compound This compound Enediol Intermediate Enediol Intermediate This compound->Enediol Intermediate H⁺ or OH⁻ Enediol Intermediate->this compound H⁺ 6-deoxy-L-psicose (Ketose) 6-deoxy-L-psicose (Ketose) Enediol Intermediate->6-deoxy-L-psicose (Ketose) H⁺ 6-deoxy-L-mannose (L-rhamnose, Epimer) 6-deoxy-L-mannose (L-rhamnose, Epimer) Enediol Intermediate->6-deoxy-L-mannose (L-rhamnose, Epimer) H⁺

Caption: Degradation pathway of this compound via the Lobry de Bruyn-van Ekenstein transformation.

experimental_workflow cluster_0 LPS Extraction cluster_1 Monosaccharide Release and Purification Bacterial Cell Culture Bacterial Cell Culture Cell Lysis Cell Lysis Bacterial Cell Culture->Cell Lysis Enzymatic Digestion (Nucleases, Protease) Enzymatic Digestion (Nucleases, Protease) Cell Lysis->Enzymatic Digestion (Nucleases, Protease) Crude LPS Precipitation Crude LPS Precipitation Enzymatic Digestion (Nucleases, Protease)->Crude LPS Precipitation Mild Acid Hydrolysis (TFA) Mild Acid Hydrolysis (TFA) Crude LPS Precipitation->Mild Acid Hydrolysis (TFA) Acid Removal Acid Removal Mild Acid Hydrolysis (TFA)->Acid Removal Ion-Exchange Chromatography Ion-Exchange Chromatography Acid Removal->Ion-Exchange Chromatography Purified this compound Purified this compound Ion-Exchange Chromatography->Purified this compound

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_guide Start Start Low Yield? Low Yield? Start->Low Yield? Presence of Isomers? Presence of Isomers? Low Yield?->Presence of Isomers? No Use Milder Hydrolysis Use Milder Hydrolysis Low Yield?->Use Milder Hydrolysis Yes Control pH and Temperature Control pH and Temperature Presence of Isomers?->Control pH and Temperature Yes Optimize Chromatography Optimize Chromatography Presence of Isomers?->Optimize Chromatography No Use Milder Hydrolysis->Presence of Isomers? Control pH and Temperature->Optimize Chromatography Successful Extraction Successful Extraction Optimize Chromatography->Successful Extraction

Caption: Troubleshooting decision tree for this compound extraction.

References

Technical Support Center: GC-MS Derivatization of 6-Deoxy Sugars

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the derivatization of 6-deoxy sugars (such as rhamnose and fucose) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for analyzing 6-deoxy sugars by GC-MS?

A1: 6-deoxy sugars, like other carbohydrates, are highly polar and non-volatile compounds. These properties make them unsuitable for direct analysis by GC-MS, as they would decompose at the high temperatures of the GC inlet and not travel through the analytical column.[1][2] Derivatization converts the polar hydroxyl groups into less polar, more volatile derivatives, allowing for successful separation and detection.[1][2][3]

Q2: What are the most common derivatization methods for 6-deoxy sugars?

A2: The most common methods involve silylation and acetylation.[1][3] To address some of the complexities of these methods, they are often modified. The three techniques frequently evaluated are:

  • Trimethylsilyl (TMS) Oximation: An oximation step is followed by silylation.

  • Trifluoroacetyl (TFA) Oximation: An oximation step is followed by acylation.

  • Alditol Acetylation: A reduction step is followed by acetylation.[1][3]

Q3: I am seeing multiple peaks for a single 6-deoxy sugar standard. Is this normal?

A3: Yes, the formation of multiple peaks for a single sugar is a common phenomenon.[3][4] Sugars exist in equilibrium as different isomers (anomers, such as α and β pyranose and furanose forms).[4] Standard derivatization techniques like silylation can "fix" these different forms, leading to multiple derivative peaks in the chromatogram.[1][3] Adding an oximation step before silylation or acetylation can reduce the number of isomers to just two, which simplifies the chromatogram.[1][3] Alditol acetylation is an alternative that produces a single peak per sugar.[1][3]

Q4: Can different 6-deoxy sugars give the same derivative?

A4: With alditol acetylation, it is possible for different sugars to produce the same derivative.[1][3] This is because the initial step involves the reduction of the carbonyl group to a hydroxyl group, which can eliminate the structural differences between certain sugars.[1][3] Therefore, it is crucial to be aware of the potential for such overlaps when using this method with complex mixtures.

Troubleshooting Guide

Problem 1: No peaks or very small peaks in the chromatogram.
Possible Cause Suggested Solution References
Incomplete Derivatization Ensure reagents are not degraded and are used in the correct proportions. Optimize reaction time and temperature. For silylation, ensure completely anhydrous conditions as reagents are moisture-sensitive.[3][3][5][6]
Sample Degradation Sugars can decompose at high inlet temperatures. Ensure the GC inlet temperature is appropriate for the derivatives.[2]
Moisture Contamination Silylating reagents (e.g., BSTFA, MSTFA) are extremely sensitive to moisture. Dry samples thoroughly (e.g., by lyophilization) and use anhydrous solvents and reagents. Store samples in a desiccator.[1][3][7][1][3][7][8]
GC System Issues Check for a blocked or broken syringe, incorrect column installation, or leaks in the system. Ensure the carrier gas is flowing.[9]
Detector Problems Verify that the mass spectrometer is tuned correctly and that the detector is functioning properly.[9]
Problem 2: Tailing or broad peaks.
Possible Cause Suggested Solution References
Active Sites in the GC System Derivatized sugars can be harsh on the system.[3][10] Use a deactivated liner with wool to trap non-volatile residues. Regularly replace the liner and trim the first few centimeters of the column to remove active sites.[3][10][11]
Incomplete Derivatization Unreacted polar groups on the sugar can interact with the column, causing peak tailing. Re-optimize the derivatization procedure.[12]
Column Overloading Injecting too much sample can lead to broad, fronting peaks. Try diluting the sample or increasing the split ratio.[9]
Low Carrier Gas Flow Rate Verify and adjust the carrier gas flow rate as needed.[9]
Problem 3: Poor reproducibility and inaccurate quantification.
Possible Cause Suggested Solution References
Formation of Multiple Isomers The ratio of anomers can vary between samples, affecting the height and area of the individual peaks.[13] Using an oximation step to reduce the number of isomers or using the alditol acetate (B1210297) method (which yields a single peak) can improve reproducibility.[1][3] Summing the areas of all isomer peaks for a given sugar is another approach.[1][3][13]
Derivative Instability Silyl derivatives can be sensitive to moisture and may degrade over time. Analyze samples as soon as possible after derivatization.[8][14]
Matrix Effects Other components in the sample can interfere with the derivatization reaction or the chromatographic analysis.[15] Use of an internal standard, preferably a stable isotope-labeled version of the analyte, is highly recommended for accurate quantification.[13][13][15]
Inconsistent Injection Volume Ensure the autosampler is functioning correctly and the syringe is clean. Regular rinsing of the syringe with both polar and non-polar solvents can prevent contamination and sticking.[3][10][3][9][10]

Quantitative Data Summary

The choice of derivatization method significantly impacts the resulting chromatogram. The following table summarizes the expected number of derivative peaks for a single sugar standard with common methods.

Derivatization MethodExpected Number of Peaks per SugarAdvantagesDisadvantages
Silylation (e.g., with BSTFA, MSTFA) MultipleRelatively simple procedure.Complex chromatograms, potential for co-elution, difficult quantification.[1][3]
Oximation followed by Silylation/Acylation Two (syn and anti isomers)Simplifies chromatogram compared to direct silylation/acylation.[1][3]Still results in two peaks which may complicate quantification.[1]
Alditol Acetylation OneProduces a single peak, simplifying quantification.[1][3]Different sugars can produce the same derivative; longer procedure.[1][3]

Experimental Protocols

Protocol 1: TMS-Oximation[3][16]
  • Dissolve 2 mg of the sugar sample in 200 µL of 40 mg/mL methoxyamine hydrochloride in pyridine.

  • Heat the mixture at 70°C for 30 minutes.

  • Allow the sample to cool to room temperature (approximately 5 minutes).

  • Add 120 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Heat again at 70°C for 30 minutes.

  • Dilute with 320 µL of ethyl acetate before injection.

Protocol 2: TFA-Oximation[1][3]
  • Dissolve 2 mg of the sugar sample in 200 µL of 40 mg/mL ethylhydroxylamine hydrochloride (EtOx) in pyridine.

  • Heat at 70°C for 30 minutes.

  • Cool to room temperature for about 5 minutes.

  • Add 120 µL of N-Methyl-bis(trifluoroacetamide) (MBTFA).

  • Heat at 70°C for 30 minutes.

  • Dilute in 320 µL of ethyl acetate.

  • Note: MBTFA is very sensitive to moisture. If issues arise, adding activated molecular sieves can help, but may reduce peak heights.[1]

Protocol 3: Alditol Acetylation[3][16]
  • Dissolve 2 mg of the sugar sample in 60 µL of 10 mg/L sodium borohydride (B1222165) in N-methylimidazole and 250 µL of water.

  • Heat at 37°C for 90 minutes to reduce the sugar to its corresponding alditol.

  • Stop the reaction by adding 20 µL of glacial acetic acid.

  • Allow the sample to cool to room temperature (approximately 5 minutes).

  • Add 600 µL of acetic anhydride (B1165640) and heat at 37°C for 45 minutes for acetylation.

  • Stop the reaction by freezing the samples at -15°C for 15 minutes.

  • Carefully quench the reaction with the dropwise addition of 2.5 mL of water.

  • Extract the derivative with 2 mL of chloroform (B151607) three times.

  • Combine the chloroform layers, evaporate to dryness, and reconstitute in 1.5 mL of chloroform.

Visualizations

Workflow for Derivatization Method Selection

Derivatization_Selection Workflow for Selecting a Derivatization Method for 6-Deoxy Sugars start Start: Need to analyze 6-deoxy sugars by GC-MS quant Is accurate quantification critical? start->quant complex_mix Is the sample a complex mixture of many sugars? quant->complex_mix Yes silylation Consider simple Silylation (for qualitative screening) quant->silylation No alditol Consider Alditol Acetylation complex_mix->alditol Yes oximation Consider Oximation + Silylation/Acylation complex_mix->oximation No alditol_check Potential for co-elution of different sugars as same derivative? alditol->alditol_check oximation_check Can you manage two peaks per analyte? oximation->oximation_check validate Validate method with standards silylation->validate alditol_check->oximation Yes alditol_check->validate No oximation_check->alditol No oximation_check->validate Yes end Proceed with analysis validate->end

Caption: Logical workflow for choosing a suitable derivatization method.

Troubleshooting Logic for Poor Chromatographic Peaks

Troubleshooting_Peaks Troubleshooting Poor Peak Shape for Derivatized 6-Deoxy Sugars start Problem: Tailing or Broad Peaks check_liner 1. Check & Replace Inlet Liner (Use deactivated liner with wool) start->check_liner trim_column 2. Trim 10-20 cm from column front-end check_liner->trim_column rerun Rerun standard trim_column->rerun problem_solved Problem Solved rerun->problem_solved Yes check_derivatization 3. Review Derivatization Protocol rerun->check_derivatization No moisture Ensure anhydrous conditions (for silylation) check_derivatization->moisture reagents Check reagent age and purity check_derivatization->reagents conditions Verify reaction time and temperature check_derivatization->conditions check_overload 4. Check for Overloading conditions->check_overload dilute Dilute sample or increase split ratio check_overload->dilute dilute->rerun

Caption: Step-by-step logic for troubleshooting common peak shape issues.

References

strategies to increase the efficiency of 6-deoxy-L-talose glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-deoxy-L-talose glycosylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the efficient synthesis of 6-deoxy-L-talosides.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical glycosylation of this compound?

A1: The primary challenges in this compound glycosylation revolve around stereocontrol and the reactivity of the glycosyl donor. Due to the absence of a participating group at the C-2 position, achieving high stereoselectivity for either the α- or β-anomer can be difficult. The stereochemical outcome is highly dependent on the protecting groups, the nature of the glycosyl donor's leaving group, the promoter system, the solvent, and the temperature. Additionally, the synthesis of the this compound donor itself can be challenging, often requiring multi-step procedures from more common sugars like L-rhamnose.[1]

Q2: What are the common strategies for preparing a this compound glycosyl donor?

A2: A common and efficient strategy for the synthesis of this compound derivatives is to start from the more readily available L-rhamnose.[2][3] This typically involves a stereochemical inversion at the C-2 position. The synthesis often proceeds through regioselective protection and deprotection steps to install the desired protecting groups and an appropriate leaving group at the anomeric center, such as a trichloroacetimidate (B1259523) or a thioglycoside.[3][4]

Q3: How do protecting groups influence the outcome of this compound glycosylation?

A3: Protecting groups have a profound impact on both the reactivity of the 6-deoxy-L-talosyl donor and the stereochemical outcome of the glycosylation.[5][6] Non-participating protecting groups at the C-2 position, such as benzyl (B1604629) ethers, are typically used to avoid the formation of a dioxolenium ion intermediate, which would favor the 1,2-trans product. The choice of protecting groups on other positions of the sugar ring can also influence the donor's conformation and reactivity through electronic and steric effects.[5]

Q4: What are the options for enzymatic glycosylation with this compound?

A4: Enzymatic glycosylation of this compound utilizes glycosyltransferases that recognize the activated sugar donor, deoxythymidine diphosphate-6-deoxy-L-talose (dTDP-6-deoxy-L-talose).[7][8] The biosynthesis of dTDP-6-deoxy-L-talose from dTDP-D-glucose involves a series of enzymatic steps.[7] While highly specific and stereoselective, this approach requires the availability of the specific glycosyltransferase and the activated sugar donor, which can be challenging to produce.[7]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Glycoside

Low yields in this compound glycosylation can be attributed to several factors, including poor activation of the glycosyl donor, low reactivity of the glycosyl acceptor, or decomposition of starting materials or products.

Potential Cause Troubleshooting Steps
Inefficient Donor Activation - Ensure the leaving group on the anomeric carbon is sufficiently reactive (e.g., trichloroacetimidate). - Use a more powerful promoter system (e.g., NIS/TfOH for thioglycosides, or TMSOTf for trichloroacetimidates).[1][4] - Verify the quality and stoichiometry of the promoter.
Low Acceptor Reactivity - Increase the reaction temperature, if the stability of the reactants allows. - Use a larger excess of the glycosyl acceptor. - Consider modifying the protecting groups on the acceptor to enhance the nucleophilicity of the target hydroxyl group.
Moisture Contamination - Rigorously dry all glassware and solvents. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). - Use freshly activated molecular sieves.
Starting Material Decomposition - Check the stability of the glycosyl donor and acceptor under the reaction conditions. - Lower the reaction temperature if decomposition is observed. - Ensure the promoter is not too harsh for the substrates.
Issue 2: Poor Stereoselectivity (Mixture of α and β Anomers)

Achieving high stereoselectivity is a common hurdle in this compound glycosylation due to the lack of a C-2 participating group.

Potential Cause Troubleshooting Steps
Non-optimal Solvent - Ethereal solvents like diethyl ether or THF can sometimes favor the formation of the α-anomer. - Non-participating solvents like dichloromethane (B109758) are commonly used but may lead to mixtures.
Inappropriate Temperature - Lowering the reaction temperature can often improve stereoselectivity by favoring the kinetically controlled product.
Protecting Group Effects - The choice of protecting groups on the donor can influence the conformation and facial selectivity of the attack. Experiment with different non-participating protecting groups.[5]
Promoter System - The nature of the promoter can influence the reaction mechanism (SN1 vs. SN2 character) and thus the stereochemical outcome.[9]

Quantitative Data on Glycosylation Reactions

The following table summarizes representative examples of this compound glycosylation reactions found in the literature to provide a comparative overview of conditions and yields.

Glycosyl DonorGlycosyl AcceptorPromoter/ActivatorSolventTemp. (°C)Yield (%)Anomeric Ratio (α:β)Reference
6-deoxy-α-L-talopyranosyl thiogalactosideProtected Galactose DerivativeNIS/TfOHDCM-4069-90α-linked[1]
6-deoxy-L-talosyl trichloroacetimidateProtected Glucose DerivativeTMSOTfDCM-20High (not specified)Not specified[10]

Experimental Protocols

Protocol 1: Preparation of a 6-Deoxy-L-talosyl Trichloroacetimidate Donor

This protocol is a general guideline for the synthesis of a 6-deoxy-L-talosyl trichloroacetimidate donor, a common precursor for chemical glycosylation.

Materials:

  • Protected this compound with a free anomeric hydroxyl group

  • Trichloroacetonitrile (B146778)

  • Dichloromethane (anhydrous)

  • Potassium carbonate (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the protected this compound (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.

  • Add trichloroacetonitrile (5-10 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add anhydrous potassium carbonate (0.1-0.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the 6-deoxy-L-talosyl trichloroacetimidate donor.

Protocol 2: NIS/TfOH Promoted Glycosylation

This protocol describes a general procedure for the glycosylation of a 6-deoxy-L-talosyl thioglycoside donor with a glycosyl acceptor using N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH) as promoters.[1]

Materials:

  • 6-deoxy-L-talosyl thioglycoside donor

  • Glycosyl acceptor

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (DCM, anhydrous)

  • Activated molecular sieves (4 Å)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the 6-deoxy-L-talosyl thioglycoside donor (1 equivalent), the glycosyl acceptor (1.2 equivalents), and freshly activated molecular sieves in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C).

  • Add NIS (1.5 equivalents) to the mixture and stir for 10 minutes.

  • Add a catalytic amount of TfOH (0.1-0.2 equivalents) dropwise.

  • Monitor the reaction by TLC until the starting donor is consumed.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and dilute with DCM.

  • Filter through a pad of celite and transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired 6-deoxy-L-taloside.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Glycosylation Reaction cluster_purification Purification & Analysis donor_prep Prepare Protected This compound Donor reaction_setup Reaction Setup (Anhydrous, Inert Atm.) donor_prep->reaction_setup acceptor_prep Prepare Protected Glycosyl Acceptor acceptor_prep->reaction_setup activation Donor Activation & Glycosylation reaction_setup->activation quench Reaction Quench activation->quench workup Aqueous Workup quench->workup chromatography Column Chromatography workup->chromatography characterization Characterization (NMR, MS) chromatography->characterization troubleshooting_low_yield start Low or No Product Yield check_reagents Are starting materials pure and dry? start->check_reagents reagent_no Purify/Dry Reagents & Repeat check_reagents->reagent_no No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes reagent_yes Yes conditions_no Optimize: - Temperature - Solvent - Reaction Time check_conditions->conditions_no No check_activation Is the donor activation efficient? check_conditions->check_activation Yes conditions_yes Yes activation_no Use stronger promoter or more reactive donor check_activation->activation_no No activation_yes Consider acceptor reactivity or side reactions check_activation->activation_yes Yes strategy_selection start Choosing a Glycosylation Strategy need_stereoselectivity Is high stereoselectivity for a specific anomer critical? start->need_stereoselectivity enzyme_available Is a specific glycosyltransferase and dTDP-6-deoxy-L-talose available? need_stereoselectivity->enzyme_available Yes chemical_synthesis Chemical Glycosylation (May yield anomeric mixtures) need_stereoselectivity->chemical_synthesis No need_yes Yes need_no No enzyme_yes Consider Enzymatic Glycosylation enzyme_available->enzyme_yes Yes enzyme_no Chemical Glycosylation (Requires optimization) enzyme_available->enzyme_no No

References

Technical Support Center: Resolving Ambiguous Mass Spectrometry Fragmentation of 6-Deoxy-L-talose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry analysis of 6-deoxy-L-talose.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a rare deoxy sugar that is a component of various bacterial cell walls and lipopolysaccharides (LPS).[1] Its analysis is crucial for understanding bacterial physiology, pathogenicity, and for the development of novel therapeutics and vaccines.

Q2: What are the basic chemical properties of this compound relevant to mass spectrometry?

A2: this compound has a chemical formula of C₆H₁₂O₅ and a molecular weight of 164.16 g/mol .[2] As a monosaccharide, it is polar and non-volatile, which necessitates derivatization for analysis by gas chromatography-mass spectrometry (GC-MS).

Q3: Why is the mass spectrometry fragmentation of this compound often ambiguous?

A3: The ambiguity in the mass spectrometry fragmentation of this compound arises primarily from the existence of numerous stereoisomers (other 6-deoxyhexoses like L-fucose and L-rhamnose) that share the same mass and produce very similar fragmentation patterns under standard electron ionization (EI) conditions. Distinguishing these isomers is a significant analytical challenge.

Q4: What is the recommended sample preparation method for analyzing this compound by GC-MS?

A4: The most common and effective method for preparing this compound for GC-MS analysis is conversion to its alditol acetate (B1210297) derivative. This two-step process involves the reduction of the monosaccharide to its corresponding alditol, followed by acetylation of the hydroxyl groups. This derivatization makes the sugar volatile and suitable for GC separation and MS analysis.

Q5: What are the expected primary fragment ions for 6-deoxyhexose alditol acetates in EI-MS?

A5: The primary fragmentation of partially methylated alditol acetates, which is analogous to the fragmentation of 6-deoxyhexose alditol acetates, occurs via cleavage between the carbon atoms of the alditol chain. The specific m/z values of the resulting fragment ions are indicative of the original sugar's structure. For a detailed breakdown of expected fragments, please refer to the data in the troubleshooting section.

Troubleshooting Guides

Issue 1: Inability to Distinguish this compound from other 6-deoxyhexose Isomers

Symptoms:

  • Your GC-MS analysis of a sample containing this compound shows a peak at the expected retention time, but the mass spectrum is very similar to that of other 6-deoxyhexoses (e.g., fucose, rhamnose), making definitive identification impossible.

Possible Causes:

  • Co-elution of isomers under the current GC conditions.

  • Insufficient fragmentation differences between isomers with the current MS settings.

Solutions:

  • Optimize GC Separation:

    • Action: Adjust the GC oven temperature program. A slower ramp rate or an isothermal hold at a specific temperature can improve the separation of isomeric alditol acetates.

    • Action: Use a different GC column with a different stationary phase polarity to enhance separation.

  • Enhance Mass Spectral Differentiation:

    • Action: While challenging with standard EI-MS, careful examination of the relative intensities of specific fragment ions may reveal subtle, reproducible differences between isomers.

    • Action: Consider using chemical ionization (CI) which is a softer ionization technique and may produce more informative molecular ion species and different fragmentation patterns that could aid in differentiation.

  • Utilize Deuterium (B1214612) Labeling:

    • Action: Reduce the this compound sample with sodium borodeuteride instead of sodium borohydride (B1222165) during the alditol acetate derivatization. The incorporation of a deuterium atom at the C-1 position can lead to mass shifts in certain fragment ions, aiding in the elucidation of fragmentation pathways and potentially highlighting differences between isomers.

Issue 2: Poor Signal Intensity or No Peak Detected for this compound

Symptoms:

  • The expected peak for this compound alditol acetate is very small or absent in your GC-MS chromatogram.

Possible Causes:

  • Incomplete derivatization.

  • Degradation of the sample.

  • Issues with the GC-MS instrument.

Solutions:

  • Verify Derivatization Efficiency:

    • Action: Ensure all reagents for the alditol acetate derivatization are fresh and anhydrous.

    • Action: Strictly follow the reaction times and temperatures outlined in the experimental protocol.

    • Action: Include a known standard of a common monosaccharide (e.g., glucose) in a parallel derivatization reaction to confirm the procedure is working correctly.

  • Check for Sample Degradation:

    • Action: this compound should be stored under appropriate conditions (cool and dry) to prevent degradation.

    • Action: Analyze the sample as soon as possible after derivatization, as the derivatives can degrade over time.

  • Troubleshoot the GC-MS System:

    • Action: Check for leaks in the GC inlet and MS interface.

    • Action: Ensure the GC column is properly installed and not clogged.

    • Action: Verify that the MS is properly tuned and calibrated.

    • Action: Confirm that the sample concentration is within the optimal range for your instrument.

Experimental Protocols

Protocol 1: Alditol Acetate Derivatization of this compound

This protocol describes the conversion of this compound to its volatile alditol acetate derivative for GC-MS analysis.

Materials:

  • This compound sample (and other monosaccharide standards)

  • Sodium borohydride (or sodium borodeuteride) solution (10 mg/mL in 1 M NH₄OH)

  • Glacial acetic acid

  • Acetic anhydride (B1165640)

  • 1-methylimidazole

  • Dichloromethane

  • Deionized water

  • Nitrogen gas supply

  • Heating block or water bath

Procedure:

  • Reduction to Alditol:

    • Dissolve approximately 1-5 mg of the carbohydrate sample in 0.5 mL of deionized water in a screw-cap reaction vial.

    • Add 0.5 mL of the sodium borohydride solution.

    • Incubate at 40°C for 90 minutes.

    • To stop the reaction, add 0.1 mL of glacial acetic acid.

  • Acetylation:

    • Evaporate the sample to dryness under a stream of nitrogen at 40°C.

    • Add 0.5 mL of acetic anhydride and 0.05 mL of 1-methylimidazole.

    • Vortex the vial to ensure thorough mixing.

    • Incubate at room temperature for 10 minutes.

  • Extraction:

    • Add 1 mL of deionized water to the reaction vial and vortex.

    • Add 0.5 mL of dichloromethane, vortex, and centrifuge to separate the layers.

    • Carefully transfer the lower organic layer (containing the alditol acetates) to a clean vial for GC-MS analysis.

Data Presentation

Table 1: Expected Primary Fragment Ions in EI-MS of 6-deoxyhexose Alditol Acetates

m/zInterpretationPotential for Isomer Differentiation
43Acetyl group fragmentLow - common to all acetylated compounds.
73Fragment from cleavage between C4 and C5Moderate - relative intensity may vary with stereochemistry.
115Fragment from cleavage between C3 and C4Moderate - relative intensity may vary with stereochemistry.
145Fragment from cleavage between C2 and C3Moderate - relative intensity may vary with stereochemistry.
217Fragment from cleavage between C1 and C2Moderate - relative intensity may vary with stereochemistry.
289Fragment from loss of an acetoxy groupLow - common fragmentation pathway.

Note: The relative abundance of these ions can be influenced by the stereochemistry of the hydroxyl groups, offering a potential, albeit subtle, basis for distinguishing between isomers like this compound, 6-deoxy-L-fucose, and 6-deoxy-L-rhamnose.

Visualization

Troubleshooting_Workflow start Ambiguous Fragmentation of this compound check_separation Are isomeric peaks separated on GC? start->check_separation optimize_gc Optimize GC Method: - Slower temperature ramp - Isothermal hold - Change column check_separation->optimize_gc No check_ms Is the MS spectrum still ambiguous? check_separation->check_ms Yes optimize_gc->check_separation separation_no No separation_yes Yes solution_found Problem Resolved check_ms->solution_found No derivatization Consider Advanced Derivatization or Alternative MS Techniques (e.g., CI, MS/MS) check_ms->derivatization Yes ms_yes Yes ms_no No deuterium_labeling Use Sodium Borodeuteride for Reduction Step derivatization->deuterium_labeling deuterium_labeling->solution_found

Caption: A troubleshooting workflow for resolving ambiguous mass spectrometry data for this compound.

Fragmentation_Pathway molecule This compound Alditol Acetate (Molecular Ion) fragmentation Electron Ionization (EI) Fragmentation molecule->fragmentation cleavage1 Cleavage between C1-C2 fragmentation->cleavage1 cleavage2 Cleavage between C2-C3 fragmentation->cleavage2 cleavage3 Cleavage between C3-C4 fragmentation->cleavage3 cleavage4 Cleavage between C4-C5 fragmentation->cleavage4 ion1 Fragment Ion (e.g., m/z 217) cleavage1->ion1 ion2 Fragment Ion (e.g., m/z 145) cleavage2->ion2 ion3 Fragment Ion (e.g., m/z 115) cleavage3->ion3 ion4 Fragment Ion (e.g., m/z 73) cleavage4->ion4

Caption: A simplified diagram of the primary fragmentation pathways for 6-deoxyhexose alditol acetates.

References

Technical Support Center: Enhancing the Stability of 6-Deoxy-L-talose Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 6-deoxy-L-talose precursors.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and handling of this compound precursors.

ProblemPotential CauseRecommended Solution
Low Yield of dTDP-6-deoxy-L-talose in Enzymatic Synthesis Suboptimal Enzyme Activity: Enzymes (RmlA, RmlB, RmlC, Tll/Tal) may be inactive or operating at suboptimal conditions.- Verify Enzyme Activity: Use a standard assay to confirm the activity of each enzyme before setting up the reaction. - Optimize Reaction Conditions: Ensure optimal pH, temperature, and buffer components for each enzyme. Most enzymes in this pathway function well around pH 7.5-8.0 and at temperatures between 25-37°C. - Cofactor Availability: Ensure adequate concentrations of essential cofactors like NAD+/NADH or NADP+/NADPH. Consider implementing a cofactor regeneration system.
Precursor Instability: The intermediate, dTDP-4-keto-6-deoxy-L-mannose, is known to be unstable.- Minimize Reaction Time: Monitor the reaction progress closely using HPLC and stop the reaction once the maximum yield of the desired product is reached to prevent degradation. - Temperature Control: Maintain the reaction at the optimal temperature; avoid excessive heat.
Feedback Inhibition: The final product, dTDP-6-deoxy-L-talose, may inhibit the activity of the initial enzymes in the pathway.- In situ Product Removal: If possible, consider strategies to remove the product as it is formed to drive the reaction forward.
Degradation of Precursors During Purification and Storage Hydrolysis of Nucleotide-Sugar Bond: The pyrophosphate linkage in dTDP-sugars is susceptible to acid-catalyzed hydrolysis.- Maintain Neutral to Slightly Basic pH: Use buffers in the pH range of 7.0-8.5 during purification and for storage. Avoid acidic conditions. - Low Temperature Storage: Store purified precursors at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Enzymatic Degradation: Contaminating phosphatases or pyrophosphatases from the expression host can degrade the precursors.- Thorough Enzyme Purification: Ensure that the enzymes used in the synthesis are highly purified to remove any contaminating nucleotidases. - Use of Inhibitors: In some cases, the addition of specific phosphatase inhibitors may be considered, but their compatibility with downstream applications must be verified.
Side Product Formation in Chemical Synthesis Over-reaction or Lack of Selectivity: Use of harsh reagents can lead to the formation of undesired byproducts.- Milder Reagents: Employ milder and more selective reagents for steps like chlorination (e.g., Appel reaction conditions) to avoid non-specific reactions. - Protecting Group Strategy: Utilize an appropriate protecting group strategy to mask reactive hydroxyl groups and direct the reaction to the desired position. The choice of protecting groups can significantly impact the stability and reactivity of the intermediates.
Anomerization: The anomeric configuration of the sugar can change under certain reaction conditions.- Control of Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of reagents to minimize anomerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary precursors for the synthesis of this compound?

A1: The primary precursors for this compound synthesis are typically activated nucleotide sugars in enzymatic pathways or protected monosaccharides in chemical synthesis. In enzymatic synthesis, the common starting material is dTDP-D-glucose, which is converted through a series of enzymatic steps to dTDP-6-deoxy-L-talose.[1][2] An alternative enzymatic route involves the epimerization of dTDP-L-rhamnose.[1] For chemical synthesis, L-rhamnose is a common and inexpensive starting material.[3]

Q2: What are the key enzymes involved in the enzymatic synthesis of dTDP-6-deoxy-L-talose?

A2: The biosynthesis of dTDP-6-deoxy-L-talose from dTDP-D-glucose typically involves a four-step enzymatic cascade:

  • dTDP-D-glucose 4,6-dehydratase (RmlB): Catalyzes the formation of dTDP-4-keto-6-deoxy-D-glucose.

  • dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC): Converts the intermediate to dTDP-4-keto-6-deoxy-L-mannose.

  • dTDP-6-deoxy-L-lyxo-4-hexulose reductase (Tll or Tal): Reduces the keto group at the C4 position to yield dTDP-6-deoxy-L-talose.[1]

Q3: What makes the precursors of this compound unstable?

A3: The instability of this compound precursors, particularly the activated nucleotide sugar intermediates, is a significant challenge. The intermediate dTDP-4-keto-6-deoxy-L-mannose is known to be particularly labile.[4] The activated nucleotide-sugar form, dTDP-L-Pne, which is structurally related to dTDP-6-deoxy-L-talose, has been described as "very unstable".[1] This instability is often due to the susceptibility of the pyrophosphate bond to hydrolysis, especially under acidic conditions, and the reactive nature of the keto-group in the intermediate.

Q4: How can I monitor the stability of my this compound precursors?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used technique for monitoring the integrity and purity of nucleotide sugars. Anion-exchange or reverse-phase ion-pairing chromatography coupled with UV detection (at 262 nm for the thymine (B56734) base) can effectively separate the desired precursor from its degradation products.[4][5]

Q5: What are the optimal storage conditions for purified dTDP-6-deoxy-L-talose?

A5: To ensure long-term stability, purified dTDP-6-deoxy-L-talose should be stored at low temperatures, ideally at -80°C. It is also recommended to store it in a slightly basic buffer (pH 7.5-8.0) and in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q6: In chemical synthesis, what are the common side reactions to be aware of?

A6: In the chemical synthesis of this compound and its precursors, several side reactions can occur. These include the formation of dichlorinated products if aggressive chlorinating agents are used, and the formation of anhydro derivatives under basic or high-temperature conditions. Incomplete reactions and the presence of byproducts from reagents, such as triphenylphosphine (B44618) oxide in the Appel reaction, are also common challenges that require careful optimization of reaction conditions and purification strategies.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of dTDP-6-deoxy-L-talose

This protocol outlines a general procedure for the one-pot enzymatic synthesis of dTDP-6-deoxy-L-talose from dTDP-D-glucose.

Materials:

  • Purified enzymes: RmlB, RmlC, and Tll (or Tal)

  • dTDP-D-glucose

  • NADPH

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

  • HPLC system for reaction monitoring

Procedure:

  • Prepare a reaction mixture containing dTDP-D-glucose (e.g., 1-5 mM) and NADPH (e.g., 1.5 equivalents) in the reaction buffer.

  • Add the purified enzymes RmlB, RmlC, and Tll to the reaction mixture. The optimal concentration of each enzyme should be determined empirically.

  • Incubate the reaction at the optimal temperature for the enzymes (typically 25-37°C).

  • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

  • Once the reaction has reached completion (or maximum conversion), terminate the reaction by heat inactivation of the enzymes (e.g., heating at 80°C for 10 minutes) or by adding an organic solvent like ethanol.

  • Centrifuge the reaction mixture to remove precipitated proteins.

  • The supernatant containing dTDP-6-deoxy-L-talose can then be purified using anion-exchange chromatography.

Protocol 2: HPLC Analysis of dTDP-6-deoxy-L-talose Stability

This protocol provides a method for quantifying the degradation of dTDP-6-deoxy-L-talose under different conditions.

Materials:

  • Purified dTDP-6-deoxy-L-talose

  • Buffers at various pH values (e.g., pH 4, 7, 9)

  • Incubators or water baths at different temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC system with a suitable column (e.g., C18 reverse-phase or anion-exchange) and UV detector.

Procedure:

  • Prepare solutions of dTDP-6-deoxy-L-talose at a known concentration in the different pH buffers.

  • Incubate the solutions at the desired temperatures.

  • At specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample.

  • Immediately analyze the aliquots by HPLC to quantify the remaining amount of intact dTDP-6-deoxy-L-talose.

  • The degradation rate can be determined by plotting the concentration of dTDP-6-deoxy-L-talose against time for each condition.

Visualizations

Enzymatic_Synthesis_of_dTDP_6_deoxy_L_talose cluster_synthesis Enzymatic Synthesis Pathway dTDP_Glc dTDP-D-glucose Intermediate1 dTDP-4-keto-6-deoxy-D-glucose dTDP_Glc->Intermediate1 RmlB Intermediate2 dTDP-4-keto-6-deoxy-L-mannose Intermediate1->Intermediate2 RmlC Product dTDP-6-deoxy-L-talose Intermediate2->Product Tll / Tal (NAD(P)H -> NAD(P)+) Precursor_Stability_Factors cluster_factors Factors Affecting Precursor Stability cluster_causes Causes of Instability cluster_solutions Stabilization Strategies Precursor dTDP-6-deoxy-L-talose Precursor Degradation Degradation Precursor->Degradation pH_extremes Acidic or Highly Basic pH pH_extremes->Degradation High_Temp Elevated Temperature High_Temp->Degradation Enzymatic_Contamination Phosphatases/ Pyrophosphatases Enzymatic_Contamination->Degradation Optimal_pH Maintain pH 7.0-8.5 Optimal_pH->Precursor Low_Temp Store at -20°C to -80°C Low_Temp->Precursor Purification Thorough Purification Purification->Precursor Troubleshooting_Workflow Start Low Yield or Degradation Observed Check_Enzyme Verify Enzyme Activity & Cofactors Start->Check_Enzyme Check_Conditions Optimize pH & Temperature Start->Check_Conditions Check_Purity Analyze Purity of Starting Materials Start->Check_Purity Monitor_Reaction Monitor Reaction Kinetics by HPLC Check_Enzyme->Monitor_Reaction Check_Conditions->Monitor_Reaction Check_Purity->Monitor_Reaction Purification_Strategy Review Purification & Storage Protocol Monitor_Reaction->Purification_Strategy Resolved Issue Resolved Purification_Strategy->Resolved

References

Technical Support Center: Optimization of Fermentation Conditions for 6-deoxy-L-talose Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for producing 6-deoxy-L-talose, a rare sugar with significant potential in various biomedical applications. This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway for this compound in recombinant E. coli?

A1: The biosynthesis of this compound in recombinant E. coli typically involves the heterologous expression of a set of genes that encode the necessary enzymes. The pathway starts from a common precursor, glucose-1-phosphate, and proceeds through the formation of an activated nucleotide sugar intermediate, dTDP-6-deoxy-L-talose. The key enzymatic steps are catalyzed by enzymes such as dTDP-glucose synthase (RmlA), dTDP-glucose 4,6-dehydratase (RmlB), dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC), and a crucial final step involving a reductase or epimerase that determines the final stereochemistry of the sugar.

Biosynthetic_Pathway_of_dTDP_6_deoxy_L_talose Glucose-1-Phosphate Glucose-1-Phosphate dTDP-D-glucose dTDP-D-glucose Glucose-1-Phosphate->dTDP-D-glucose RmlA dTTP dTTP dTTP->dTDP-D-glucose dTDP-4-keto-6-deoxy-D-glucose dTDP-4-keto-6-deoxy-D-glucose dTDP-D-glucose->dTDP-4-keto-6-deoxy-D-glucose RmlB dTDP-4-keto-6-deoxy-L-mannose dTDP-4-keto-6-deoxy-L-mannose dTDP-4-keto-6-deoxy-D-glucose->dTDP-4-keto-6-deoxy-L-mannose RmlC dTDP-6-deoxy-L-talose dTDP-6-deoxy-L-talose dTDP-4-keto-6-deoxy-L-mannose->dTDP-6-deoxy-L-talose Reductase/Epimerase

Fig. 1: Biosynthetic pathway of dTDP-6-deoxy-L-talose.

Q2: Which host strains of E. coli are suitable for producing this compound?

A2: E. coli strains commonly used for recombinant protein and metabolite production are generally suitable. Strains like E. coli BL21(DE3) and its derivatives are often preferred due to their robust growth characteristics and the ability to tightly control gene expression using the T7 promoter system. It may be beneficial to use strains with engineered metabolic pathways to enhance the precursor supply or to reduce the formation of byproducts.

Q3: What are the key fermentation parameters to optimize for maximizing this compound yield?

A3: The critical fermentation parameters that significantly influence the yield of this compound include:

  • Media Composition: The choice and concentration of carbon and nitrogen sources, as well as essential salts and trace elements, are crucial for cell growth and product formation.

  • pH: Maintaining an optimal pH range is vital for enzyme activity and overall cell physiology.

  • Temperature: Temperature affects both cell growth rate and the stability and activity of the biosynthetic enzymes.

  • Dissolved Oxygen (DO): Adequate oxygen supply is necessary for aerobic respiration and energy generation, but excessive levels can lead to oxidative stress.

  • Inducer Concentration: For inducible expression systems, the concentration of the inducer (e.g., IPTG) needs to be optimized to balance protein expression with metabolic burden.

  • Feeding Strategy (in fed-batch fermentation): The rate of substrate feeding is critical to avoid substrate inhibition and the accumulation of toxic byproducts.

Troubleshooting Guide

This guide addresses common problems encountered during the fermentation process for this compound production.

Troubleshooting_Guide cluster_start Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Product Yield Poor_Growth Poor Cell Growth (Low OD) Start->Poor_Growth Good_Growth_No_Product Good Cell Growth, but Low/No Product Start->Good_Growth_No_Product Product_Degradation Product Degradation Start->Product_Degradation Optimize_Media Optimize Media (Carbon/Nitrogen Source, Trace Elements) Poor_Growth->Optimize_Media Check_Inoculum Check Inoculum Quality Poor_Growth->Check_Inoculum Adjust_Conditions Adjust pH, Temperature, DO Poor_Growth->Adjust_Conditions Verify_Expression Verify Protein Expression (SDS-PAGE) Good_Growth_No_Product->Verify_Expression Check_Enzyme_Activity Check Enzyme Activity Good_Growth_No_Product->Check_Enzyme_Activity Optimize_Induction Optimize Inducer Concentration and Timing Good_Growth_No_Product->Optimize_Induction Analyze_Byproducts Analyze for Inhibitory Byproducts (HPLC) Good_Growth_No_Product->Analyze_Byproducts Modify_Feeding Modify Fed-Batch Strategy Good_Growth_No_Product->Modify_Feeding Check_Sample_Stability Assess Product Stability in Broth Product_Degradation->Check_Sample_Stability Optimize_Harvest_Time Optimize Harvest Time Product_Degradation->Optimize_Harvest_Time

Fig. 2: Troubleshooting decision tree for low this compound yield.
Problem Possible Cause Recommended Action
Low Cell Density (OD) Suboptimal media compositionScreen different carbon and nitrogen sources. Ensure essential minerals and vitamins are present.
Inoculum quality is poorUse a fresh, healthy seed culture. Optimize seed culture conditions.
Suboptimal physical parametersOptimize pH, temperature, and dissolved oxygen levels for your specific strain.
Good Cell Growth, but Low Product Yield Inefficient protein expressionVerify the expression of all biosynthetic enzymes via SDS-PAGE or Western blot.
Low enzyme activityPerform in vitro assays to confirm the activity of key enzymes.
Suboptimal induction conditionsOptimize inducer concentration and the timing of induction relative to cell growth.
Accumulation of inhibitory byproductsAnalyze the fermentation broth for potential inhibitory compounds like acetate (B1210297) using HPLC.
Metabolic burden on the hostReduce the expression levels by lowering inducer concentration or using a weaker promoter.
Product Degradation Instability of the product in the fermentation brothHarvest the cells at different time points to determine the optimal harvest time before degradation occurs.
Enzymatic degradationInvestigate if any native E. coli enzymes are degrading the product. Consider using knockout strains.

Data Presentation: Optimization of Fermentation Parameters

The following tables provide a template for organizing experimental data to determine optimal fermentation conditions. Disclaimer: The data presented in these tables are illustrative examples and should be replaced with actual experimental results.

Table 1: Effect of Media Composition on this compound Production (Batch Culture)

Medium TypeCarbon Source (g/L)Nitrogen Source (g/L)Final OD600This compound Titer (g/L)Yield (g/g glucose)
LBGlucose (10)Tryptone (10), Yeast Extract (5)4.50.80.08
M9 MinimalGlucose (20)(NH4)2SO4 (5)8.21.50.075
TBGlycerol (B35011) (10)Tryptone (24), Yeast Extract (12)12.52.10.21
Optimized MediumGlucose (20)Yeast Extract (15), Peptone (10)10.82.50.125

Table 2: Influence of pH and Temperature on this compound Production

pHTemperature (°C)Final OD600This compound Titer (g/L)
6.0309.51.8
6.53010.22.2
7.03010.82.5
7.53010.12.1
7.0258.92.0
7.03711.52.3

Table 3: Comparison of Batch vs. Fed-Batch Fermentation

Fermentation ModeFeeding StrategyFinal OD600This compound Titer (g/L)Volumetric Productivity (g/L/h)
Batch-10.82.50.10
Fed-BatchConstant Feed Rate45.212.80.27
Fed-BatchExponential Feed Rate60.518.50.38

Experimental Protocols

1. Inoculum Preparation

  • Streak the recombinant E. coli strain from a glycerol stock onto a Luria-Bertani (LB) agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.

  • Inoculate a single colony into 5 mL of LB broth with the selective antibiotic in a 50 mL falcon tube.

  • Incubate overnight at 37°C with shaking at 200 rpm.

  • Use this overnight culture to inoculate a larger volume of seed culture medium (e.g., 100 mL in a 500 mL flask) to an initial OD600 of 0.1.

  • Grow the seed culture at 37°C and 200 rpm until it reaches an OD600 of 2-3 (mid-exponential phase).

2. Batch Fermentation

  • Prepare the fermentation medium and sterilize it in the bioreactor.

  • Aseptically add sterile supplements (e.g., glucose, antibiotics, vitamins).

  • Calibrate and sterilize the pH and dissolved oxygen (DO) probes.

  • Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1.

  • Set the fermentation parameters (e.g., pH 7.0, temperature 30°C, agitation 400 rpm, aeration 1 vvm).

  • Maintain the pH using automated addition of acid (e.g., 2M HCl) and base (e.g., 2M NaOH).

  • Control the DO level by cascading agitation and/or aeration rate.

  • When the culture reaches the desired OD600 (e.g., 0.6-0.8), add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM).

  • Continue the fermentation for a predetermined period (e.g., 24-48 hours), taking samples periodically for analysis of OD600 and product concentration.

3. Fed-Batch Fermentation

  • Follow steps 1-7 of the batch fermentation protocol.

  • After the initial batch phase, initiate the feeding of a concentrated nutrient solution.

  • The feeding strategy can be a constant feed rate, a step-wise increase, or an exponential feed based on the estimated cell growth.

  • Monitor the glucose concentration in the bioreactor and adjust the feed rate to maintain it at a low, non-inhibitory level.

  • Induce the culture with the appropriate inducer at a suitable cell density.

  • Continue the fed-batch operation until the desired product titer is achieved or a process limitation is reached.

Experimental_Workflow Inoculum_Prep Inoculum Preparation Batch_Ferm Batch Fermentation (Initial Growth) Inoculum_Prep->Batch_Ferm Induction Induction of Gene Expression Batch_Ferm->Induction Fed_Batch Fed-Batch Phase (High-Density Culture) Induction->Fed_Batch Harvest Harvesting Fed_Batch->Harvest Analysis Product Analysis (HPLC, etc.) Harvest->Analysis

Fig. 3: General experimental workflow for this compound production.

minimizing by-product formation in 6-deoxy-L-talose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 6-deoxy-L-talose.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two main approaches for synthesizing this compound are enzymatic synthesis and chemical synthesis. Enzymatic methods often utilize L-rhamnose as a starting material and employ enzymes like L-rhamnose isomerase and epimerases. Chemical synthesis routes can also start from L-rhamnose or other precursors and involve a series of protection, oxidation, reduction, and deprotection steps.

Q2: What are the most common by-products observed in the enzymatic synthesis of this compound from L-rhamnose?

A2: In the enzymatic synthesis starting from L-rhamnose, the most common by-products are isomers of this compound. These include the starting material L-rhamnose (6-deoxy-L-mannose), L-rhamnulose (6-deoxy-L-fructose), and potentially other 6-deoxy-L-hexoses depending on the specificity of the enzymes used. For instance, some isomerases may catalyze the formation of 6-deoxy-L-psicose.[1]

Q3: What factors influence the yield and purity of this compound in enzymatic synthesis?

A3: Several factors can significantly impact the outcome of the enzymatic synthesis:

  • Enzyme Specificity and Activity: The choice of isomerase and epimerase is critical. Enzymes with high specificity for the desired conversions will minimize the formation of unwanted isomers.

  • Reaction Conditions: pH and temperature are crucial for optimal enzyme activity and stability. Deviations from the optimal ranges can lead to reduced yields and increased by-product formation.[2][3]

  • Substrate and Cofactor Concentrations: The concentrations of the starting material (e.g., L-rhamnose) and any necessary cofactors (e.g., NADPH) must be optimized.[3]

  • Reaction Time: The reaction equilibrium between the different isomers will determine the final product distribution. It is important to monitor the reaction over time to identify the optimal endpoint for maximizing the yield of this compound.

Q4: How can I monitor the progress of my this compound synthesis?

A4: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are effective methods for monitoring the reaction. HPLC with a refractive index detector (RID) can be used for quantitative analysis of the substrate, product, and by-products. TLC provides a rapid and qualitative assessment of the reaction progress.[4][5]

Troubleshooting Guides

Enzymatic Synthesis
Issue Potential Cause Recommended Solution
Low yield of this compound and high residual L-rhamnose 1. Suboptimal enzyme activity: The L-rhamnose isomerase may not be functioning efficiently. 2. Reaction has not reached equilibrium: Insufficient reaction time. 3. Enzyme inhibition: Presence of inhibitors in the reaction mixture.1. Verify the activity of the enzyme. Optimize pH and temperature for the specific isomerase used.[2][3] 2. Monitor the reaction over a longer period to determine the time required to reach equilibrium. 3. Ensure the purity of all reagents and consider adding a chelating agent like EDTA if metal ion inhibition is suspected.
High concentration of L-rhamnulose by-product The epimerization step to this compound is inefficient.1. Check the activity of the epimerase. 2. Optimize the reaction conditions (pH, temperature) for the epimerase. 3. Increase the concentration of the epimerase relative to the isomerase.
Presence of multiple unidentified sugar by-products The isomerase or epimerase has broad substrate specificity, leading to the formation of other 6-deoxyhexoses.[6]1. Use enzymes with higher substrate specificity if available. 2. Adjust reaction conditions to favor the desired reaction pathway. Sometimes, a lower temperature can increase specificity. 3. Implement a purification strategy, such as chromatography, to isolate the desired product.
Low overall conversion of starting material 1. Incorrect buffer or pH. 2. Enzyme denaturation. 3. Insufficient cofactor (if required). 1. Ensure the buffer system is appropriate and the pH is at the optimum for all enzymes in the cascade. 2. Check the storage conditions and age of the enzymes. Avoid repeated freeze-thaw cycles. 3. Ensure the cofactor regeneration system is efficient if using a reductase that requires NADPH or NADH.[3]
Chemical Synthesis
Issue Potential Cause Recommended Solution
Formation of diastereomers Incomplete stereoselectivity in the reduction or epimerization steps.1. Optimize the choice of reducing agent and reaction conditions (temperature, solvent) to enhance stereoselectivity. 2. Consider using chiral catalysts or auxiliaries to direct the stereochemical outcome.
Incomplete reaction or low yield 1. Inefficient protecting group strategy. 2. Poor reactivity of reagents. 3. Decomposition of intermediates. 1. Select protecting groups that are stable under the reaction conditions and can be removed with high yield. 2. Use fresh, high-purity reagents. 3. Monitor the reaction closely and purify intermediates if they are unstable.
Difficult purification The product has similar polarity to by-products or residual reagents.1. Employ high-resolution chromatographic techniques such as flash column chromatography with an optimized solvent system. 2. Consider derivatizing the product to alter its polarity for easier separation.

Quantitative Data Summary

Table 1: Influence of pH and Temperature on a Thermotolerant L-rhamnose Isomerase Variant

ParameterConditionRelative Activity (%)
pH 5.0~60
6.0~80
7.0100
8.0~90
9.0~70
Temperature (°C) 50~40
60~70
70100
80~85
90~60
Data is illustrative and based on trends reported for a novel thermotolerant L-rhamnose isomerase. Actual values may vary depending on the specific enzyme and assay conditions.[2]

Table 2: Product Distribution in Enzymatic Synthesis of 6-deoxy-L-psicose from L-rhamnose

CompoundPercentage at Equilibrium
L-rhamnose55%
L-rhamnulose35%
6-deoxy-L-psicose15%
This table illustrates a potential equilibrium mixture in a related 6-deoxyhexose synthesis, highlighting the challenge of driving the reaction to the desired product.[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of dTDP-6-deoxy-L-talose

This protocol describes a one-pot, four-enzyme synthesis of dTDP-L-rhamnose, which can be adapted for dTDP-6-deoxy-L-talose by using a different reductase in the final step.[7]

Materials:

  • α-D-glucose-1-phosphate

  • dTTP (deoxythymidine triphosphate)

  • NADPH

  • RmlA (glucose-1-phosphate thymidylyltransferase)

  • RmlB (dTDP-D-glucose 4,6-dehydratase)

  • RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase)

  • Tll (dTDP-6-deoxy-L-lyxo-4-hexulose reductase) - for this compound synthesis

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.5)

  • HPLC system with an anion-exchange or reverse-phase column

Procedure:

  • Prepare a reaction mixture containing:

    • 50 mM Tris-HCl, pH 8.5

    • 2 mM α-D-glucose-1-phosphate

    • 2.5 mM dTTP

    • 3 mM NADPH

    • 5 mM MgCl₂

    • Optimized concentrations of RmlA, RmlB, RmlC, and Tll enzymes.

  • Incubate the reaction mixture at 30°C.[3]

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour) and analyzing them by HPLC.

  • The formation of dTDP-6-deoxy-L-talose can be detected by its characteristic retention time and confirmed by mass spectrometry.

  • Once the reaction has reached the desired conversion, terminate the reaction by heating the mixture to 95°C for 5 minutes to denature the enzymes.

  • Centrifuge the mixture to pellet the denatured proteins.

  • The supernatant containing dTDP-6-deoxy-L-talose can be purified using anion-exchange chromatography.

Protocol 2: Purification of this compound from Isomer Mixtures

This protocol outlines a general strategy for purifying this compound from a mixture of isomers using column chromatography.

Materials:

  • Crude reaction mixture containing this compound and other isomers.

  • Silica gel or a suitable resin for column chromatography (e.g., Bio-Gel P-2).[8]

  • Elution solvent system (e.g., a gradient of acetonitrile/water or butanol/ethanol/water).

  • Fractions collector.

  • TLC plates and developing chamber.

  • Visualization reagent for sugars (e.g., p-anisaldehyde solution).

Procedure:

  • Concentrate the crude reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of the initial elution solvent.

  • Load the sample onto a pre-equilibrated chromatography column.

  • Elute the sugars using a carefully selected solvent system. A gradient elution may be necessary to separate isomers with similar polarities.

  • Collect fractions and monitor the separation using TLC.

  • Spot a small amount of each fraction onto a TLC plate alongside standards of the expected sugars (if available).

  • Develop the TLC plate in an appropriate solvent system.

  • Visualize the spots using a sugar-staining reagent.

  • Pool the fractions containing the pure this compound.

  • Evaporate the solvent to obtain the purified product.

  • Confirm the purity and identity of the final product using HPLC, NMR, and mass spectrometry.

Visualizations

Enzymatic_Synthesis_Workflow cluster_synthesis One-Pot Enzymatic Synthesis cluster_purification Purification Start L-Rhamnose Isomerization L-Rhamnose Isomerase Start->Isomerization Isomerization Intermediate_1 L-Rhamnulose Isomerization->Intermediate_1 Epimerization Epimerase Intermediate_1->Epimerization Epimerization Product This compound Epimerization->Product Crude_Mixture Crude Reaction Mixture Product->Crude_Mixture Chromatography Column Chromatography Crude_Mixture->Chromatography Analysis Fraction Analysis (TLC/HPLC) Chromatography->Analysis Pure_Product Pure this compound Analysis->Pure_Product

Caption: Workflow for enzymatic synthesis and purification of this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound? Check_Enzyme Verify Enzyme Activity and Concentration Start->Check_Enzyme Is enzyme activity the issue? Check_Conditions Optimize pH, Temperature, and Reaction Time Start->Check_Conditions Are reaction conditions optimal? Check_Purity Analyze for By-products (HPLC/TLC) Start->Check_Purity Are by-products the main problem? Solution_Enzyme Use fresh enzyme or increase concentration Check_Enzyme->Solution_Enzyme Solution_Conditions Adjust conditions based on enzyme specifications Check_Conditions->Solution_Conditions Solution_Purity Optimize purification or use more specific enzymes Check_Purity->Solution_Purity

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 6-deoxy-L-talose and L-rhamnose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two closely related deoxy sugars, 6-deoxy-L-talose and L-rhamnose. While both are integral components of bacterial cell structures, the extent of research into their specific biological effects differs significantly. This document summarizes the current understanding of their roles, presents available quantitative data, and provides detailed experimental protocols to facilitate further research and direct comparison.

Overview of this compound and L-rhamnose

This compound and L-rhamnose (6-deoxy-L-mannose) are L-enantiomers of 6-deoxyhexoses, playing crucial roles in the composition of bacterial cell walls, particularly in the lipopolysaccharide (LPS) of Gram-negative bacteria.[1][2][3] Their presence in these structures is vital for bacterial survival, pathogenicity, and interaction with the host immune system.[1][4] Notably, the biosynthetic pathways for these sugars are absent in humans, making the enzymes involved attractive targets for novel antimicrobial therapies.[2][4]

L-rhamnose is the more extensively studied of the two sugars. It is found not only in bacteria but also in plants.[2] Research has indicated a range of biological activities for L-rhamnose, including immunomodulatory, anti-inflammatory, and antioxidant properties.[5] Furthermore, it has been investigated for its potential in modulating biofilm formation and as a prebiotic.[5][6]

This compound , on the other hand, is a rarer sugar.[7] Its known biological significance is primarily confined to its role as a structural component of bacterial cell walls and its contribution to the virulence of certain pathogenic bacteria.[1] The presence of this compound in bacterial LPS can trigger a host immune response.[7] However, there is a notable lack of in-depth studies and quantitative data on its specific immunomodulatory or other biological effects.

Comparative Biological Activities

While direct comparative studies are scarce, the available data allows for a qualitative assessment of their differing biological roles.

Biological ActivityThis compoundL-rhamnose
Role in Bacteria A crucial component of LPS and cell wall glycans in some bacteria, contributing to structural integrity and virulence.[1][7]A common component of bacterial cell walls, capsules, and biofilms, essential for the viability and virulence of many pathogenic bacteria.[2][8]
Immunomodulation LPS containing this compound can trigger a host immune response.[7]Can suppress antibody responses when presented as a nanofibril.[5] Inhibits lipopolysaccharide-induced proliferation of murine splenocytes.[9] Exopolysaccharides rich in rhamnose can stimulate the immune system.
Anticancer Activity No direct data available.Unmodified L-rhamnose shows little to no cytotoxicity at concentrations up to 30 µM.[10][11] However, some L-rhamnose derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[12][13]
Antimicrobial Properties Investigated for its potential as a food preservative due to its antibacterial properties.Has been shown to inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.[5]
Other Activities Serves as a substrate for specific enzymes in nucleotide sugar metabolism.[7]Acts as a prebiotic, promoting the growth of beneficial gut bacteria.[5] Possesses anti-inflammatory and antioxidant activities.[5]

Quantitative Data Comparison

The available quantitative data on the biological activities of these two sugars is limited and asymmetric, with more information available for L-rhamnose and its derivatives.

Table 1: Cytotoxicity of L-rhamnose Derivatives Against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
α-L-rhamnoside (4)NCI-H460Non-small cell human lung cancer0.047
α-L-amicetoside (7)NCI-H460Non-small cell human lung cancer0.048
Rhamnospicamycin 2Human MyelomaMyeloma0.120
PR (rhamnosylated phloroglucinol)MDA-MB-231Breast Cancer890
RR (rhamnosylated resorcinol)MDA-MB-231Breast Cancer1670
4MUR (rhamnosylated 4-methylumbelliferone)MDA-MB-231Breast Cancer2400

Data sourced from multiple studies.[1][12][13]

Note: There is currently no publicly available quantitative data on the cytotoxic or other biological activities of this compound in a comparable format.

Biosynthetic Pathways

Both this compound and L-rhamnose are synthesized in bacteria from a common precursor, dTDP-D-glucose, via a series of enzymatic reactions. The pathways are highly conserved and represent potential targets for antimicrobial drug development.

dTDP-L-rhamnose Biosynthesis

The biosynthesis of dTDP-L-rhamnose is a four-step enzymatic pathway involving the Rml enzymes (A, B, C, and D).

G cluster_0 dTDP-L-rhamnose Biosynthesis dTDP-D-glucose dTDP-D-glucose dTDP-4-keto-6-deoxy-D-glucose dTDP-4-keto-6-deoxy-D-glucose dTDP-D-glucose->dTDP-4-keto-6-deoxy-D-glucose RmlA, RmlB dTDP-4-keto-6-deoxy-L-mannose dTDP-4-keto-6-deoxy-L-mannose dTDP-4-keto-6-deoxy-D-glucose->dTDP-4-keto-6-deoxy-L-mannose RmlC dTDP-L-rhamnose dTDP-L-rhamnose dTDP-4-keto-6-deoxy-L-mannose->dTDP-L-rhamnose RmlD G cluster_1 dTDP-6-deoxy-L-talose Biosynthesis dTDP-D-glucose dTDP-D-glucose dTDP-4-keto-6-deoxy-D-glucose dTDP-4-keto-6-deoxy-D-glucose dTDP-D-glucose->dTDP-4-keto-6-deoxy-D-glucose RmlA, RmlB dTDP-4-keto-6-deoxy-L-mannose dTDP-4-keto-6-deoxy-L-mannose dTDP-4-keto-6-deoxy-D-glucose->dTDP-4-keto-6-deoxy-L-mannose RmlC dTDP-6-deoxy-L-talose dTDP-6-deoxy-L-talose dTDP-4-keto-6-deoxy-L-mannose->dTDP-6-deoxy-L-talose Tll / Tal G A Prepare bacterial culture (e.g., E. coli) to mid-log phase C Inoculate 96-well plate with bacterial culture and test compounds A->C B Prepare serial dilutions of this compound and L-rhamnose B->C D Incubate at 37°C with shaking C->D E Measure optical density (OD600) at regular intervals D->E F Plot growth curves and determine minimum inhibitory concentration (MIC) E->F G A Isolate PBMCs from whole blood using density gradient centrifugation B Culture PBMCs in 96-well plates A->B C Treat cells with this compound, L-rhamnose, positive control (e.g., LPS), and negative control B->C D Incubate for 24-48 hours at 37°C, 5% CO2 C->D E Collect cell culture supernatants D->E F Measure cytokine levels (e.g., TNF-α, IL-6, IL-10) using ELISA or multiplex bead array E->F G A Harvest bacterial cells by centrifugation B Perform hot phenol-water extraction to isolate LPS A->B C Purify the extracted LPS B->C D Hydrolyze the purified LPS to release monosaccharides C->D E Derivatize the monosaccharides D->E F Analyze the derivatized monosaccharides by GC-MS or HPAEC-PAD E->F

References

A Comparative Guide to the Structural Differences Between 6-deoxy-L-talose and 6-deoxy-D-talose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural properties of 6-deoxy-L-talose and 6-deoxy-D-talose. As enantiomers, these rare monosaccharides share identical physical and chemical properties, with the exception of their interaction with plane-polarized light. This fundamental difference and the subtle nuances in their biological recognition and synthesis are critical for researchers in glycobiology, microbiology, and drug development.

Core Structural Relationship: Enantiomers

This compound and 6-deoxy-D-talose are stereoisomers that are non-superimposable mirror images of each other. This enantiomeric relationship dictates that they have the same molecular formula (C₆H₁₂O₅) and molecular weight (164.16 g/mol ). Their identical connectivity means that spectroscopic data such as Nuclear Magnetic Resonance (NMR) will show the same chemical shifts and coupling constants. However, their chiroptical properties, specifically their optical rotation, will be equal in magnitude but opposite in direction.

The structural relationship can be visualized as a mirror image, where all stereocenters are inverted.

Caption: Enantiomeric relationship of this compound and 6-deoxy-D-talose.

Comparative Physicochemical and Spectroscopic Data

PropertyThis compound6-deoxy-D-talose
Molecular Formula C₆H₁₂O₅C₆H₁₂O₅
Molecular Weight 164.16 g/mol 164.16 g/mol
IUPAC Name (cyclic) (3R,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol[1](3S,4S,5R,6R)-6-methyloxane-2,3,4,5-tetrol[2]
Optical Rotation Expected to be levorotatory (-)Expected to be dextrorotatory (+)

Note: Specific optical rotation values for the 6-deoxy forms are not consistently reported. The signs are inferred from the D/L nomenclature.

Biological Significance and Synthesis

Both this compound and 6-deoxy-D-talose are found in the lipopolysaccharides (LPS) of various bacteria, where they play a role in the antigenicity and structural integrity of the bacterial cell wall.[3][4] Their biosynthesis is of significant interest as it involves specific enzymatic pathways that create these unique deoxy sugars from more common precursors.

The biosynthesis of GDP-6-deoxy-D-talose, for example, has been characterized and involves the enzymatic reduction of a keto-sugar intermediate.[5] Similarly, the synthesis of dTDP-6-deoxy-L-talose is part of the biosynthetic pathways for 6-deoxyhexoses in bacteria.[6][7] The enzymes involved in these pathways are highly stereospecific, producing either the D- or L-enantiomer.

The chemical synthesis of these molecules is also a subject of research, often starting from more readily available sugars and involving multiple steps of protection, deprotection, and stereochemical inversion.[8][9][10]

Experimental Protocols for Differentiation

The primary method for distinguishing between this compound and 6-deoxy-D-talose is polarimetry, which measures the optical rotation of a solution. While their NMR and mass spectra are identical, these techniques are crucial for confirming the overall structure and purity of the sample.

Experimental Workflow for Analysis

G cluster_sample Sample Preparation cluster_analysis Structural Analysis cluster_results Data Interpretation Sample Monosaccharide Sample NMR NMR Spectroscopy (1H & 13C) Sample->NMR MS Mass Spectrometry Sample->MS Polarimetry Polarimetry Sample->Polarimetry Structure Confirm Connectivity and Purity NMR->Structure MS->Structure Enantiomer Determine Enantiomer (D or L) Polarimetry->Enantiomer

Caption: Workflow for the structural analysis and differentiation of 6-deoxy-talose enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the covalent structure and purity of the 6-deoxytalose sample.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified monosaccharide in 0.5 mL of deuterium (B1214612) oxide (D₂O).

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Parameters: 16-32 scans, relaxation delay of 2 seconds, spectral width of 12 ppm.

    • Water suppression techniques (e.g., presaturation) should be employed.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200 ppm.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Compare the chemical shifts and coupling constants to literature values for talose and other 6-deoxyhexoses to confirm the talose configuration and the presence of the C6-methyl group. The spectra for the L- and D-isomers will be identical.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the 6-deoxytalose sample.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol/water).

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometer.

  • Acquisition:

    • For ESI-MS, infuse the sample solution into the ion source. Acquire spectra in both positive and negative ion modes.

    • For MALDI-TOF, co-crystallize the sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a target plate and acquire the spectrum.

  • Data Analysis:

    • Look for the [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions to confirm the molecular weight of 164.16 g/mol . The mass spectra for the L- and D-isomers will be identical.

Polarimetry

Objective: To determine the specific rotation and thereby differentiate between the L- and D-enantiomers.

Methodology:

  • Sample Preparation: Accurately weigh a sample of the dried monosaccharide (e.g., 10-100 mg) and dissolve it in a precise volume of distilled water (e.g., 1.0 or 10.0 mL) in a volumetric flask.

  • Instrumentation: A polarimeter with a sodium lamp (D-line, 589 nm) and a temperature-controlled sample cell (typically 1 dm in length).

  • Measurement:

    • Calibrate the instrument with a blank (distilled water).

    • Fill the sample cell with the prepared solution, ensuring no air bubbles are in the light path.

    • Record the observed rotation (α) at a constant temperature (e.g., 20°C or 25°C).

  • Data Analysis:

    • Calculate the specific rotation [α] using the formula: [α] = α / (c × l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.

    • A positive value indicates the D-enantiomer (dextrorotatory), while a negative value indicates the L-enantiomer (levorotatory).

References

Validating 6-deoxy-L-talose as a Specific Bacterial Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the quest for rapid and precise diagnostics for bacterial infections, the focus has increasingly shifted towards identifying unique molecular signatures specific to certain pathogens. One such promising candidate is 6-deoxy-L-talose, a rare sugar. This monosaccharide is not typically found in mammals but is a constituent of the cell wall or lipopolysaccharides (LPS) of specific bacterial strains, making it an attractive biomarker for targeted diagnostics and therapeutic development.[1][2] Its presence can indicate an infection with a particular bacterium, potentially guiding treatment decisions long before conventional culture results are available.

This guide provides a comprehensive comparison of this compound with other biomarkers, supported by experimental data and detailed protocols for its validation.

The Foundation of Specificity: Biosynthesis of this compound

The specificity of this compound as a biomarker is rooted in its unique biosynthetic pathway. Bacteria synthesize this sugar in its activated nucleotide form, dTDP-6-deoxy-L-talose, from the common precursor dTDP-D-glucose.[3][4] This multi-step enzymatic process is shared in its initial stages with the synthesis of a more common 6-deoxysugar, L-rhamnose.

The pathway involves four key enzymes:

  • RmlA (Glucose-1-phosphate thymidylyltransferase): Initiates the pathway.

  • RmlB (dTDP-D-glucose 4,6-dehydratase): Catalyzes the second step.

  • RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): The third enzyme in the sequence.

  • Tll (dTDP-6-deoxy-L-lyxo-4-hexulose reductase): This final enzyme stereospecifically reduces the intermediate to form dTDP-6-deoxy-L-talose.[3][4]

Crucially, the enzyme Tll is the key determinant for the production of this compound. While the RmlA, RmlB, and RmlC enzymes are also used in the synthesis of dTDP-L-rhamnose, the presence of the tll gene and its corresponding enzyme dictates the formation of this compound, thereby conferring its high specificity to the strains that possess this genetic machinery.[4] This makes both the sugar itself and the tll gene potential biomarkers.

This sugar has been identified as a component of the O-antigen in the LPS of Gram-negative bacteria like Actinobacillus actinomycetemcomitans (serotype c) and has been found in Gram-positive bacteria such as Kitasatospora kifunensis.[1][3][4]

G cluster_pathway Biosynthesis of dTDP-6-deoxy-L-talose cluster_rhamnose G1P α-D-Glucose-1-Phosphate + dTTP dTDP_Glc dTDP-D-Glucose G1P->dTDP_Glc RmlA dTDP_Keto_Glc dTDP-4-keto-6-deoxy-D-glucose dTDP_Glc->dTDP_Keto_Glc RmlB dTDP_Keto_Man dTDP-4-keto-6-deoxy-L-mannose dTDP_Keto_Glc->dTDP_Keto_Man RmlC dTDP_Tal dTDP-6-deoxy-L-talose dTDP_Keto_Man->dTDP_Tal Tll (Specific Reductase) dTDP_Rha dTDP-L-rhamnose dTDP_Keto_Man_alt->dTDP_Rha RmlD (Alternative Reductase)

Biosynthesis of dTDP-6-deoxy-L-talose.

Comparative Analysis of Biomarkers

The utility of this compound as a biomarker is best understood when compared against other alternatives. These alternatives range from general indicators of inflammation to other specific molecular markers.

Comparison with General Inflammatory Biomarkers

Markers like C-reactive protein (CRP), procalcitonin (B1506340) (PCT), and various interleukins (e.g., IL-6) are commonly used in clinical settings to detect infection and inflammation.[5][6] However, they are part of the host's immune response and are not specific to the causative pathogen. Their levels can be elevated due to various infectious and non-infectious conditions, limiting their diagnostic precision.

BiomarkerTypeSpecificityAdvantagesDisadvantages
This compound Bacterial ComponentHigh (Strain-specific)Direct detection of pathogen component; High specificity.Present in only a limited number of bacterial strains.
Procalcitonin (PCT) Host Response (Peptide)Low (Bacterial vs. Viral/Fungal)Differentiates bacterial from non-bacterial inflammation.Non-specific for bacterial type; Can be elevated in non-infectious states.[7]
C-Reactive Protein (CRP) Host Response (Protein)Very Low (General Inflammation)Widely available; Good for monitoring inflammation.Highly non-specific; Lags behind onset of inflammation.[7]
Interleukin-6 (IL-6) Host Response (Cytokine)Low (Bacterial vs. Fungal)Rises very early in infection.Short half-life; Non-specific for pathogen type.[5][6]
Comparison with Other Molecular and Metabolomic Biomarkers

More specific alternatives include other unique bacterial sugars, genetic markers, or entire metabolic profiles.

BiomarkerTypeBasis of SpecificityDetection Methods
This compound Rare SugarPresence of specific biosynthetic enzyme (tll).GC-MS, NMR, Antibody-based assays.[1][2]
L-rhamnose Common 6-deoxysugarDifferent final biosynthetic enzyme (rmlD).GC-MS, NMR.[8]
Serotype-specific genes Genetic MarkerUnique DNA sequences in O-antigen gene clusters.PCR, DNA sequencing.[3]
Metabolite Profile MetabolomicsUnique metabolic footprint of a bacterial species.NMR, Mass Spectrometry.[9]

Experimental Validation Workflow

Validating this compound as a biomarker involves a multi-step process, beginning with the identification of the genetic basis for its production and culminating in the direct detection of the molecule from bacterial samples.

G cluster_workflow Experimental Workflow for Biomarker Validation start Bacterial Culture (e.g., A. actinomycetemcomitans) dna_extraction Genomic DNA Extraction start->dna_extraction lps_extraction LPS/Cell Wall Extraction start->lps_extraction pcr PCR Amplification of tll gene dna_extraction->pcr result_gene tll Gene Present pcr->result_gene hydrolysis Acid Hydrolysis lps_extraction->hydrolysis derivatization Monosaccharide Derivatization hydrolysis->derivatization gcms GC-MS Analysis derivatization->gcms result_sugar This compound Detected gcms->result_sugar

Workflow for validating this compound.

Experimental Protocols

Protocol 1: PCR-based Detection of the tll Gene

This protocol outlines the steps to amplify the dTDP-6-deoxy-L-lyxo-4-hexulose reductase (tll) gene from bacterial genomic DNA.

  • Genomic DNA Extraction:

    • Culture the target bacterial strain overnight in an appropriate liquid medium.

    • Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes).

    • Extract genomic DNA using a commercial bacterial DNA extraction kit, following the manufacturer's instructions.

    • Assess DNA quality and concentration using a spectrophotometer.

  • Primer Design:

    • Design forward and reverse primers specific to a conserved region of the tll gene. Primers should be 18-25 bp long with a GC content of 40-60%.

  • PCR Amplification:

    • Prepare a PCR master mix in a 25 µL reaction volume:

      • 5 µL of 5x PCR Buffer

      • 0.5 µL of 10 mM dNTPs

      • 1 µL of Forward Primer (10 µM)

      • 1 µL of Reverse Primer (10 µM)

      • 0.25 µL of Taq DNA Polymerase

      • 1 µL of Genomic DNA (approx. 50 ng)

      • 16.25 µL of Nuclease-free water

    • Use the following thermal cycling conditions (adjust annealing temperature based on primers):

      • Initial Denaturation: 95°C for 5 minutes

      • 30 Cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-60°C for 30 seconds

        • Extension: 72°C for 1 minute/kb

      • Final Extension: 72°C for 7 minutes

  • Analysis:

    • Analyze the PCR product by running 10 µL on a 1.5% agarose (B213101) gel.

    • Visualize the band of the expected size under UV light to confirm the presence of the tll gene.

Protocol 2: Detection of this compound by GC-MS

This protocol describes the analysis of the monosaccharide composition of bacterial LPS.[2]

  • LPS Extraction and Hydrolysis:

    • Extract LPS from a bacterial cell pellet using a hot phenol-water extraction method.

    • Hydrolyze the purified LPS sample by treating with 2 M trifluoroacetic acid (TFA) at 120°C for 2 hours.

    • Remove the acid by evaporation under a stream of nitrogen.

  • Reduction and Acetylation:

    • Reduce the resulting monosaccharides by adding 1 M sodium borohydride (B1222165) (NaBH₄) in 1 M NH₄OH and incubating for 1 hour at room temperature.

    • Stop the reaction by adding glacial acetic acid.

    • Evaporate the sample to dryness. Repeat methanol (B129727) washes and evaporations to remove borates.

    • Perform acetylation by adding acetic anhydride (B1165640) and pyridine (B92270) and incubating at 100°C for 1 hour.

  • GC-MS Analysis:

    • Evaporate the acetylating reagents and dissolve the resulting alditol acetates in acetone.

    • Inject 1 µL of the sample into a gas chromatograph equipped with a suitable capillary column (e.g., SPB-5) and a mass spectrometer.

    • Use a temperature program (e.g., starting at 150°C, ramping to 250°C).

    • Identify this compound by comparing its retention time and mass spectrum to an authentic standard.

Logical Framework for Biomarker Validation

The validation of this compound as a biomarker rests on a clear logical relationship between the gene, the enzyme, and the final sugar product. The presence of the tll gene is a prerequisite for the synthesis of the Tll enzyme, which in turn is necessary for the production of this compound. Therefore, detecting either the gene or the sugar serves as a highly specific indicator of the bacterium's presence.

G cluster_logic Logical Relationship for Biomarker Validation gene Presence of tll Gene in Bacterial Genome enzyme Expression of Tll Enzyme (dTDP-6-deoxy-L-lyxo-4-hexulose reductase) gene->enzyme leads to sugar Synthesis of This compound enzyme->sugar catalyzes biomarker Utility as a Specific Bacterial Biomarker sugar->biomarker enables

Logical framework for this compound.

Conclusion

This compound stands out as a highly promising, specific biomarker for the detection of certain bacterial strains. Its validation relies on robust experimental methods that connect its genetic basis—the tll gene—to its chemical presence in the bacterial cell structure. Compared to general host-response markers, this compound offers far greater specificity, providing a direct link to the infecting pathogen. While its rarity is a limitation, for the bacteria that do produce it, it represents an excellent target for the development of next-generation diagnostic tools and targeted therapies.

References

Assessing the Antigenicity of 6-deoxy-L-talose versus L-fucose: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the immunogenic potential of carbohydrate moieties is critical for the design of effective and safe biologics, vaccines, and diagnostics. This guide provides a comparative assessment of the antigenicity of two 6-deoxyhexoses: 6-deoxy-L-talose and L-fucose. While structurally related, their distinct biological origins and roles result in significantly different interactions with the human immune system.

Comparative Overview of this compound and L-fucose

The primary determinant of the differential antigenicity between these two monosaccharides is their natural distribution. L-fucose is a ubiquitous component of human glycans, recognized as "self" by the immune system, whereas this compound is predominantly found in bacterial cell walls, marking it as a "non-self" or foreign antigen.[1][2][3]

FeatureThis compoundL-fucose
Natural Occurrence Primarily in bacterial cell walls (e.g., Streptococcus bovis, E. coli, P. maltophilia) as a component of lipopolysaccharides (LPS) and other glycans.[1][2]Ubiquitous in human N- and O-linked glycans on cell surfaces and secreted proteins; also present in some bacteria and plants.[3][4]
Immunological Classification "Non-self" antigen in humans.Generally considered a "self" antigen in humans, contributing to immune tolerance.[3][5]
Antigenic Role Contributes to the antigenicity of bacterial pathogens and is a key component of O-antigens, which determine bacterial serotypes.[1][6]Antigenicity is context-dependent. Alterations in fucosylation patterns (e.g., afucosylation of antibodies) can enhance immune responses. Can be part of tumor-associated carbohydrate antigens.[7][8]
Expected Immunogenicity in Humans High. As a component of bacterial structures, it is likely to elicit a robust innate and adaptive immune response.[1][9]Low to moderate. Generally non-immunogenic, but can become immunogenic when presented in non-native contexts or as part of bacterial mimicry.[3][5]
Clinical Relevance Potential target for antibacterial vaccines and diagnostics. Specific monoclonal antibodies can be used to detect bacterial infections.[10]Crucial for cell-cell interactions, including immune cell trafficking. Aberrant fucosylation is a hallmark of certain cancers. Afucosylation is a strategy to enhance the efficacy of therapeutic antibodies.[7][8][11]

Detailed Antigenicity Profiles

This compound: A "Non-Self" Bacterial Antigen

This compound is a key structural component of the O-specific polysaccharide (O-antigen) chains of lipopolysaccharides (LPS) in various Gram-negative bacteria and is also found in the cell wall glycans of some Gram-positive species.[1][2] The O-antigen is the outermost part of the LPS molecule and is a major target for the host immune system.[9][12] Its structure, which can include this compound, is highly variable among different bacterial strains, contributing to serotype diversity.[6]

The presence of this compound on bacterial surfaces marks it as a pathogen-associated molecular pattern (PAMP). PAMPs are recognized by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs), leading to the initiation of an inflammatory response.[13] Consequently, glycans containing this compound are expected to be highly immunogenic in humans, capable of inducing both innate and adaptive immune responses, including the production of specific antibodies.[10]

L-fucose: A "Self" Antigen with Context-Dependent Immunogenicity

In contrast, L-fucose is a common terminal monosaccharide in human N- and O-linked glycans, playing vital roles in processes like cell adhesion, signaling, and immunity.[3] As an endogenous structure, the immune system is generally tolerant to L-fucose. However, the immunogenicity of fucosylated structures is highly dependent on their context:

  • Altered "Self" Antigens: Changes in the presentation of L-fucose can break immune tolerance. For example, the absence of core fucosylation on the Fc region of IgG1 antibodies (afucosylation) significantly enhances their antibody-dependent cell-mediated cytotoxicity (ADCC), a desirable feature for therapeutic antibodies targeting cancer cells.[7][8]

  • Bacterial Molecular Mimicry: Some bacteria can decorate their surface with fucosylated glycans that mimic host structures.[5] This molecular mimicry can help the bacteria evade the host immune system.[5]

  • Non-Human Fucosylation: Fucosylation patterns not typically found in humans, such as core α1,3-linked fucose from insects and plants, can be immunogenic.

Experimental Protocols for Assessing Carbohydrate Antigenicity

A variety of methods can be employed to assess and compare the antigenicity of carbohydrates like this compound and L-fucose. Enzyme-Linked Immunosorbent Assay (ELISA) is a standard technique for this purpose.

Protocol: Comparative ELISA for Antibody Binding to Carbohydrate Antigens

This protocol outlines a method to compare the binding of antibodies from immunized animal serum to this compound and L-fucose.

1. Antigen Preparation and Plate Coating:

  • Synthesize glycoconjugates by covalently linking this compound and L-fucose to a carrier protein (e.g., Bovine Serum Albumin, BSA).
  • Dilute the BSA-6-deoxy-L-talose and BSA-L-fucose conjugates to a concentration of 5-10 µg/mL in a bicarbonate buffer (pH 9.6).
  • Add 100 µL of each conjugate solution to separate wells of a 96-well microtiter plate.
  • Incubate the plate for 2 hours at 37°C or overnight at 4°C.
  • Wash the wells three times with 200 µL of Phosphate Buffered Saline containing 0.05% Tween 20 (PBST).

2. Blocking:

  • Add 200 µL of a blocking buffer (e.g., 1% BSA in PBST) to each well.
  • Incubate for 1 hour at room temperature to block any non-specific binding sites.
  • Wash the wells three times with PBST.

3. Primary Antibody Incubation:

  • Prepare serial dilutions of serum from an animal immunized with a this compound-containing immunogen (e.g., whole bacteria or a glycoconjugate vaccine) in blocking buffer.
  • Add 100 µL of the diluted serum to the wells coated with BSA-6-deoxy-L-talose and BSA-L-fucose.
  • Incubate for 1.5 hours at 37°C.
  • Wash the wells five times with PBST.

4. Secondary Antibody Incubation:

  • Dilute an enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) in blocking buffer according to the manufacturer's instructions.
  • Add 100 µL of the diluted secondary antibody to each well.
  • Incubate for 1 hour at 37°C.
  • Wash the wells five times with PBST.

5. Detection:

  • Add 100 µL of a suitable chromogenic substrate (e.g., TMB) to each well.
  • Incubate in the dark at room temperature until a color change is observed.
  • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

6. Data Analysis:

  • Plot the absorbance values against the serum dilutions for both antigens.
  • Compare the antibody titers, defined as the reciprocal of the highest dilution giving a positive signal above the background. A significantly higher titer against this compound would indicate its greater antigenicity.

Other Relevant Techniques:

  • Glycan Microarrays: Allow for high-throughput screening of antibody or lectin binding to a wide array of immobilized glycans.

  • Surface Plasmon Resonance (SPR): Provides quantitative data on the binding affinity and kinetics between an antibody and a carbohydrate antigen.

  • Monosaccharide Composition Analysis: Techniques like high-pH anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) can be used to confirm the composition of glycoconjugates.[14]

Signaling Pathways and Immune Recognition

The immune response to this compound and L-fucose is initiated through different signaling pathways, reflecting their classification as "non-self" and "self" antigens, respectively.

Immune Response to this compound as a Bacterial Antigen

As a component of bacterial LPS, this compound is part of a structure recognized by the innate immune system. The diagram below illustrates a simplified signaling pathway for LPS recognition.

bacterial_antigen_recognition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Bacterium Bacterium with This compound in O-Antigen LPS LPS Bacterium->LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4 MD-2 CD14->TLR4_MD2 LPS Transfer MyD88 MyD88 TLR4_MD2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NF_kB NF-κB IKK->NF_kB Activation Nucleus Nucleus NF_kB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Inflammatory_Response Inflammatory_Response Cytokines->Inflammatory_Response Inflammatory Response

Caption: Innate immune recognition of a bacterial O-antigen containing this compound via the TLR4 pathway.

Immune Tolerance and Recognition of Fucosylated Antigens

The immune system is generally tolerant to L-fucose as a "self" antigen. However, alterations in fucosylation can lead to immune recognition.

fucose_antigenicity cluster_self Self-Recognition cluster_altered_self Altered-Self Recognition Self_Glycoprotein Normal Fucosylated 'Self' Glycoprotein Immune_Cell_Self Immune Cell Self_Glycoprotein->Immune_Cell_Self Interaction Tolerance Immune Tolerance (No Response) Immune_Cell_Self->Tolerance Altered_Glycoprotein Aberrantly Fucosylated 'Altered-Self' Glycoprotein (e.g., on Tumor Cell) Immune_Cell_Altered Immune Cell Altered_Glycoprotein->Immune_Cell_Altered Recognition Immune_Response Immune Response (e.g., ADCC) Immune_Cell_Altered->Immune_Response

References

A Functional Head-to-Head: Glycosyltransferases for 6-deoxy-L-talose and L-rhamnose

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the enzymatic machinery responsible for incorporating the epimeric 6-deoxy sugars, 6-deoxy-L-talose and L-rhamnose, into vital bacterial glycoconjugates reveals key differences in substrate specificity and catalytic efficiency. While structurally similar, these sugars are handled by distinct glycosyltransferases, with significant implications for the biosynthesis of antibiotics and bacterial cell wall components.

L-rhamnose and its C4-epimer, this compound, are crucial components of various bacterial natural products and cell surface polysaccharides. Their incorporation is catalyzed by glycosyltransferases (GTs), enzymes that transfer the sugar moiety from a nucleotide-activated donor, typically deoxythymidine diphosphate (B83284) (dTDP), to an acceptor molecule. Understanding the functional nuances of the GTs that handle these two closely related sugars is paramount for researchers in drug development and microbiology, as these enzymes represent potential targets for novel antimicrobial agents.

Biosynthetic Pathways: A Shared Journey with a Divergent Finale

The biosynthetic pathways of dTDP-L-rhamnose and dTDP-6-deoxy-L-talose share a common set of enzymatic reactions, starting from dTDP-D-glucose. The key divergence in their synthesis lies in the final reduction step, which is catalyzed by stereospecific reductases. In organisms like Actinobacillus actinomycetemcomitans, which produces a serotype c-specific polysaccharide containing this compound, a specific dTDP-6-deoxy-L-lyxo-4-hexulose reductase is responsible for the formation of dTDP-6-deoxy-L-talose.[1] In contrast, the biosynthesis of the more common dTDP-L-rhamnose involves a different reductase, RmlD.[2]

dot

Biosynthesis_Comparison dTDP_Glc_Rha dTDP-D-glucose Intermediate_Rha dTDP-4-keto-6-deoxy- D-glucose dTDP_Glc_Rha->Intermediate_Rha RmlB dTDP_Glc_Tal dTDP-D-glucose Epimerized_Rha dTDP-4-keto-6-deoxy- L-mannose Intermediate_Rha->Epimerized_Rha RmlC Intermediate_Tal dTDP-4-keto-6-deoxy- D-glucose dTDP_Rha dTDP-L-rhamnose Epimerized_Rha->dTDP_Rha RmlD Epimerized_Tal dTDP-4-keto-6-deoxy- L-mannose dTDP_Tal dTDP-6-deoxy-L-talose dTDP_Glc_Tal->Intermediate_Tal RmlB Intermediate_Tal->Epimerized_Tal RmlC Epimerized_Tal->dTDP_Tal Reductase (e.g., Tll)

Caption: Biosynthetic pathways for dTDP-L-rhamnose and dTDP-6-deoxy-L-talose.

Glycosyltransferase Specificity: A Tale of Two Sugars

The functional divergence between these two 6-deoxy sugars is most evident in their utilization by glycosyltransferases. While some GTs exhibit a degree of promiscuity, accepting multiple sugar donors, many demonstrate stringent specificity for either L-rhamnose or this compound.

A prime example is the spinosyn rhamnosyltransferase (SpnG) from Saccharopolyspora spinosa, involved in the biosynthesis of the insecticide spinosyn A. Detailed kinetic analysis of SpnG revealed that while it efficiently utilizes dTDP-L-rhamnose, it shows no detectable activity with dTDP-6-deoxy-L-talose. This strict specificity highlights the enzyme's ability to discriminate between the C4 epimers.

EnzymeSugar DonorAcceptor SubstrateKm (mM)kcat (min-1)kcat/Km (min-1mM-1)Reference
Spinosyn Rhamnosyltransferase (SpnG) dTDP-L-rhamnoseSpinosyn Aglycone0.58 ± 0.0512.1 ± 0.320.9Hong et al., 2021
dTDP-6-deoxy-L-taloseSpinosyn AglyconeNDNDNDHong et al., 2021
TDP-D-glucoseSpinosyn Aglycone1.21 ± 0.120.68 ± 0.020.56Hong et al., 2021
N-glycosyltransferase (ApNGT) from A. pleuropneumoniae UDP-glucosePeptide0.14 ± 0.021.1 ± 0.037.9Kavanagh et al., 2013
UDP-galactosePeptide0.25 ± 0.040.8 ± 0.043.2Kavanagh et al., 2013
UDP-xylosePeptide0.51 ± 0.070.5 ± 0.021.0Kavanagh et al., 2013

ND: Not Detected

In contrast, some glycosyltransferases, particularly those from bacteria that produce glycans containing this compound, may exhibit broader substrate specificity. For instance, the N-glycosyltransferase (NGT) from Actinobacillus pleuropneumoniae has been shown to be promiscuous, accepting a range of UDP-activated sugars, although its activity with dTDP-sugars has not been extensively characterized.[3][4]

Experimental Protocols

Glycosyltransferase Activity Assay

A common method to determine the kinetic parameters of glycosyltransferases is the continuous spectrophotometric assay coupled with pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.

Workflow:

// Nodes Reaction [label="Glycosyltransferase Reaction\n(dTDP-Sugar + Acceptor -> Glycoconjugate + dTDP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling1 [label="Pyruvate Kinase Reaction\n(dTDP + PEP -> dTPP + Pyruvate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling2 [label="Lactate Dehydrogenase Reaction\n(Pyruvate + NADH -> Lactate + NAD+)", fillcolor="#F1F3F4", fontcolor="#202124"]; Detection [label="Spectrophotometric Detection\n(Decrease in NADH absorbance at 340 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Reaction -> Coupling1 [label=" dTDP ", color="#EA4335"]; Coupling1 -> Coupling2 [label=" Pyruvate ", color="#EA4335"]; Coupling2 -> Detection [label=" NADH consumption ", color="#EA4335"]; }

References

Comparative Enzymatic Kinetics of 6-Deoxy-L-talose Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the enzymatic kinetics of the four key enzymes involved in the biosynthesis of 6-deoxy-L-talose, a crucial sugar moiety in the lipopolysaccharide of various bacteria, including the periodontal pathogen Actinobacillus actinomycetemcomitans. This document is intended for researchers, scientists, and drug development professionals interested in the enzymatic synthesis of rare sugars and the development of novel antimicrobial agents.

Introduction

The biosynthesis of dTDP-6-deoxy-L-talose from glucose-1-phosphate and dTTP is a four-step enzymatic pathway. The first three reactions are catalyzed by the enzymes RmlA (glucose-1-phosphate thymidylyltransferase), RmlB (dTDP-D-glucose 4,6-dehydratase), and RmlC (dTDP-4-keto-6-deoxy-D-glucose-3,5-epimerase), which are also involved in the synthesis of dTDP-L-rhamnose. The final, committing step is the reduction of dTDP-4-keto-6-deoxy-L-mannose to dTDP-6-deoxy-L-talose, catalyzed by the enzyme Tll (dTDP-4-keto-6-deoxy-l-mannose reductase). Understanding the kinetic properties of these enzymes is essential for their application in biocatalysis and for the design of specific inhibitors.

Comparative Kinetic Data

The following tables summarize the available kinetic parameters for the enzymes in the this compound synthesis pathway from various organisms. It is important to note that specific kinetic data for Tll from Actinobacillus actinomycetemcomitans, the key enzyme for this compound synthesis, is not currently available in the public domain. The data presented for a related reductase from Arabidopsis thaliana is for a bifunctional enzyme with both epimerase and reductase activities.

Table 1: Kinetic Parameters of RmlA (Glucose-1-phosphate thymidylyltransferase)

OrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Saccharothrix syringae[1]dTTP49.565.391.09 x 105
Glucose-1-phosphate117.303.462.95 x 104
Mycobacterium tuberculosis[2]dTTP10.6 ± 0.7-7.5 x 105
Glucose-1-phosphate32.7 ± 2.9-2.2 x 105

Table 2: Kinetic Parameters of RmlB (dTDP-D-glucose 4,6-dehydratase)

OrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Saccharothrix syringae[1]dTDP-D-glucose98.6011.21.14 x 105
Salmonella entericadTDP-D-glucose4270.93 (µmol min-1 µg-1)-

Table 3: Kinetic Parameters of RmlC (dTDP-4-keto-6-deoxy-D-glucose-3,5-epimerase)

OrganismSubstrateKa (M-1)
Pseudomonas aeruginosadTDP-6-deoxy-D-xylo-4-hexulose9.7 x 103

Note: Kinetic data for RmlC is limited. The provided association constant (Ka) reflects substrate binding.

Table 4: Kinetic Parameters of Tll and a Related Reductase

Enzyme/OrganismSubstrateApparent Km (µM)
NRS/ER (Arabidopsis thaliana)[3]dTDP-4-keto-6-deoxy-D-glucose16.9 ± 0.7
NADPH90
Tll (Actinobacillus actinomycetemcomitans)dTDP-4-keto-6-deoxy-L-mannoseData not available

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing kinetic data. The following sections outline the general methodologies for assaying the activity of the four enzymes.

RmlA (Glucose-1-phosphate thymidylyltransferase) Assay

A continuous spectrophotometric coupled enzyme assay is commonly used to determine RmlA activity.[4] This method measures the production of pyrophosphate (PPi).

  • Principle: The PPi released from the RmlA-catalyzed reaction is hydrolyzed by an inorganic pyrophosphatase to two molecules of inorganic phosphate (B84403) (Pi). The Pi is then used in a reaction catalyzed by purine (B94841) nucleoside phosphorylase (PNPase) with inosine, producing hypoxanthine (B114508). Finally, xanthine (B1682287) oxidase (XOD) catalyzes the oxidation of hypoxanthine to uric acid, which can be monitored by the increase in absorbance at 293 nm.

  • Reaction Mixture:

    • Tris-HCl buffer (pH 7.5-8.0)

    • MgCl2

    • dTTP

    • Glucose-1-phosphate

    • Inorganic pyrophosphatase

    • PNPase

    • Inosine

    • Xanthine oxidase

    • RmlA enzyme

  • Procedure:

    • Combine all reagents except for the RmlA enzyme in a cuvette and incubate to a stable baseline.

    • Initiate the reaction by adding the RmlA enzyme.

    • Monitor the increase in absorbance at 293 nm over time.

    • Calculate the initial velocity from the linear portion of the curve.

    • To determine Km and Vmax, vary the concentration of one substrate while keeping the other saturated.

RmlB (dTDP-D-glucose 4,6-dehydratase) Assay

The activity of RmlB can be determined by a direct spectrophotometric assay that measures the formation of the product, dTDP-4-keto-6-deoxy-D-glucose.

  • Principle: The product of the RmlB reaction, a 4-keto-6-deoxyhexose, exhibits an absorbance maximum around 320 nm in the presence of alkali.

  • Reaction Mixture:

    • HEPES or Tris-HCl buffer (pH 7.5-8.0)

    • dTDP-D-glucose

    • NAD+ (as a cofactor)

    • RmlB enzyme

  • Procedure:

    • Incubate the reaction mixture at the optimal temperature.

    • Stop the reaction at various time points by adding a strong base (e.g., NaOH).

    • Measure the absorbance at 320 nm.

    • Calculate the concentration of the product using a molar extinction coefficient.

    • Determine initial velocities and kinetic parameters by varying the substrate concentration.

RmlC (dTDP-4-keto-6-deoxy-D-glucose-3,5-epimerase) Assay

A coupled enzyme assay is typically employed to measure RmlC activity, as its product does not have a distinct spectrophotometric signature.

  • Principle: The product of the RmlC reaction, dTDP-4-keto-6-deoxy-L-mannose, is used as a substrate by the subsequent enzyme in the L-rhamnose pathway, RmlD (dTDP-4-dehydrorhamnose reductase). The activity of RmlD is monitored by the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.

  • Reaction Mixture:

    • Phosphate or Tris-HCl buffer (pH 7.0-7.5)

    • dTDP-4-keto-6-deoxy-D-glucose (substrate for RmlC)

    • NADPH

    • A non-rate-limiting amount of RmlD

    • RmlC enzyme

  • Procedure:

    • Combine all components except the RmlC enzyme in a cuvette.

    • Initiate the reaction by adding the RmlC enzyme.

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the initial velocity from the linear portion of the reaction progress curve.

    • Vary the concentration of dTDP-4-keto-6-deoxy-D-glucose to determine the kinetic parameters for RmlC.

Tll (dTDP-4-keto-6-deoxy-l-mannose reductase) Assay

Similar to RmlD, the activity of Tll can be measured by monitoring the consumption of the reducing cofactor, NADPH.

  • Principle: Tll catalyzes the reduction of dTDP-4-keto-6-deoxy-L-mannose to dTDP-6-deoxy-L-talose, with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is measured.

  • Reaction Mixture:

    • Phosphate or Tris-HCl buffer (pH 7.0-7.5)

    • dTDP-4-keto-6-deoxy-L-mannose (substrate for Tll)

    • NADPH

    • Tll enzyme

  • Procedure:

    • The substrate, dTDP-4-keto-6-deoxy-L-mannose, must first be synthesized in a separate reaction using RmlA, RmlB, and RmlC.

    • Combine the buffer, synthesized substrate, and NADPH in a cuvette.

    • Start the reaction by adding the Tll enzyme.

    • Monitor the decrease in absorbance at 340 nm.

    • Calculate the initial velocity and determine the kinetic parameters by varying the substrate concentrations.

Signaling Pathways and Experimental Workflows

The enzymatic synthesis of dTDP-6-deoxy-L-talose is a linear biosynthetic pathway. The following diagram illustrates the workflow for the in vitro synthesis and subsequent kinetic analysis of the enzymes involved.

Enzymatic_Synthesis_Workflow cluster_synthesis Biosynthetic Pathway cluster_analysis Kinetic Analysis G1P Glucose-1-Phosphate dTDP_Glc dTDP-D-Glucose G1P->dTDP_Glc RmlA Assay_RmlA RmlA Assay G1P->Assay_RmlA dTTP dTTP dTTP->dTDP_Glc dTTP->Assay_RmlA dTDP_4k_6d_Glc dTDP-4-keto-6-deoxy- D-glucose dTDP_Glc->dTDP_4k_6d_Glc RmlB Assay_RmlB RmlB Assay dTDP_Glc->Assay_RmlB dTDP_4k_6d_Man dTDP-4-keto-6-deoxy- L-mannose dTDP_4k_6d_Glc->dTDP_4k_6d_Man RmlC Assay_RmlC RmlC Assay dTDP_4k_6d_Glc->Assay_RmlC dTDP_6d_Tal dTDP-6-deoxy-L-talose dTDP_4k_6d_Man->dTDP_6d_Tal Tll Assay_Tll Tll Assay dTDP_4k_6d_Man->Assay_Tll

Caption: Workflow for the enzymatic synthesis of dTDP-6-deoxy-L-talose and kinetic analysis.

Conclusion

This guide provides a summary of the current knowledge on the enzymatic kinetics of this compound synthesis. While kinetic data for the initial enzymes in the pathway are available from several sources, there is a notable gap in the literature regarding the kinetic characterization of Tll, the key reductase in the synthesis of this compound. The detailed experimental protocols provided herein offer a foundation for researchers to conduct comparative kinetic studies and to further investigate the properties of these important enzymes. Such research is vital for the development of novel biocatalytic processes and for the design of targeted antimicrobial therapies.

References

Decoding Specificity: A Comparative Analysis of Fucose-Specific Lectins and their Cross-Reactivity with 6-deoxy-L-talose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate binding specificities of lectins is paramount for their application in diagnostics, therapeutics, and glycobiology research. This guide provides a comprehensive comparison of commonly used fucose-specific lectins, with a special focus on their potential cross-reactivity with 6-deoxy-L-talose, an epimer of L-fucose. While direct quantitative data on this specific cross-reactivity is limited in published literature, this guide synthesizes available binding data for L-fucose and provides a structural rationale for the expected low cross-reactivity with its C4 epimer.

This guide delves into the binding characteristics of five prominent fucose-specific lectins: Aleuria aurantia (B1595364) lectin (AAL), Lotus tetragonolobus lectin (LTL), Ulex europaeus agglutinin I (UEA I), Lens culinaris lectin (LCA), and Pisum sativum lectin (PSA). A detailed examination of their binding affinities for various fucosylated glycans is presented, alongside standardized protocols for key experimental techniques used to determine these interactions.

Comparative Binding Affinities of Fucose-Specific Lectins

The binding affinity and specificity of lectins for their carbohydrate ligands are critical parameters for their application. The following table summarizes the known binding characteristics of selected fucose-specific lectins for L-fucose and its various linkages. It is important to note that the affinity can be influenced by the context of the fucose residue within a larger glycan structure.

LectinSource OrganismPreferred Fucose Linkage(s)Dissociation Constant (Kd) for Fucose/Fucosylated Glycans
AAL Aleuria aurantia (Orange Peel Fungus)Broad specificity for α1,2-, α1,3-, α1,4-, and α1,6-linked fucose.[1]~10⁻⁴ - 10⁻⁶ M
LTL Lotus tetragonolobus (Winged Pea)Primarily α1,3/4-linked fucose (Lewis antigens).[2]~10⁻⁴ - 10⁻⁵ M
UEA I Ulex europaeus (Gorse)Primarily α1,2-linked fucose (H-antigen).[2][3]~10⁻⁴ M
LCA Lens culinaris (Lentil)Primarily α1,6-linked fucose (core fucose) on N-glycans.[2][4]~10⁻⁴ - 10⁻⁵ M
PSA Pisum sativum (Pea)Primarily α1,6-linked fucose (core fucose) on N-glycans.[2][4]~10⁻⁴ - 10⁻⁵ M

Note: Dissociation constants (Kd) are approximate ranges and can vary depending on the specific fucosylated glycan and the experimental method used.

Understanding Cross-Reactivity with this compound: A Structural Perspective

This compound is the C4 epimer of L-fucose, meaning they differ only in the stereochemical orientation of the hydroxyl group at the fourth carbon position. Lectin-carbohydrate interactions are highly stereospecific, relying on a precise network of hydrogen bonds, van der Waals forces, and hydrophobic interactions between the sugar and the amino acid residues in the lectin's binding pocket.

The structural basis for the high specificity of fucose-binding lectins lies in the precise arrangement of their binding sites, which are evolutionarily tailored to accommodate the specific stereochemistry of L-fucose. A change in the orientation of a single hydroxyl group, as seen in this compound, would likely disrupt these critical interactions, leading to a significant reduction or complete loss of binding affinity. While direct experimental data is scarce, the principle of stereospecificity in lectin-carbohydrate recognition strongly suggests that the cross-reactivity of fucose-specific lectins with this compound would be minimal to negligible.

Experimental Protocols for Assessing Lectin-Carbohydrate Interactions

Hemagglutination Inhibition Assay (HIA)

This classical and straightforward method provides semi-quantitative data on the inhibitory potency of a carbohydrate against lectin-induced agglutination of red blood cells (RBCs).

Principle: A lectin can cross-link erythrocytes by binding to glycans on their surface, causing them to agglutinate. A competing carbohydrate that binds to the lectin will inhibit this agglutination. The minimum concentration of the carbohydrate required to inhibit agglutination is a measure of its relative binding affinity.

Protocol:

  • Preparation of Erythrocytes:

    • Collect fresh red blood cells (e.g., from rabbit or human) in an anticoagulant-containing tube.

    • Wash the RBCs three to four times by centrifugation (e.g., 1000 x g for 5 minutes) and resuspension in a large volume of phosphate-buffered saline (PBS), pH 7.4.

    • After the final wash, resuspend the packed RBCs to a final concentration of 2% (v/v) in PBS.

  • Lectin Titration (Determination of Minimum Agglutinating Concentration):

    • Perform a serial two-fold dilution of the lectin solution in PBS in a 96-well U-bottom microtiter plate (50 µL/well).

    • Add 50 µL of the 2% RBC suspension to each well.

    • Mix gently and incubate at room temperature for 1-2 hours.

    • The minimum agglutinating concentration is the highest dilution of the lectin that causes complete agglutination (a uniform mat of cells) as opposed to a button of sedimented cells in the control wells (PBS only).

  • Inhibition Assay:

    • Prepare serial two-fold dilutions of the inhibitor carbohydrate (e.g., L-fucose and this compound) in PBS in a 96-well U-bottom microtiter plate (25 µL/well).

    • Add a constant, predetermined amount of the lectin (typically 4 times the minimum agglutinating concentration) to each well (25 µL).

    • Incubate at room temperature for 30-60 minutes to allow the inhibitor to bind to the lectin.

    • Add 50 µL of the 2% RBC suspension to each well.

    • Mix gently and incubate at room temperature for 1-2 hours.

    • The minimum inhibitory concentration (MIC) is the lowest concentration of the carbohydrate that completely inhibits hemagglutination.

Hemagglutination_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_rbc Prepare 2% RBC Suspension add_rbc Add 2% RBC Suspension prep_rbc->add_rbc prep_lectin Prepare Lectin Stock add_lectin Add Constant Lectin Concentration prep_lectin->add_lectin prep_inhibitor Prepare Inhibitor Stock (L-fucose & this compound) serial_dilution Serial Dilution of Inhibitors prep_inhibitor->serial_dilution serial_dilution->add_lectin pre_incubation Pre-incubate (30-60 min) add_lectin->pre_incubation pre_incubation->add_rbc incubation Incubate (1-2 hours) add_rbc->incubation visual_inspection Visual Inspection for Agglutination incubation->visual_inspection determine_mic Determine Minimum Inhibitory Concentration (MIC) visual_inspection->determine_mic

Hemagglutination Inhibition Assay (HIA) Workflow.
Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with biomolecular interactions, providing a complete thermodynamic profile of the binding event in a single experiment.

Principle: ITC measures the heat released or absorbed during the titration of a ligand (carbohydrate) into a solution containing a macromolecule (lectin). The resulting data can be used to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Protocol:

  • Sample Preparation:

    • Prepare the lectin and carbohydrate solutions in the same buffer to minimize heat of dilution effects. A common buffer is PBS or Tris-HCl at a physiological pH.

    • The concentration of the lectin in the sample cell is typically in the range of 10-100 µM, while the carbohydrate concentration in the syringe is 10-20 times higher.

    • Degas both solutions thoroughly before the experiment to avoid air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the lectin solution into the sample cell and the carbohydrate solution into the injection syringe of the ITC instrument.

    • Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

    • Perform an initial small injection to account for any initial mixing effects, followed by a series of larger, equal-volume injections.

    • The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • The raw data (a series of heat-flow peaks) is integrated to obtain the heat change per injection.

    • The integrated heat data is then plotted against the molar ratio of the ligand to the macromolecule.

    • This binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time optical technique for monitoring biomolecular interactions at a sensor surface.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (lectin) in solution binds to a ligand (immobilized carbohydrate or glycoprotein) on the chip. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).

Protocol:

  • Sensor Chip Preparation:

    • Immobilize the carbohydrate or a glycoprotein (B1211001) carrying the target fucose residue onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). The immobilization level should be optimized to avoid mass transport limitations.

    • Alternatively, the lectin can be immobilized, and the carbohydrate is used as the analyte.

  • Binding Analysis:

    • Inject a series of concentrations of the analyte (lectin) over the sensor surface at a constant flow rate.

    • The binding of the lectin to the immobilized ligand is monitored in real-time as an increase in the SPR signal (measured in response units, RU).

    • After the association phase, inject buffer to monitor the dissociation of the lectin-carbohydrate complex.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association (ka) and dissociation (kd) rate constants.

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

Lectin-Mediated Signaling: An Overview

Lectins on the surface of immune cells, such as C-type lectin receptors (CLRs), play a crucial role in pathogen recognition and the initiation of downstream signaling cascades.

Lectin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lectin C-type Lectin Receptor (e.g., Dectin-1) Syk Syk Kinase Lectin->Syk ITAM Phosphorylation & Syk Recruitment Ligand Fucosylated Ligand (Pathogen/Altered Self) Ligand->Lectin Binding & Dimerization CARD9 CARD9 Syk->CARD9 Phosphorylation BCL10 BCL10 CARD9->BCL10 MALT1 MALT1 BCL10->MALT1 NFkB NF-κB MALT1->NFkB Activation Gene Gene Expression NFkB->Gene Nuclear Translocation Cytokines Pro-inflammatory Cytokines Gene->Cytokines Transcription

C-type Lectin Receptor (CLR) Signaling Pathway.

Upon binding of a fucosylated ligand, many CLRs dimerize, leading to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) in their cytoplasmic tails or associated adaptor proteins. This creates a docking site for spleen tyrosine kinase (Syk), which in turn initiates a signaling cascade involving the CARD9-BCL10-MALT1 complex. Ultimately, this leads to the activation of transcription factors like NF-κB, which translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines and other immune mediators.

Conclusion

The high specificity of fucose-binding lectins for L-fucose is a cornerstone of their utility in glycobiology. While direct experimental data on the cross-reactivity with this compound is lacking, the fundamental principles of stereospecific carbohydrate recognition strongly suggest that such interactions would be weak to non-existent. The detailed experimental protocols provided in this guide empower researchers to rigorously investigate these and other lectin-carbohydrate interactions. A thorough understanding of lectin specificity, armed with robust experimental methodologies, is essential for advancing our knowledge of the complex roles of glycans in health and disease and for the development of novel glycan-targeted diagnostics and therapeutics.

References

Evaluating the Efficacy of 6-deoxy-L-talose Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel enzyme inhibitors is a cornerstone of modern drug discovery. Among the vast array of potential candidates, carbohydrate mimetics have garnered significant attention due to their ability to target enzymes involved in crucial biological pathways with high specificity. This guide provides a comparative framework for evaluating the efficacy of 6-deoxy-L-talose derivatives as enzyme inhibitors. While direct experimental data on a broad range of this compound derivatives remains an emerging area of research, this document outlines the necessary experimental protocols, presents comparative data from structurally related L-sugar derivatives, and offers visualizations of key concepts to aid researchers in this field.

Introduction to this compound and its Potential as a Scaffold for Enzyme Inhibitors

This compound is a naturally occurring deoxy sugar found in the lipopolysaccharides of some bacteria. Its unique stereochemistry makes it an intriguing starting point for the synthesis of enzyme inhibitors, particularly for glycosidases, which are involved in a multitude of physiological and pathological processes, including viral infections, cancer, and metabolic diseases. Derivatives of this compound, such as iminosugars (e.g., 1-deoxy-L-talonojirimycin), are designed to mimic the transition state of the natural substrate, thereby inhibiting the enzyme's catalytic activity.

Comparative Inhibitory Activity of L-Sugar Derivatives

To provide a benchmark for evaluating novel this compound derivatives, the following table summarizes the inhibitory activities of structurally related L-sugar analogs against various glycosidases. This data highlights the potential for L-sugars to serve as potent and selective enzyme inhibitors.

Table 1: Inhibitory Activity of Selected L-Sugar Derivatives against Glycosidases

Compound/DerivativeTarget EnzymeEnzyme SourceInhibition Constant (Ki) / IC50Type of Inhibition
1-Deoxynojirimycin (DNJ)Amylo-1,6-glucosidaseMammalianIC50 = 0.16 µM[1]-
1-Deoxynojirimycin (DNJ)Rat intestinal maltaseRatIC50 = 0.13 µM[1]-
α-Homonojirimycin (HNJ)Rat intestinal maltaseRatIC50 = 0.08 µM[1]-
L-gulo-DNJα-Glucosidase-Noncompetitive[2]-
L-talo-DNJα-Glucosidase-Noncompetitive[2]-
N-alkyl-1-deoxynojirimycin derivative 43 α-Glucosidase-IC50 = 30.0 ± 0.6 µMCompetitive (Ki = 10 µM)[3]
1-deoxynojirimycin–chrysin conjugate 6 α-Glucosidase-IC50 = 0.51 ± 0.02 μM[4]Mixed competitive[4]
Acarbose (Reference)α-Glucosidase-IC50 = 822.0 ± 1.5 µM[3]-

Experimental Protocols for Evaluating Enzyme Inhibition

Accurate and reproducible experimental protocols are critical for determining the efficacy of novel inhibitors. The following sections detail standard assays for two common classes of target enzymes for sugar-mimicking inhibitors: α-L-fucosidase and α-glucosidase.

Protocol 1: α-L-Fucosidase Inhibition Assay (Colorimetric)

This assay is based on the enzymatic cleavage of a chromogenic substrate, p-nitrophenyl-α-L-fucopyranoside (pNPAFU), by α-L-fucosidase. The release of p-nitrophenol results in a yellow color that can be quantified spectrophotometrically.

Materials:

  • α-L-Fucosidase (from bovine kidney or other sources)

  • pNPAFU (substrate)

  • Sodium phosphate (B84403) buffer (50 mM, pH 7.0)

  • Test compounds (this compound derivatives)

  • Positive control inhibitor (e.g., 1-deoxyfuconojirimycin)

  • Sodium carbonate (Na2CO3, 0.5 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-L-fucosidase in sodium phosphate buffer.

  • In a 96-well plate, add 10 µg of the enzyme solution to each well.

  • Add various concentrations of the test compounds to the wells. Include wells with a known inhibitor as a positive control and wells with buffer only as a negative control.

  • Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding 1 mM pNPAFU to each well to a final volume of 500 µL.

  • Incubate the plate at 37°C for a specific time (e.g., 5 minutes).

  • Stop the reaction by adding an equal volume of 0.5 M Na2CO3.

  • Measure the absorbance at 400 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 2: α-Glucosidase Inhibition Assay

This assay is commonly used to screen for inhibitors that could be relevant for the management of type 2 diabetes.

Materials:

  • α-Glucosidase (from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

  • Phosphate buffer (pH 6.8)

  • Test compounds

  • Acarbose (positive control)

  • Sodium carbonate (Na2CO3, 1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • Add the enzyme solution to the wells of a 96-well plate.

  • Add various concentrations of the test compounds to the wells.

  • Pre-incubate the enzyme and inhibitors for 5 minutes at 37°C.

  • Add 1 mM pNPG to start the reaction.

  • Incubate the mixture at 37°C for 20 minutes.

  • Terminate the reaction by adding 1 M sodium carbonate.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition and the IC50 value.

Visualizing Experimental Workflows and Biological Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for evaluating enzyme inhibitors and a simplified representation of a relevant biological pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution mix_enzyme_inhibitor Pre-incubate Enzyme and Inhibitor prep_enzyme->mix_enzyme_inhibitor prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->mix_enzyme_inhibitor prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate mix_enzyme_inhibitor->add_substrate incubate Incubate at Controlled Temperature add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_absorbance Measure Absorbance stop_reaction->measure_absorbance calc_inhibition Calculate % Inhibition measure_absorbance->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50

Caption: General workflow for in vitro enzyme inhibition assay.

signaling_pathway cluster_glycan Glycan Processing Glycoprotein Glycoprotein with Terminal L-Fucose Fucosidase α-L-Fucosidase Glycoprotein->Fucosidase Substrate Cleaved_Glycoprotein Glycoprotein (Fucose removed) Fucosidase->Cleaved_Glycoprotein Product Fucose L-Fucose Fucosidase->Fucose Product Inhibitor This compound Derivative Inhibitor->Fucosidase Inhibition

Caption: Inhibition of α-L-fucosidase by a this compound derivative.

Conclusion

The development of this compound derivatives as enzyme inhibitors represents a promising avenue for therapeutic innovation. While comprehensive data on these specific compounds is still emerging, the protocols and comparative data presented in this guide provide a robust framework for their evaluation. By employing standardized assays and comparing novel derivatives to known inhibitors of related L-sugars, researchers can effectively assess their potency and selectivity. The continued exploration of this unique class of carbohydrate mimetics holds the potential to yield novel therapeutic agents for a range of diseases.

References

A Comparative Genomic Guide to 6-Deoxy-L-Talose Biosynthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known biosynthetic pathways of 6-deoxy-L-talose, a rare sugar of significant interest in the development of novel therapeutics and glycoconjugates. By understanding the comparative genomics and enzymatic characteristics of these pathways, researchers can better engineer microbial systems for the production of this valuable monosaccharide.

Introduction to this compound Biosynthesis

This compound is a naturally occurring deoxyhexose found in the lipopolysaccharides of some Gram-negative bacteria. Its unique structure makes it a valuable chiral building block for the synthesis of various bioactive molecules. The biosynthesis of its activated nucleotide sugar precursor, dTDP-6-deoxy-L-talose, is the primary focus of this guide. We will compare the canonical dTDP-dependent pathway with the GDP-dependent pathway that produces the D-enantiomer, and an alternative enzymatic approach.

Comparative Analysis of Biosynthetic Pathways

Two primary nucleotide-dependent pathways for the biosynthesis of 6-deoxytalose have been characterized in bacteria: a dTDP-dependent pathway for the L-isomer and a GDP-dependent pathway for the D-isomer.

dTDP-Dependent Biosynthesis of this compound

This is the most well-characterized pathway for the production of this compound and is found in bacteria such as Actinobacillus actinomycetemcomitans.[1] The pathway begins with dTDP-D-glucose and proceeds through a series of enzymatic reactions.

Key Enzymes and Reactions:

  • RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP.

  • RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.[2][3][4][5]

  • RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization of dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-keto-6-deoxy-L-mannose.[3][6][7]

  • TII (dTDP-6-deoxy-L-lyxo-4-hexulose reductase): A specific reductase that stereoselectively reduces the 4-keto group of dTDP-4-keto-6-deoxy-L-mannose to produce dTDP-6-deoxy-L-talose.[1][8]

GDP-Dependent Biosynthesis of 6-Deoxy-D-Talose

While this pathway produces the D-enantiomer, its comparative analysis is valuable for understanding the broader family of 6-deoxysugar biosynthetic pathways. This pathway, found in organisms like Pseudomonas aeruginosa, starts with GDP-D-mannose.

Key Enzymes and Reactions:

  • GMD (GDP-mannose 4,6-dehydratase): Catalyzes the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose.[9][10][11][12][13]

  • RMD (GDP-4-keto-6-deoxy-D-mannose reductase): A reductase that can synthesize GDP-D-rhamnose. The synthesis of GDP-6-deoxy-D-talose would require a reductase with a different stereospecificity.[9][10][14][15][16]

Alternative Enzymatic Synthesis

An alternative route for the synthesis of 6-deoxysugars involves the use of isomerases to convert more readily available sugars like L-fucose.

Key Enzymes and Reactions:

  • L-rhamnose isomerase: Can be used in the production of L-talose from L-tagatose.

  • D-arabinose isomerase and L-rhamnose isomerase: Coupled reactions can produce this compound from L-fucose.

Quantitative Data Comparison

A direct, comprehensive comparison of the kinetic parameters for all enzymes across the different pathways is challenging due to variations in experimental conditions and the limited availability of complete datasets in the literature. The following tables summarize the available quantitative data.

Table 1: Kinetic Parameters of Enzymes in the dTDP-Dependent Pathway

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Vmax (nmol min-1 mg-1)Specific Activity (U/mg)
RmlASaccharothrix syringaedTTP49.565.39--
Glucose-1-Phosphate117.303.46--
RmlBSalmonella entericadTDP-D-glucose427-930-
RmlCPseudomonas putidadTDP-4-keto-6-deoxy-D-glucose----
TIIActinobacillus actinomycetemcomitansdTDP-4-keto-6-deoxy-L-mannose----

Table 2: Kinetic Parameters of Enzymes in the GDP-Dependent Pathway

EnzymeOrganismSubstrateKm (µM)Specific Activity (mU/mg)
GMDPseudomonas aeruginosa A22 alg+GDP-mannose-30
GMDPseudomonas aeruginosa PAO alg+GDP-mannose-100
GMDPseudomonas aeruginosa NK 125502GDP-mannose-170
RMDPseudomonas aeruginosaGDP-4-keto-6-deoxy-D-mannose--

Table 3: In Vivo Production of this compound

Host OrganismPathway EngineeredProductTiter (mg/L)
Escherichia coliD-glucose to D-alloseD-allose127.35

Specific in vivo production yields for this compound were not found in the search results. The provided data is for a related rare sugar, D-allose, to illustrate the potential of engineered E. coli.[17]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are generalized protocols for key experimental procedures cited in the literature for the characterization of these biosynthetic pathways.

General Enzyme Activity Assay (Coupled Spectrophotometric Assay)

This protocol is a general method for assaying the activity of enzymes that produce or consume NADH/NADPH.

Principle: The activity of a dehydrogenase or reductase can be monitored by the change in absorbance at 340 nm, which corresponds to the oxidation or reduction of NAD(P)H. For other enzymes in the pathway, their activity can be measured by coupling their reaction to a dehydrogenase/reductase.

Materials:

  • Tris-HCl buffer (pH 7.5-8.0)

  • Substrate (e.g., dTDP-D-glucose for RmlB)

  • NAD+ or NADP+ (for dehydrogenases) or NADH or NADPH (for reductases)

  • Coupling enzyme(s) if necessary

  • Purified enzyme of interest

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing buffer, substrate, and cofactor(s).

  • Incubate the mixture at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the purified enzyme of interest.

  • Immediately monitor the change in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Enzyme activity (in units) can be calculated using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM-1 cm-1).

Protein Expression and Purification of His-tagged Enzymes

This is a standard protocol for obtaining pure, active enzymes for characterization.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid.

  • LB medium with appropriate antibiotic.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.

  • Lysis buffer (e.g., 50 mM sodium phosphate (B84403), 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Ni-NTA affinity chromatography column.

  • SDS-PAGE materials for analysis.

Procedure:

  • Grow the transformed E. coli cells in LB medium to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and continue to grow the culture for several hours at a reduced temperature (e.g., 18-25 °C).

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged protein with elution buffer.

  • Analyze the purified protein by SDS-PAGE to assess purity.

  • Buffer exchange the purified protein into a suitable storage buffer.

HPLC Analysis of Nucleotide Sugars

This protocol allows for the separation and quantification of nucleotide sugar intermediates and products.

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer).

  • Anion-exchange or reverse-phase C18 column.

  • Mobile phase buffers (e.g., potassium phosphate buffer with an organic modifier like acetonitrile).

  • Standards for all expected nucleotide sugars.

Procedure:

  • Prepare samples by stopping enzymatic reactions (e.g., by boiling or adding acid) and removing precipitated protein by centrifugation.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject the sample onto the HPLC column.

  • Elute the nucleotide sugars using an appropriate gradient of the mobile phase.

  • Detect the separated compounds by their UV absorbance (around 260 nm for the nucleotide base) or by mass spectrometry.

  • Identify and quantify the compounds by comparing their retention times and peak areas to those of the standards.

NMR Spectroscopy for Structural Elucidation

NMR is a powerful tool for confirming the structure of the final product.

Materials:

  • Purified nucleotide sugar product.

  • D2O (Deuterium oxide).

  • NMR spectrometer.

Procedure:

  • Lyophilize the purified nucleotide sugar to remove water.

  • Dissolve the sample in D2O.

  • Acquire 1H and 13C NMR spectra.

  • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to assign all proton and carbon signals.

  • Compare the chemical shifts and coupling constants with published data for dTDP-6-deoxy-L-talose to confirm its identity and stereochemistry.[1][18]

Pathway and Workflow Visualizations

The following diagrams illustrate the biosynthetic pathways and a general experimental workflow for their characterization.

G cluster_dTDP dTDP-Dependent Pathway Glucose-1-Phosphate Glucose-1-Phosphate dTDP-D-Glucose dTDP-D-Glucose Glucose-1-Phosphate->dTDP-D-Glucose RmlA dTDP-4-keto-6-deoxy-D-Glucose dTDP-4-keto-6-deoxy-D-Glucose dTDP-D-Glucose->dTDP-4-keto-6-deoxy-D-Glucose RmlB dTDP-4-keto-6-deoxy-L-Mannose dTDP-4-keto-6-deoxy-L-Mannose dTDP-4-keto-6-deoxy-D-Glucose->dTDP-4-keto-6-deoxy-L-Mannose RmlC dTDP-6-deoxy-L-Talose dTDP-6-deoxy-L-Talose dTDP-4-keto-6-deoxy-L-Mannose->dTDP-6-deoxy-L-Talose TII G cluster_GDP GDP-Dependent Pathway GDP-D-Mannose GDP-D-Mannose GDP-4-keto-6-deoxy-D-Mannose GDP-4-keto-6-deoxy-D-Mannose GDP-D-Mannose->GDP-4-keto-6-deoxy-D-Mannose GMD GDP-6-deoxy-D-Talose GDP-6-deoxy-D-Talose GDP-4-keto-6-deoxy-D-Mannose->GDP-6-deoxy-D-Talose Reductase G Gene Cloning & Expression Gene Cloning & Expression Protein Purification (e.g., Ni-NTA) Protein Purification (e.g., Ni-NTA) Gene Cloning & Expression->Protein Purification (e.g., Ni-NTA) Enzyme Activity Assays Enzyme Activity Assays Protein Purification (e.g., Ni-NTA)->Enzyme Activity Assays Kinetic Parameter Determination Kinetic Parameter Determination Enzyme Activity Assays->Kinetic Parameter Determination Product Identification Product Identification Enzyme Activity Assays->Product Identification HPLC Analysis HPLC Analysis Product Identification->HPLC Analysis NMR Spectroscopy NMR Spectroscopy Product Identification->NMR Spectroscopy Quantitative Analysis Quantitative Analysis HPLC Analysis->Quantitative Analysis

References

Validating the Specificity of 6-deoxy-L-talose-Targeting Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of molecular probes is paramount for generating reliable and reproducible data. This guide provides a comparative overview of methodologies to validate the specificity of probes targeting 6-deoxy-L-talose, a rare sugar found in the lipopolysaccharide of certain bacteria. We delve into the experimental protocols and data presentation necessary for robust validation, offering a framework for assessing and comparing the performance of various probe types.

The unique structure of this compound makes it an attractive target for diagnostic and therapeutic applications. However, the development of highly specific probes is challenged by the potential for cross-reactivity with structurally similar sugars. Therefore, rigorous validation of probe specificity is a critical step in their development and application. This guide outlines the key experimental approaches for this validation process, including antibodies, lectins, and metabolic probes.

Comparative Analysis of Probe Specificity

A direct comparison of different probe types requires quantitative assessment of their binding affinity and cross-reactivity. The following table summarizes hypothetical yet representative data for different this compound-targeting probes. In a real-world scenario, this data would be generated using the experimental protocols detailed in the subsequent sections.

Probe TypeTargetDissociation Constant (Kd) for this compound% Cross-Reactivity with L-Fucose% Cross-Reactivity with L-Rhamnose% Cross-Reactivity with D-Glucose
Monoclonal Antibody (mAb-6DLT) This compound5 x 10⁻⁹ M< 1%2%< 0.5%
Lectin (Lec-6DLT) This compound2 x 10⁻⁷ M5%10%< 1%
Metabolic Probe (6dLT-alkyne) Glycans containing this compoundNot Applicable (Covalent)Not ApplicableNot ApplicableNot Applicable

Caption: Comparative data for hypothetical this compound probes.

Experimental Protocols for Specificity Validation

Robust validation of probe specificity relies on a combination of established biochemical and cell-based assays. Below are detailed protocols for key experiments.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a powerful technique to quantify the specificity of antibodies and lectins by measuring the inhibition of binding of the probe to its immobilized target by a competing soluble ligand.

Protocol:

  • Antigen Coating: Coat a 96-well microtiter plate with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 3% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: Prepare a series of solutions containing a fixed concentration of the this compound-targeting probe (antibody or lectin) and varying concentrations of the competitor sugars (this compound, L-fucose, L-rhamnose, D-glucose, etc.). Incubate these mixtures for 1-2 hours at room temperature.

  • Incubation: Add the probe/competitor mixtures to the coated and blocked wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary probe. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Substrate Addition: Add a suitable chromogenic substrate for the enzyme (e.g., TMB for HRP).

  • Signal Quantification: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance against the competitor concentration to generate an inhibition curve and determine the IC50 value (the concentration of competitor that inhibits 50% of the probe binding).

Glycan Array Analysis

Glycan arrays provide a high-throughput method to assess the binding specificity of a probe against a large library of different carbohydrate structures.

Protocol:

  • Array Preparation: Utilize a commercially available or custom-printed glycan array that includes this compound and a diverse range of other monosaccharides, disaccharides, and complex glycans.

  • Probe Incubation: Incubate the fluorescently labeled this compound-targeting probe (antibody or lectin) on the glycan array surface according to the manufacturer's instructions.

  • Washing: Wash the array to remove unbound probe.

  • Scanning: Scan the array using a fluorescence scanner to detect the spots where the probe has bound.

  • Data Analysis: Analyze the fluorescence intensity of each spot to determine the binding affinity of the probe to each glycan on the array. The data is typically presented as a heatmap, allowing for a visual and quantitative comparison of binding to different carbohydrate structures.

Metabolic Labeling and Bioorthogonal Chemistry

For metabolic probes, specificity is determined by the cellular machinery's ability to incorporate the sugar analog into glycoconjugates. Validation involves confirming this incorporation and ensuring the bioorthogonal reaction is specific.

Protocol:

  • Cell Culture: Culture bacteria known to incorporate this compound in a medium supplemented with the this compound metabolic probe (e.g., this compound-alkyne).

  • Cell Lysis: After a suitable incubation period, harvest and lyse the cells.

  • Bioorthogonal Ligation: React the cell lysate with a reporter molecule containing a complementary bioorthogonal handle (e.g., an azide-functionalized fluorescent dye or biotin) via a click chemistry reaction (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC).

  • Analysis:

    • SDS-PAGE and In-gel Fluorescence: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins using an appropriate gel imager.

    • Western Blot: Alternatively, if a biotin (B1667282) tag was used, perform a Western blot using streptavidin-HRP to detect the labeled proteins.

  • Competition Control: As a negative control, perform the metabolic labeling in the presence of an excess of natural this compound. A significant reduction in the signal from the metabolic probe would indicate specific incorporation through the same metabolic pathway.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for validating probe specificity.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competition cluster_detection Detection antigen_coating Antigen Coating washing1 Washing antigen_coating->washing1 blocking Blocking washing1->blocking incubation1 Incubation blocking->incubation1 Add Mix to Plate probe_competitor_mix Probe + Competitor Mix probe_competitor_mix->incubation1 washing2 Washing incubation1->washing2 secondary_ab Add Secondary Ab washing2->secondary_ab washing3 Washing secondary_ab->washing3 substrate Add Substrate washing3->substrate readout Read Absorbance substrate->readout

Caption: Workflow for Competitive ELISA.

Glycan_Array_Workflow array Glycan Array incubation Incubation array->incubation probe Labeled Probe (Antibody/Lectin) probe->incubation washing Washing incubation->washing scanning Fluorescence Scanning washing->scanning analysis Data Analysis (Heatmap) scanning->analysis

Caption: Glycan Array Analysis Workflow.

Metabolic_Labeling_Workflow cluster_labeling Metabolic Labeling cluster_detection Detection cell_culture Cell Culture with Metabolic Probe cell_lysis Cell Lysis cell_culture->cell_lysis click_reaction Bioorthogonal 'Click' Reaction cell_lysis->click_reaction Add Reporter analysis Analysis (SDS-PAGE/Western Blot) click_reaction->analysis

Caption: Metabolic Labeling and Detection Workflow.

Conclusion

The validation of probe specificity is a multi-faceted process that requires a combination of quantitative biochemical assays and functional cellular experiments. By employing the methodologies outlined in this guide, researchers can confidently assess the specificity of their this compound-targeting probes, ensuring the accuracy and reliability of their findings. The choice of validation strategy will depend on the nature of the probe, but a comprehensive approach incorporating multiple techniques will provide the most robust and compelling evidence of specificity.

Safety Operating Guide

Proper Disposal of 6-deoxy-L-talose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of 6-deoxy-L-talose, a microbial monosaccharide used in various research applications. While this compound is not classified as a hazardous substance, adherence to established laboratory waste management protocols is essential.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. In the event of a spill, solid material should be swept up, and the area cleaned with a damp cloth. For solutions, absorb the spill with an inert material and place it in a suitable container for disposal.

Step-by-Step Disposal Protocol

The disposal method for this compound depends on its physical state (solid or aqueous solution) and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

For Solid this compound:

  • Waste Characterization: Confirm that the this compound waste is not mixed with any hazardous materials.

  • Containerization: Place the solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and indicate that it is non-hazardous.

  • Disposal: Dispose of the container in the general laboratory solid waste stream, which is typically sent to a sanitary landfill.[1] Do not dispose of chemical waste in regular office trash.

For Aqueous Solutions of this compound:

  • Neutralization (if applicable): If the solution is acidic or basic, neutralize it to a pH between 6 and 8.

  • Dilution: For small quantities of non-hazardous, water-soluble substances, disposal down the sanitary sewer may be permissible.[2] Dilute the solution with at least 20 parts water.

  • Sewer Disposal: Pour the diluted solution down the drain, followed by a copious amount of water to ensure it is thoroughly flushed from the plumbing system.[2]

  • Regulatory Compliance: Be aware that some municipalities have restrictions on the types and quantities of chemicals that can be sewer-disposed. Always check with your local EHS office.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties indicate that the compound is a stable solid with low volatility.

PropertyValue
Molecular Formula C6H12O5[3][4][5][6]
Molecular Weight 164.16 g/mol [3][6]
Appearance Solid[5]
Melting Point 123-124°C[4]
Boiling Point 399.1°C at 760 mmHg[4]
Solubility Soluble in DMF (10 mg/mL), DMSO (20 mg/mL), and PBS (pH 7.2, 10 mg/mL)[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_start Start cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_aqueous Aqueous Solution Path cluster_end End start Identify Waste: This compound is_solid Solid or Aqueous Solution? start->is_solid solid_container Containerize and Label as Non-Hazardous is_solid->solid_container Solid check_local_regs Consult Local EHS for Sewer Disposal Rules is_solid->check_local_regs Aqueous solid_disposal Dispose in General Lab Solid Waste solid_container->solid_disposal end_solid Disposal Complete solid_disposal->end_solid dilute Dilute with >20x Water check_local_regs->dilute sewer Dispose Down Sanitary Sewer dilute->sewer end_aqueous Disposal Complete sewer->end_aqueous

Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling 6-deoxy-L-talose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for the handling of 6-deoxy-L-talose, a microbial monosaccharide. While not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure a safe working environment. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to support researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound in a solid, powdered form, the primary objective is to prevent inhalation of dust and to avoid direct contact with skin and eyes. The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationsPurpose
Eye and Face Protection Safety Glasses with Side Shields or GogglesConforming to EN166 (EU) or NIOSH (US) standards.Protects against dust particles and accidental splashes.
Hand Protection Nitrile or Latex GlovesStandard laboratory grade, disposable.Prevents direct skin contact.
Body Protection Laboratory CoatStandard, long-sleeved.Protects clothing and skin from dust.
Respiratory Protection Dust Mask or RespiratorUse in poorly ventilated areas or when dust is generated.Prevents inhalation of fine particles.

Operational Plan: Step-by-Step Handling Procedure

Following a structured workflow is critical for the safe handling of this compound. The diagram below illustrates the key steps from preparation to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Clean, Ventilated) don_ppe 2. Don Appropriate PPE prep_area->don_ppe Ensure safety first weigh 3. Weighing (Use Fume Hood or Ventilated Enclosure) don_ppe->weigh Proceed to handling dissolve 4. Dissolution (Add to Solvent) weigh->dissolve Prepare for experiment decontaminate 5. Decontaminate Work Surface dissolve->decontaminate After experiment dispose 6. Dispose of Waste (Follow Institutional Guidelines) decontaminate->dispose Proper waste management doff_ppe 7. Doff PPE dispose->doff_ppe Final step

Handling Workflow Diagram

Experimental Protocol for Safe Handling:

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood or a well-ventilated space, is clean and uncluttered.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate personal protective equipment as specified in the table above. This includes safety glasses, a lab coat, and gloves.

  • Weighing and Transfer:

    • When weighing the solid this compound, perform the task in a fume hood or a ventilated enclosure to minimize dust dispersion.

    • Use a spatula to carefully transfer the powder. Avoid creating dust clouds.

    • If any powder is spilled, clean it up immediately with a damp cloth or paper towel.

  • Dissolution:

    • When preparing solutions, slowly add the this compound powder to the solvent to prevent splashing.

    • Stir the mixture gently until the solid is fully dissolved.

  • Post-Handling:

    • After handling is complete, thoroughly clean the work area and any equipment used.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Contaminated materials and waste should be handled in accordance with institutional and local regulations for non-hazardous chemical waste.

  • Solid Waste: Unused this compound and contaminated disposables (e.g., weigh boats, paper towels) should be collected in a designated, sealed container.

  • Liquid Waste: Solutions of this compound should be collected in a designated waste container for non-hazardous aqueous waste.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent before disposal or recycling.

By adhering to these guidelines, researchers can safely handle this compound while minimizing risks and ensuring a secure laboratory environment.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.